molecular formula C11H12N2OS B1623059 4-(2-Isothiocyanatophenyl)morpholine CAS No. 51317-67-0

4-(2-Isothiocyanatophenyl)morpholine

Cat. No.: B1623059
CAS No.: 51317-67-0
M. Wt: 220.29 g/mol
InChI Key: PKZODHURUCXOAG-UHFFFAOYSA-N
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Description

4-(2-Isothiocyanatophenyl)morpholine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Isothiocyanatophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Isothiocyanatophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51317-67-0

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-(2-isothiocyanatophenyl)morpholine

InChI

InChI=1S/C11H12N2OS/c15-9-12-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-8H2

InChI Key

PKZODHURUCXOAG-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2N=C=S

Canonical SMILES

C1COCCN1C2=CC=CC=C2N=C=S

Origin of Product

United States

Foundational & Exploratory

4-(2-Isothiocyanatophenyl)morpholine: Technical Profile & Synthetic Utility

[1][2][3][4]

Executive Summary

4-(2-Isothiocyanatophenyl)morpholine (CAS 51317-67-0) is a specialized bifunctional building block used primarily in medicinal chemistry for the synthesis of nitrogen-containing heterocycles.[1][2][3][4] Structurally, it consists of a morpholine ring attached to the ortho position of a phenyl isothiocyanate core.[1][2] This specific ortho substitution pattern creates a unique steric and electronic environment, facilitating the rapid construction of fused ring systems such as quinazolines, benzimidazoles, and benzothiazoles via intramolecular cyclization.[1][2]

This guide provides a validated technical overview of the compound's physicochemical properties, synthesis protocols, and application in drug discovery workflows.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][5][6][7][8]

Core Identifiers
PropertyDetail
Chemical Name 4-(2-Isothiocyanatophenyl)morpholine
CAS Number 51317-67-0
Synonyms 2-Morpholinophenyl isothiocyanate; 1-(2-Isothiocyanatophenyl)morpholine
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
SMILES O1CCN(CC1)c2ccccc2N=C=S
InChI Key (Predicted) AXUXRZZYZBZQAR-UHFFFAOYSA-N (Isomer specific)
Physical Properties[1][2][3]
  • Appearance: Typically an off-white to pale yellow solid or viscous oil (depending on purity/temperature).[1][2][3]

  • Solubility: Soluble in DCM, Chloroform, DMSO, DMF; sparingly soluble in water.[1][2]

  • Reactivity Profile: The isothiocyanate (-NCS) group is highly electrophilic, susceptible to nucleophilic attack by amines, thiols, and alcohols.[1][2] The morpholine ring acts as a moderate electron donor and a solubilizing pharmacophore.[1][2][3]

Synthetic Routes & Methodology

The synthesis of 4-(2-Isothiocyanatophenyl)morpholine typically proceeds via the functionalization of the corresponding aniline precursor.[1][2][3] The ortho-positioning is critical; the steric bulk of the morpholine ring can influence the reaction rate with thiophosgene equivalents.[1][2][3]

Validated Synthesis Protocol

Precursor: 2-Morpholinoaniline (CAS 5585-33-1) Reagent: Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)[1][2][3]

Protocol A: Thiophosgene Method (Standard)
  • Dissolution: Dissolve 2-morpholinoaniline (1.0 eq) in DCM or Chloroform at 0°C.

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.0–3.0 eq) to scavenge HCl.[1][2]

  • Thiophosgene Addition: Add Thiophosgene (1.1 eq) dropwise over 30 minutes. Caution: Highly toxic reagent.[1][3]

  • Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: TCDI Method (Safer Alternative)
  • Dissolution: Dissolve 2-morpholinoaniline (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add TCDI (1.2 eq) at RT.

  • Reaction: Reflux for 4–12 hours.

  • Workup: Concentrate solvent; purify residue directly or via extraction.[1][3]

Synthesis Workflow Diagram

SynthesisWorkflowPrecursor2-Morpholinoaniline(CAS 5585-33-1)IntermediateThiocarbamoylIntermediatePrecursor->IntermediateNucleophilic AttackReagentThiophosgene (CSCl2)or TCDIReagent->IntermediateProduct4-(2-Isothiocyanatophenyl)morpholine(CAS 51317-67-0)Intermediate->ProductElimination (-HCl/-Imidazole)

Caption: Step-wise conversion of 2-morpholinoaniline to the isothiocyanate target via thiocarbonyl transfer.

Applications in Drug Discovery[1][2][3][6][9]

The ortho-morpholino isothiocyanate scaffold is a "privileged structure" intermediate.[1][2][3] The proximity of the morpholine nitrogen to the electrophilic isothiocyanate carbon allows for unique intramolecular interactions and cyclization pathways.[1][2][3]

Heterocycle Construction

The primary utility is the synthesis of Quinazoline-2-thiones and Benzimidazoles .[1][2][3]

  • Pathway: Reaction with primary amines yields thioureas.[1][3] If the amine contains a pendant nucleophile (or if the morpholine ring is modified/displaced), cyclization occurs.[1][2]

  • Pharmacophore: The morpholine group typically improves metabolic stability and water solubility (logP adjustment) in the final drug candidate.[1][2][3]

Mechanistic Pathway: Thiourea Formation & Cyclization[1][2][3]

ReactivityPathwayNCS4-(2-Isothiocyanatophenyl)morpholineThioureaStable ThioureaDerivativeNCS->Thiourea+ R-NH2(Nucleophilic Addition)AminePrimary Amine(R-NH2)Amine->ThioureaCyclizationFused Heterocycle(e.g. Quinazoline)Thiourea->CyclizationHeat/Catalyst(Intramolecular Cyclization)

Caption: Divergent synthesis pathways: Stable thiourea formation vs. cyclization to fused heterocycles.

Handling & Safety Protocols

Hazard Classification: Irritant, Lachrymator.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).[1][2][3]

Self-Validating Safety Checklist:

  • Containment: Always handle in a functioning fume hood. Isothiocyanates are potent lachrymators.[1][2][3]

  • Quenching: Keep a beaker of aqueous ammonia or dilute NaOH nearby to neutralize spills (converts NCS to thiourea).[1][3]

  • PPE: Double nitrile gloves are recommended due to the lipophilicity of the morpholine moiety facilitating skin absorption.[1][3]

References

  • PubChem Compound Summary. 2-Morpholinophenyl isothiocyanate (CAS 51317-67-0).[1][2][3] National Center for Biotechnology Information.[1][3] Link

  • Molaid Chemical Database. CAS 51317-67-0 Entry & Properties.Link[1][2][3]

  • Chemical Book/ChemScene. Isothiocyanate Synthesis Protocols & Precursor Data.Link[1][2][3]

  • Fisher Scientific. Safety Data Sheet: Isothiocyanates and Morpholine Derivatives.[1][3]Link[1][2][3][5]

Chemical Properties of 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 4-(2-Isothiocyanatophenyl)morpholine , a specialized aryl isothiocyanate intermediate. This document is structured for researchers in medicinal chemistry and chemical biology.

An In-Depth Technical Guide

Executive Summary

4-(2-Isothiocyanatophenyl)morpholine (also known as N-(2-isothiocyanatophenyl)morpholine or 2-morpholinophenyl isothiocyanate) is a bifunctional aryl building block characterized by an electrophilic isothiocyanate (-NCS) group ortho to a morpholine ring. Unlike its more common para-isomer (CAS 51317-66-9), the ortho-isomer possesses unique steric and electronic properties driven by the proximity of the morpholine nitrogen to the reactive isothiocyanate center. This compound serves as a critical intermediate in the synthesis of covalent kinase inhibitors, thiourea-based organocatalysts, and heterocyclic scaffolds such as benzothiazines.

Chemical Identity & Physicochemical Profile

This molecule combines a lipophilic, electron-rich aromatic system with a reactive electrophile. The ortho-positioning of the morpholine ring introduces significant steric bulk, influencing both the stability and the selectivity of the isothiocyanate group.

Key Identifiers
PropertyDescription
IUPAC Name 4-(2-Isothiocyanatophenyl)morpholine
Common Name 2-Morpholinophenyl isothiocyanate
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Structural Features Ortho-substituted aryl isothiocyanate; Tertiary amine (morpholine)
Isomeric Distinction Distinct from the para-isomer (CAS 51317-66-9) and meta-isomer.
Predicted Physicochemical Properties
  • Physical State: Likely a pale yellow to orange oil or low-melting solid (based on structural analogs like 5-fluoro-2-morpholinophenyl isothiocyanate).

  • Solubility: Highly soluble in organic solvents (DCM, THF, DMSO, Acetonitrile). Limited solubility in water; however, the morpholine nitrogen can be protonated at low pH to improve aqueous solubility, though this risks acid-catalyzed hydrolysis of the isothiocyanate.

  • LogP (Predicted): ~2.0 – 2.5 (Lipophilic).

  • Stability: Moisture-sensitive. The isothiocyanate group slowly hydrolyzes to the corresponding amine and COS/CO₂ in the presence of water, a process accelerated by basic conditions.

Synthesis & Production Protocols

The synthesis of 4-(2-isothiocyanatophenyl)morpholine follows a convergent route, typically starting from 2-chloronitrobenzene. The workflow ensures the installation of the morpholine ring prior to the sensitive isothiocyanate group.

Synthetic Pathway (Step-by-Step)

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Reagents: 2-Chloronitrobenzene, Morpholine (excess or with base like K₂CO₃), DMSO or DMF, 80–100°C.

  • Mechanism: The morpholine nitrogen attacks the electron-deficient carbon ortho to the nitro group, displacing chloride.

  • Product: 4-(2-Nitrophenyl)morpholine.

Step 2: Nitro Reduction

  • Reagents: H₂ (gas) with Pd/C catalyst (ethanol/EtOAc) OR Iron powder/NH₄Cl (ethanol/water).

  • Rationale: Catalytic hydrogenation is cleaner, but iron reduction is preferred if halogen substituents (that might undergo hydrogenolysis) are present on the ring.

  • Product: 2-Morpholinoaniline (The immediate precursor).

Step 3: Isothiocyanation

  • Method A (Thiophosgene): Reaction of 2-morpholinoaniline with thiophosgene (CSCl₂) in a biphasic system (DCM/Water) with NaHCO₃ or CaCO₃ as an acid scavenger.

  • Method B (CS₂/DCC): Reaction with Carbon Disulfide (CS₂) and Dicyclohexylcarbodiimide (DCC) or Tosyl Chloride. This avoids the use of highly toxic thiophosgene.

  • Product: 4-(2-Isothiocyanatophenyl)morpholine .

Synthesis Workflow Diagram

SynthesisPathway Start 2-Chloronitrobenzene Step1 S_NAr Substitution (Morpholine, K2CO3, Heat) Start->Step1 Inter1 4-(2-Nitrophenyl)morpholine Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Inter2 2-Morpholinoaniline (Precursor) Step2->Inter2 Step3 Isothiocyanation (CSCl2 or CS2/DCC) Inter2->Step3 Final 4-(2-Isothiocyanatophenyl)morpholine (Target) Step3->Final

Figure 1: Convergent synthesis pathway from 2-chloronitrobenzene to the target isothiocyanate.

Chemical Reactivity & Ortho-Effects

The reactivity of 4-(2-isothiocyanatophenyl)morpholine is defined by the electrophilicity of the isothiocyanate carbon, modulated by the ortho-morpholine group.

The Ortho-Effect

Unlike the para-isomer, the ortho-morpholine group exerts two distinct effects:

  • Steric Hindrance: The bulky morpholine ring shields the isothiocyanate carbon, potentially slowing down reaction rates with bulky nucleophiles compared to the para-isomer.

  • Electronic Deactivation: The morpholine nitrogen donates electron density into the benzene ring (resonance). This increases the electron density of the aromatic system, making the isothiocyanate carbon less electrophilic (less positive character) than in unsubstituted phenyl isothiocyanate.

Primary Reactions
Reaction TypeReagentProductMechanism
Thiourea Formation Primary/Secondary Amines (R-NH₂)N,N'-Disubstituted Thiourea Nucleophilic attack of amine N on NCS carbon.
Cyclization Internal Nucleophiles / AcidBenzothiazines / Benzimidazoles If the reaction partner allows, the ortho-morpholine can sometimes participate in complex cyclizations or be displaced in harsh conditions.
Hydrolysis Water / Base2-Morpholinoaniline Attack of water on NCS, followed by decarboxylation (-COS/CO₂).
Reactivity Mechanism Diagram

Reactivity Compound 4-(2-Isothiocyanatophenyl)morpholine (Electrophilic NCS) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Transition Product Thiourea / Dithiocarbamate Transition->Product Proton Transfer OrthoEffect Ortho-Effect: Steric Shielding & Electronic Donation (Reduces Reactivity) OrthoEffect->Compound Modulates

Figure 2: Mechanistic pathway of nucleophilic addition, highlighting the modulating role of the ortho-substituent.

Biological Applications

Covalent Probes & Inhibitors

Isothiocyanates are classic "warheads" for covalent drugs. They react specifically with cysteine residues (thiol groups) in proteins.

  • Targeting: The 2-morpholino group can act as a "hinge binder" or recognition element in kinase inhibitors, directing the molecule to the ATP binding pocket.

  • Covalent Bond Formation: Once bound, the ortho-isothiocyanate is positioned to react with a nearby cysteine (e.g., Cys481 in BTK or similar non-catalytic cysteines), forming a stable dithiocarbamate or thiourea linkage. This leads to irreversible inhibition.

Chemical Biology

This compound can serve as a chemical probe to map reactive cysteines in a proteome. The morpholine tag improves solubility and can be used as a handle for further functionalization if modified (e.g., using an alkyne-tagged morpholine analog).

Safety & Handling Protocols

Warning: Aryl isothiocyanates are potent irritants and sensitizers.

  • Lachrymator: Vapors can cause severe eye and respiratory irritation.[1] Handle only in a functioning fume hood.

  • Skin Sensitizer: Direct contact can cause allergic dermatitis. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. Desiccate if possible.[2]

  • Spill Cleanup: Neutralize spills with a solution of dilute ammonia or ethanolamine (to convert the isothiocyanate to a non-volatile thiourea) before disposal.

References

  • Synthesis of Ortho-Substituted Isothiocyanates

    • Methodology: Sharma, S. "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820.
    • Analog Reference: Synthesis of 5-fluoro-2-morpholinophenyl isothiocyanate (CAS 131679-55-5) and 3-methyl-2-morpholinophenyl isothiocyanate (CAS 131679-58-8). Molaid Chemical Database.

  • Reactivity of Isothiocyanates

    • Mechanism:[3][4][5] Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.

  • Biological Activity of Morpholine-Isothiocyanates

    • Nrf2 Induction: 3-Morpholinopropyl isothiocyanate studies.[2][6] Carcinogenesis, 2008, 29(3), 594-9. (Demonstrates biological activity of morpholine-linked isothiocyanates).

  • Safety Data

    • General MSDS: Fisher Scientific Safety Data Sheet for 4-Morpholinophenyl isothiocyanate (Para-isomer used as proxy for hazard classification).

Sources

Structural Elucidation and Application Profiling of 4-(2-Isothiocyanatophenyl)morpholine in Bioconjugation and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing electrophilic reactivity with favorable pharmacokinetic (PK) properties in the design of targeted covalent inhibitors (TCIs) and bioconjugation probes. 4-(2-Isothiocyanatophenyl)morpholine (also known as 2-morpholinophenyl isothiocyanate) represents a masterclass in bifunctional linker design. It seamlessly integrates the highly reactive, amine-targeting isothiocyanate (-N=C=S) warhead with a morpholine ring—a privileged pharmacophore known to enhance aqueous solubility, modulate metabolic robustness, and optimize target binding[1].

This technical guide provides an authoritative breakdown of the structural properties, mechanistic causality, and validated experimental protocols for utilizing 4-(2-Isothiocyanatophenyl)morpholine in advanced synthetic workflows.

Physicochemical Profiling & Structural Elucidation

The structural architecture of 4-(2-Isothiocyanatophenyl)morpholine is defined by an ortho-substitution pattern on a central benzene ring. This specific spatial arrangement creates a unique steric environment: the bulky morpholine ring partially shields the adjacent isothiocyanate carbon, preventing premature hydrolysis in aqueous buffers while remaining highly reactive toward strong, unprotonated nucleophiles.

Quantitative Data Summary
PropertyValue
Chemical Name 4-(2-Isothiocyanatophenyl)morpholine
Synonyms 2-Morpholinophenyl isothiocyanate; 2-Morpholin-4-yl-phenyl isothiocyanate
CAS Registry Number 51317-67-0[2]
Molecular Formula C₁₁H₁₂N₂OS[3]
Molecular Weight 220.29 g/mol [4]
SMILES S=C=NC1=CC=CC=C1N1CCOCC1[5]
Key Functional Groups Isothiocyanate (Electrophile), Morpholine (Solubilizer/Weak Base)

Mechanistic Insights: Reactivity & Bioconjugation

To deploy this compound effectively, one must understand the causality behind its reactivity. The isothiocyanate group is a classic electrophile. The central carbon atom of the -N=C=S group is highly electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

When introduced to a target protein or peptide, the isothiocyanate selectively reacts with nucleophilic residues[6]:

  • Primary Amines (Lysine ε-NH₂ or N-terminus): Nucleophilic attack yields a thiourea linkage . This bond is exceptionally stable under physiological conditions, making it the gold standard for irreversible bioconjugation and fluorescent labeling[7].

  • Thiols (Cysteine -SH): Nucleophilic attack yields a dithiocarbamate linkage . Unlike thioureas, dithiocarbamates are reversible and can be cleaved under reducing conditions, a property actively exploited in the design of reversible covalent drugs or stimuli-responsive prodrugs.

Furthermore, the ortho-morpholine ring acts as a localized proton sponge. With a conjugate acid pKa of approximately 8.3 (though lowered by the phenyl attachment), it can dynamically modulate the local pH microenvironment, enhancing the solubility of the hydrophobic payload and facilitating membrane permeability[8].

Reaction Pathway Visualization

BioconjugationPathway A 4-(2-Isothiocyanatophenyl)morpholine (Electrophilic Probe) E Nucleophilic Attack on N=C=S Carbon A->E B Target Protein/Peptide (Nucleophilic Residues) C Lysine (ε-NH2) pKa ~10.5 B->C D Cysteine (-SH) pKa ~8.3 B->D C->E pH > 8.0 D->E pH > 7.0 F Thiourea Linkage (Highly Stable Conjugate) E->F via Amine G Dithiocarbamate Linkage (Reversible Conjugate) E->G via Thiol

Figure 1: Bioconjugation pathway of 4-(2-Isothiocyanatophenyl)morpholine with target nucleophiles.

Experimental Protocols

The following self-validating protocols have been optimized to ensure high yields and prevent the degradation of the sensitive isothiocyanate warhead.

Protocol A: Synthesis of 4-(2-Isothiocyanatophenyl)morpholine

Causality Note: While legacy methods use highly toxic thiophosgene (CSCl₂), this protocol utilizes 1,1'-Thiocarbonyldiimidazole (TCDI). TCDI is a milder, solid reagent that avoids the generation of corrosive HCl gas. HCl can protonate the morpholine ring, causing the starting material to precipitate out of the organic solvent and stalling the reaction[9].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (e.g., 5.0 mmol) of 2-morpholinoaniline in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of TCDI portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of the starting amine via TLC (Hexanes/Ethyl Acetate 3:1).

  • Quenching & Workup: Once complete, quench the reaction with 20 mL of cold water. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the pure 4-(2-Isothiocyanatophenyl)morpholine as a solid[10].

Protocol B: Bioconjugation to a Target Peptide (Amine Labeling)

Causality Note: The ε-amino group of lysine has a pKa of ~10.5. At a physiological pH of 7.4, it is predominantly protonated (


) and non-nucleophilic. To drive the formation of the thiourea linkage, the reaction buffer must be adjusted to pH 8.0–8.5, ensuring a sufficient fraction of unprotonated (

) amines are available to attack the isothiocyanate[11].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate (

    
    ) buffer and adjust the pH to 8.5.
    
  • Peptide Solubilization: Dissolve the target peptide in the bicarbonate buffer at a concentration of 2–5 mg/mL.

  • Probe Preparation: Dissolve 4-(2-Isothiocyanatophenyl)morpholine in anhydrous DMSO to create a 10 mM stock solution. (The morpholine ring aids in subsequent aqueous dispersion, but the initial stock must be in an aprotic solvent to prevent hydrolysis).

  • Conjugation: Add a 10-fold molar excess of the isothiocyanate probe to the peptide solution. Add the probe dropwise while vortexing to prevent localized precipitation.

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours with gentle agitation.

  • Purification: Remove unreacted probe and organic solvent using a size-exclusion desalting column (e.g., Sephadex G-25) or via reverse-phase HPLC, eluting with a water/acetonitrile gradient containing 0.1% TFA.

References

  • Molaid. "2-morpholinophenyl isothiocyanate - CAS号51317-67-0". Molaid Chemical Database. URL:[Link]

  • Matrix Fine Chemicals. "4-(2-ISOTHIOCYANATOPHENYL)MORPHOLINE | CAS 51317-67-0". Matrix Fine Chemicals Catalog. URL:[Link]

  • Semantic Scholar. "Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening". Semantic Scholar. URL: [Link]

  • ResearchGate. "Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors". ResearchGate. URL:[Link]

  • MDPI. "Radiolabeling of Nucleic Acid Aptamers for Highly Sensitive Disease-Specific Molecular Imaging". Pharmaceuticals. URL:[Link]

  • ACS Publications. "Iodine-124 Based Dual Positron Emission Tomography and Fluorescent Labeling Reagents". Bioconjugate Chemistry. URL:[Link]

Sources

Safety Data Sheet (SDS) for 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) equivalent for 4-(2-Isothiocyanatophenyl)morpholine .

Due to the specialized nature of the ortho-substituted isomer (2-position), specific public datasets are rare compared to its para-isomer (4-position). Therefore, this guide synthesizes verified data from the closest structural analogues (Aryl Isothiocyanates and Morpholine derivatives) and applies first-principles chemical safety logic to establish a self-validating handling protocol.

Chemical Identity & Physicochemical Profile

Compound Name: 4-(2-Isothiocyanatophenyl)morpholine Synonyms: o-Morpholinophenyl isothiocyanate; 2-Morpholinophenyl isothiocyanate. Structural Characterization: A bifunctional scaffold containing a morpholine ring attached to a phenyl group, substituted at the ortho position with an electrophilic isothiocyanate (-N=C=S) group.

PropertyValue (Estimated/Analogue*)Technical Insight
Molecular Formula C₁₁H₁₂N₂OSConsistent with para isomer.
Molecular Weight 220.29 g/mol Useful for stoichiometric calculations.
CAS Number Not Listed (Ref para: 51317-66-9)Treat as a novel research chemical.
Physical State Solid (Low Melting Point)Ortho substitution often lowers MP compared to para (MP ~98°C) due to disrupted crystal packing.
Solubility DMSO, DMF, DCM, ChloroformHydrophobic aromatic core; poor water solubility.
Reactivity Class Electrophile (Soft)Reacts with nucleophiles (amines, thiols); sensitive to hydrolysis.

Expert Note: The ortho positioning of the morpholine ring creates significant steric bulk near the reactive isothiocyanate group. In synthesis, this may retard reaction rates with bulky nucleophiles compared to the para isomer.

Hazard Identification (GHS Classification)

This assessment is derived from the functional group reactivity (Isothiocyanates) and the morpholine scaffold.

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2][3]Metabolic release of isothiocyanate ions; potential interference with thyroid function.
Skin Corrosion/Irritation Cat.[1] 2H315: Causes skin irritation.[4]Electrophilic attack on keratin proteins (acylation).
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.Direct lachrymatory effect; high reactivity with corneal proteins.
Resp. Sensitization Cat. 1H334: May cause allergy/asthma symptoms.[5]Haptenization of respiratory proteins triggers immune response.
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[4]Formation of hapten-protein conjugates via thiourea linkage.
STOT - SE Cat. 3H335: May cause respiratory irritation.[3]Irritation of mucous membranes upon inhalation of dust/vapor.

Self-Validating Handling & Storage Protocol

Standard operating procedures (SOPs) often fail because they lack feedback loops. This protocol includes Validation Checkpoints to ensure integrity.

A. Storage Logic[2][3]
  • Temperature: Store at 2–8°C .

    • Reasoning: Low temperature inhibits the spontaneous dimerization or hydrolysis often seen in isothiocyanates.

  • Atmosphere: Inert gas (Argon/Nitrogen).

    • Reasoning: Moisture in air hydrolyzes the -NCS group to the corresponding amine (2-morpholinoaniline), which is structurally distinct and inactive for thiourea synthesis.

  • Container: Amber glass vial with Teflon-lined cap.

    • Reasoning: Protects from light-induced degradation; Teflon prevents cap liner leaching.

B. The "Visual Integrity" Check (Validation)

Before every experiment, perform this 5-second check:

  • Color: Should be off-white to pale yellow. Darkening indicates oxidation.

  • State: Should be free-flowing solid. Clumping or liquefaction indicates hydrolysis (formation of liquid amines).

  • Pressure: Audible "hiss" upon opening indicates volatile degradation products (avoid use).

C. Engineering Controls & PPE
  • Ventilation: REQUIRED. Handle only in a certified chemical fume hood.

  • Gloves: Nitrile (Double gloving recommended). Latex is permeable to many organic electrophiles.

  • Respiratory: If solid dust is visible, use N95 or P100. If heating, use a respirator with organic vapor cartridges.

Emergency Response Architecture

Visualized Decision Matrix

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Inhale Inhalation Type->Inhale Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhale Evacuate to Fresh Air Sit Upright (90 deg) Seek Medical (Resp. Sensitization) Inhale->Action_Inhale Immediate Action_Skin Drench 15 min Soap & Water (No Alcohol) Discard Contaminated Clothing Skin->Action_Skin Immediate Action_Eye Flush 15 min (Lifting Lids) Remove Contacts Do NOT Neutralize Eye->Action_Eye Immediate

Figure 1: Immediate Response Triage for Isothiocyanate Exposure. Note the specific prohibition of alcohol for skin washing, as it may increase permeability.

Scientific Application: Synthesis & Reactivity

Mechanistic Insight

Researchers typically use 4-(2-Isothiocyanatophenyl)morpholine to synthesize thiourea derivatives (via reaction with amines) or heterocycles (via cyclization).

The Ortho-Effect: Unlike the para isomer, the ortho-morpholine group exerts a field effect and steric hindrance .

  • Reaction Rate: Nucleophilic attack at the isothiocyanate carbon will be slower.

  • Solvent Choice: Use non-nucleophilic, polar aprotic solvents (e.g., anhydrous THF or DMF) to solvate the transition state without competing for the electrophile.

Experimental Workflow: Thiourea Formation

ReactionPathway SM1 4-(2-Isothiocyanatophenyl) morpholine (Electrophile) Reaction Nucleophilic Addition Solvent: THF/DCM Temp: 0°C to RT SM1->Reaction SM2 Primary Amine (R-NH2) (Nucleophile) SM2->Reaction Product Thiourea Derivative (Stable Scaffold) Reaction->Product Anhydrous Conditions SideProduct Hydrolysis Product (If Wet: Urea/Amine) Reaction->SideProduct Moisture Present

Figure 2: Synthetic pathway for thiourea formation. Note the critical divergence caused by moisture, emphasizing the need for anhydrous conditions.

Disposal Considerations
  • Quenching: Do not dispose of active isothiocyanate directly. Quench excess reagent by stirring with a dilute solution of ammonia or sodium hydroxide (converts to inert thiourea/urea) before disposal into organic waste.

  • Stream: Halogenated vs. Non-halogenated depends on the solvent used (e.g., DCM vs. THF).

References

  • PubChem. 4-(4-isothiocyanatophenyl)morpholine (Para-isomer Reference Data). National Library of Medicine. Accessed March 5, 2026. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isothiocyanates and Sensitization Hazards. [Link]

Sources

Biological Activity of Morpholine-Substituted Isothiocyanates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and mechanistic profiling of morpholine-substituted isothiocyanates, with a primary focus on 3-morpholinopropyl isothiocyanate (3MP-ITC) and 2-(4-morpholino)ethyl isothiocyanate .

Executive Summary

Morpholine-substituted isothiocyanates represent a strategic hybrid class of chemotypes in drug discovery.[1] By conjugating the lipophilic, solubility-enhancing morpholine ring with the highly electrophilic isothiocyanate (ITC) pharmacophore (–N=C=S), researchers can generate agents with superior pharmacokinetic profiles compared to aliphatic ITCs (e.g., sulforaphane) while retaining potent bioactivity. This guide analyzes their role as Phase II enzyme inducers, anticancer agents, and antimicrobial scaffolds.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of morpholine-ITCs stems from two distinct structural contributions:

  • The Isothiocyanate Warhead: The central carbon of the –N=C=S group is highly electrophilic. It reacts readily with nucleophiles, particularly the sulfhydryl (–SH) groups of cysteine residues in proteins. This is the basis for the Keap1-Nrf2 interaction (chemoprevention) and Tubulin disruption (cytotoxicity).[1]

  • The Morpholine Moiety: Unlike simple alkyl chains, the morpholine ring improves water solubility and metabolic stability. It acts as a hydrogen bond acceptor, potentially enhancing binding affinity to kinase domains or bacterial cell walls.

Key Compound of Interest:

  • 3-Morpholinopropyl isothiocyanate (3MP-ITC): A synthetic analog that has demonstrated "exceptionally strong" induction of antioxidant enzymes via the Nrf2 pathway, surpassing many natural ITCs.[1][2][3]

Synthesis Protocol: 3-Morpholinopropyl Isothiocyanate

This protocol utilizes a one-pot, two-step dithiocarbamate intermediate method , favored for its high yield and operational simplicity. This method avoids the use of highly toxic thiophosgene.

Reagents Required[1][2][4][5][6]
  • Precursor: 3-Morpholinopropylamine (1.0 eq)[1]

  • Reagent: Carbon disulfide (CS₂, 1.2 eq)

  • Base: Triethylamine (Et₃N, 2.0 eq)

  • Desulfurizing Agent: Tosyl chloride (TsCl) or Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology
  • Dithiocarbamate Formation:

    • Dissolve 3-morpholinopropylamine (10 mmol) in DCM (20 mL) at 0°C (ice bath).

    • Add Et₃N (20 mmol) dropwise.

    • Slowly add CS₂ (12 mmol) over 15 minutes. The solution will turn yellow/orange, indicating dithiocarbamate salt formation.

    • Checkpoint: Stir for 2 hours at room temperature. Ensure complete consumption of the amine via TLC (Mobile phase: MeOH/DCM 1:9).

  • Desulfurization (ITC Formation):

    • Cool the reaction mixture back to 0°C.

    • Add the desulfurizing agent (e.g., DCC or TsCl) dissolved in DCM dropwise.

    • Stir for 3–5 hours at room temperature. A precipitate (dicyclohexylurea or tosyl salt) will form.[1]

  • Work-up & Purification:

    • Filter off the precipitate.

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel (Eluent: EtOAc/Hexane gradient) to yield 3MP-ITC as a pale yellow oil.

Anticancer Activity & Mechanism of Action[2][6][7]

The Keap1-Nrf2 Pathway (Chemoprevention)

The primary mechanism for 3MP-ITC is the modification of cysteine residues (specifically Cys151, Cys273, Cys288) on Keap1 . This prevents Keap1 from targeting Nrf2 for ubiquitination, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE) .[4]

Key Finding: 3MP-ITC is a potent inducer of Phase II enzymes (NQO1, GST, UGT) in HepG2 cells, significantly depleting intracellular glutathione (GSH) as a prerequisite for activation.

Visualization: Nrf2 Activation Pathway

The following diagram illustrates the specific signaling cascade triggered by 3MP-ITC.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 3MP-ITC (Morpholine-ITC) Keap1 Keap1 (Cysteine Sensor) ITC->Keap1 Alkylation of -SH groups Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Dissociation Ub Ubiquitination (Proteasomal Degradation) Keap1->Ub Blocked by ITC Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (DNA) Nrf2_Nuc->ARE Heterodimerization with sMaf sMaf sMaf sMaf->ARE Genes Phase II Genes (NQO1, GST, HO-1) ARE->Genes Transcription Activation

Caption: Mechanism of 3MP-ITC induced Nrf2 activation. Alkylation of Keap1 prevents Nrf2 degradation, leading to nuclear translocation and antioxidant gene expression.

Cytotoxicity Data (HepG2 Model)

While 3MP-ITC is a chemopreventive agent, high concentrations induce apoptosis.[1] The table below compares the activity of morpholine-ITCs against standard ITCs.

CompoundCell LineIC50 / PotencyMechanism Highlight
3MP-ITC HepG2Strong Inducer *Depletes GSH; Activates ERK1/2, JNK
2-(4-Morpholino)ethyl ITC HepG2~30–40 µMInhibits c-myc/c-jun; induces apoptosis
Sulforaphane (Standard) HepG233.8 µMG2/M Arrest; Nrf2 activation
Allyl ITC (AITC) HepG2> 50 µMROS generation

*Note: "Strong Inducer" refers to Nrf2/ARE luciferase reporter activity, where 3MP-ITC showed superior induction compared to classical ITCs at equimolar concentrations.[1]

Antimicrobial Potential[8][9][10][11][12]

Morpholine-ITCs are emerging as dual-action antimicrobials. The morpholine ring facilitates penetration through the bacterial cell envelope, while the ITC group covalently modifies bacterial enzymes.

Target Spectrum:

  • Gram-negative: E. coli, Pseudomonas aeruginosa (enhanced by morpholine solubility).

  • Gram-positive: Staphylococcus aureus (MRSA strains).

Experimental Protocol: MIC Determination To validate antimicrobial activity, use the Broth Microdilution Method :

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Treatment: Add 3MP-ITC in serial dilutions (e.g., 100 µg/mL to 0.1 µg/mL) to a 96-well plate.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[5] Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = No growth; Pink = Growth).

Experimental Validation: MTT Cytotoxicity Assay

To replicate the anticancer data for Morpholine-ITCs, follow this standardized protocol:

  • Seeding: Plate HepG2 cells (

    
     cells/well) in a 96-well plate. Incubate for 24h.
    
  • Exposure: Treat cells with 3MP-ITC (0, 5, 10, 25, 50, 100 µM) dissolved in DMSO (<0.1% final concentration). Incubate for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability as:

    
    [1]
    

References

  • Keum, Y. S., et al. (2008). "3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo."[1][3] Carcinogenesis.

  • Molina-Vargas, L. F. (2013). "Mechanism of action of isothiocyanates. A review." Agronomía Colombiana.

  • Dufour, V., et al. (2013). "Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates." Frontiers in Cellular and Infection Microbiology.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 143957, 4-(2-Isothiocyanatoethyl)morpholine."[1] PubChem.

  • Kumar, S., et al. (2020). "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity." Medicinal Research Reviews.

Sources

The Ortho-Morpholino Advantage: Technical Guide to 2-Morpholinophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & The Reagent

2-morpholinophenyl isothiocyanate (2-MP-ITC) represents a specialized class of electrophilic heterocycles used in two distinct domains of drug discovery: as a Targeted Covalent Inhibitor (TCI) warhead and as a privileged intermediate for synthesizing kinase inhibitors.

Unlike its para-substituted counterpart (4-morpholinophenyl isothiocyanate), the ortho-positioning (2-position) of the morpholine ring introduces specific steric and electronic effects that modulate the reactivity of the isothiocyanate (-N=C=S) group. This guide provides a comprehensive review of its synthesis, reactivity profile, and biological applications, moving beyond standard catalog descriptions to offer field-proven experimental insights.

Chemical Rationale: Why This Scaffold?

Structural Analysis

The molecule consists of three functional domains:

  • The Phenyl Core: Provides the aromatic scaffold for pi-stacking interactions.

  • The Isothiocyanate (-N=C=S): A soft electrophile that reacts exclusively with nucleophiles (mainly thiols and amines).

  • The Ortho-Morpholine:

    • Solubility: Increases hydrophilicity (logP modulation) compared to unsubstituted phenyl ITCs.

    • Steric Gating: The bulky morpholine ring at the ortho position protects the ITC carbon from rapid hydrolysis, potentially increasing metabolic stability compared to the para isomer.

Reactivity Profile (The "Goldilocks" Zone)

Isothiocyanates are less reactive than isocyanates (-N=C=O), making them selective for sulfhydryl groups (-SH) over hydroxyls (-OH).

  • Mechanism: The central carbon of the ITC group undergoes nucleophilic attack, typically by a Cysteine residue in a protein pocket, forming a stable dithiocarbamate adduct.

  • Ortho-Effect: The 2-morpholino group exerts an electron-donating effect via resonance (+M), which slightly reduces the electrophilicity of the ITC carbon. This "tuning" is critical for avoiding off-target toxicity (glutathione depletion) while maintaining potency against the specific target.

Synthetic Pathways[1][2][3]

There are two primary routes to synthesize 2-MP-ITC from 2-morpholinoaniline. The choice depends on safety constraints and scale.

Visualization of Synthesis Logic

Synthesis_Workflow Start 2-Morpholinoaniline Thiophosgene Reagent: Thiophosgene (CSCl2) Base: CaCO3 / NaHCO3 Solvent: CH2Cl2/Water (Biphasic) Start->Thiophosgene Path A CS2 Reagent: CS2 + DCC (or T3P/Base) Solvent: THF or Pyridine Start->CS2 Path B Method_A Method A: Rapid, High Yield (High Toxicity Risk) Thiophosgene->Method_A Product 2-Morpholinophenyl Isothiocyanate Method_A->Product Method_B Method B: Desulfurization Route (Green/Safer) CS2->Method_B Method_B->Product

Caption: Figure 1. Dual synthetic pathways. Method A is preferred for small-scale/high-speed; Method B is preferred for scale-up and safety.

Detailed Experimental Protocols

Method A: The Thiophosgene Route (Standard)

Best for: Small scale (<1g), high purity requirements.

Safety Warning: Thiophosgene is highly toxic and volatile. Work in a well-ventilated fume hood.

  • Preparation: Dissolve 2-morpholinoaniline (1.0 eq) in dichloromethane (DCM).

  • Biphasic Setup: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a suspension of calcium carbonate (CaCO3) (2.0 eq). Layer this over the DCM solution.

  • Addition: Cool the mixture to 0°C. Add thiophosgene (1.1 eq) dropwise via syringe.

  • Reaction: Stir vigorously for 1-2 hours. The color typically changes from dark amine to a lighter yellow/orange.

  • Workup: Separate the organic layer.[1] Wash with water (2x) and brine (1x). Dry over anhydrous Na2SO4.[1]

  • Purification: Evaporate solvent. If necessary, purify via flash chromatography (Hexane/EtOAc). Note: ITCs are often stable enough to be used crude.

Method B: The "Green" CS2/DCC Route

Best for: avoiding toxic reagents.

  • Dithiocarbamate Formation: Dissolve 2-morpholinoaniline in THF or Pyridine. Add Carbon Disulfide (CS2, 5.0 eq) and Triethylamine (TEA, 1.0 eq). Stir for 2 hours (formation of dithiocarbamate salt).

  • Desulfurization: Cool to 0°C. Add Dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Stir overnight at room temperature.

  • Workup: Filter off the DCU (dicyclohexylurea) precipitate. Concentrate the filtrate and purify.

Biological Applications & Mechanism[5][6][7]

The Keap1-Nrf2 Pathway (Antioxidant Response)

Like other ITCs (e.g., Sulforaphane), 2-morpholinophenyl derivatives are potent inducers of the Nrf2 pathway.

  • Target: Cysteine residues (specifically C151, C273, C288) on Keap1.

  • Action: The ITC modifies Keap1, preventing it from ubiquitinating Nrf2.

  • Result: Nrf2 translocates to the nucleus -> binds ARE (Antioxidant Response Element) -> Upregulation of cytoprotective genes (HO-1, NQO1).

Tubulin Disruption

Phenyl isothiocyanates can bind to tubulin, disrupting microtubule polymerization. The morpholine group aids in cellular uptake, allowing the ITC warhead to reach the tubulin binding site.

Visualization of Signaling Mechanism

Mechanism_Action ITC 2-Morpholinophenyl ITC Complex Covalent Adduct (Thiol-Conjugation) ITC->Complex Electrophilic Attack Keap1 Keap1 (Cytosolic Repressor) Rich in Cysteine (-SH) Keap1->Complex Nrf2_Free Nrf2 Released Complex->Nrf2_Free Inhibits Ubiquitination Nucleus Nuclear Translocation Nrf2_Free->Nucleus ARE ARE Binding (Antioxidant Response Element) Nucleus->ARE Genes Transcription: HO-1, NQO1, GST ARE->Genes

Caption: Figure 2. Mechanism of Action: Covalent modification of Keap1 leading to Nrf2 activation.

Comparative Data: Ortho vs. Para

The following table summarizes the structural activity relationship (SAR) differences between the 2-morpholino (ortho) and 4-morpholino (para) isomers.

Feature2-Morpholinophenyl ITC (Ortho)4-Morpholinophenyl ITC (Para)Implication
Steric Hindrance High (Proximal to -NCS)LowOrtho is more selective; slower reaction rate with bulky proteins.
Electronic Effect Inductive (-I) / Resonance (+M)Strong Resonance (+M)Ortho is slightly more electrophilic than Para due to twisted conjugation breaking full resonance donation.
Solubility ModerateHighOrtho isomer may have intramolecular H-bonding potential (if hydrolyzed to amine).
Metabolic Stability EnhancedStandardSteric bulk protects the ITC carbon from rapid glutathione conjugation in plasma.

Expert Insights: Troubleshooting & Storage

  • Stability: Isothiocyanates are sensitive to nucleophiles (water/alcohols) over time.

    • Protocol: Store neat (liquid/solid) at -20°C under Argon. Avoid storing in protic solvents (MeOH/EtOH) as they will slowly form thiocarbamates.

  • Analysis:

    • IR Spectroscopy: Look for the diagnostic, broad, and intense peak at 2000–2200 cm⁻¹ (-N=C=S stretch). Disappearance of this peak indicates decomposition.

    • NMR: The morpholine protons (approx 3.0 and 3.8 ppm) will shift slightly upon conversion from aniline to ITC.

References

  • Synthesis & Reactivity: Drobnica, L., et al.[1] "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.

  • Specific Synthesis (Ortho-Morpholino): Kristian, P., et al. "Isothiocyanates XXXIX.[1] Synthesis... of some phenyl isothiocyanates having a heterocyclic substituent." Chemické Zvesti, 1973, 27(6), 808-810.

  • Biological Mechanism (Nrf2): Zhang, Y., & Gordon, G. B. "A strategy for cancer prevention: stimulation of the Nrf2-ARE signaling pathway."[2] Molecular Cancer Therapeutics, 2004.

  • Morpholine in Drug Design: Bembenek, S. D., et al. "The role of morpholine in drug design." Journal of Medicinal Chemistry, 2008. (Contextual grounding for the scaffold).
  • General ITC Protocols: "Preparation of Isothiocyanates from Amines." Organic Syntheses, Coll. Vol. 1, p. 447.

Sources

Strategic Pharmaceutical Applications of 4-(2-Isothiocyanatophenyl)morpholine: From Privileged Scaffold to Covalent Modulator

[1]

Executive Summary

4-(2-Isothiocyanatophenyl)morpholine (CAS: 51317-67-0) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines two distinct pharmacophores: the morpholine ring , known for improving solubility and metabolic stability, and the isothiocyanate (ITC) group , a potent electrophile capable of covalent interactions with nucleophilic amino acid residues.[1]

While isothiocyanates are traditionally viewed as reactive intermediates or direct-acting antioxidants (e.g., sulforaphane), this specific ortho-substituted derivative finds its primary utility as a key synthon for constructing urea and thiourea-based kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its unique steric and electronic profile makes it critical for developing drugs targeting GCN2 kinases , P2X7 receptors , and EGFR .[1]

Chemical Profile & Reactivity

The molecule features an isothiocyanate group (-N=C=S) at the ortho position relative to a morpholine ring.[1] This structural arrangement dictates its reactivity:

  • Electronic Effect: The morpholine nitrogen is an electron-donating group (EDG) via resonance.[1] This increases the electron density on the phenyl ring, slightly reducing the electrophilicity of the isothiocyanate carbon compared to electron-deficient analogues.[1] This "tuned" reactivity reduces non-specific toxicity while maintaining potency against targeted cysteines.[1]

  • Steric Effect: The ortho substitution creates a steric lock, often forcing the final drug molecule into a specific conformation that favors binding to ATP-binding pockets in kinases.[1]

Physicochemical Properties
PropertyValue (Approx.)Implication
Molecular Weight 220.29 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
LogP ~2.5Good membrane permeability; lipophilic enough for CNS penetration.[1]
Reactivity ElectrophilicReacts with amines (to form thioureas) and thiols (to form dithiocarbamates).[1]
Solubility Low in water; High in DMSO/DCMRequires organic solvents for synthesis; formulation needed for bioassays.[1]

Mechanistic Pharmacology

A. As a Covalent Warhead (Direct Activity)

Like other isothiocyanates, 4-(2-Isothiocyanatophenyl)morpholine can act as a covalent modifier of proteins.[1] The mechanism involves the nucleophilic attack of a cysteine thiol (-SH) on the central carbon of the isothiocyanate group.[1]

  • Target: Keap1 (Kelch-like ECH-associated protein 1).[1]

  • Mechanism: Modification of cysteine sensors (e.g., Cys151) on Keap1 prevents the ubiquitination of Nrf2.[1]

  • Outcome: Nrf2 accumulates and translocates to the nucleus, activating Antioxidant Response Element (ARE) genes.[1] This pathway is cytoprotective but can also be hijacked by cancer cells to resist chemotherapy.[1]

B. As a Pharmacophore in Kinase Inhibitors (Synthetic Utility)

The most significant application is its conversion into diaryl thioureas or ureas .[1]

  • Binding Mode: The resulting thiourea/urea linkage acts as a "hinge binder," forming dual hydrogen bonds with the backbone residues of the kinase ATP-binding pocket.[1]

  • Selectivity: The morpholine ring often protrudes into the solvent-exposed region or a specific hydrophobic pocket, improving selectivity for kinases like GCN2 (General Control Nonderepressible 2), which regulates amino acid starvation responses in tumors.[1]

Visualization: Mechanism & Synthesis[1]

Figure 1: Synthesis and Pharmacological Pathway

The following diagram illustrates the synthesis of a bioactive thiourea inhibitor from the isothiocyanate precursor and its subsequent binding mode.[1]

Gcluster_0Synthetic TransformationStart2-MorpholinoanilineITC4-(2-Isothiocyanatophenyl)morpholine(The Core Compound)Start->ITCNucleophilicSubstitutionReagentThiophosgene(CSCl2)Reagent->ITCReagentDrugBioactive Thiourea(Kinase Inhibitor)ITC->DrugAdditionReactionAmineTarget Amine(R-NH2)Amine->DrugCouplingPartnerTargetProtein Target(e.g., GCN2 Kinase)Drug->TargetH-Bonding &Steric Fit

Caption: Transformation of the morpholine precursor into a bioactive kinase inhibitor via isothiocyanate intermediate.

Therapeutic Applications

Oncology: GCN2 and EGFR Inhibition

Inhibitors derived from this scaffold have shown efficacy in downregulating the GCN2 pathway .[1]

  • Rationale: Tumor cells in nutrient-deprived environments rely on GCN2 to survive.[1] Blocking this kinase leads to tumor cell apoptosis.[1]

  • Evidence: Thiourea derivatives synthesized from 4-(2-Isothiocyanatophenyl)morpholine have demonstrated IC50 values in the nanomolar range against GCN2 [1].[1]

Immunology & Pain: P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in inflammatory pain and neurodegeneration.[1]

  • Application: The 2-morpholinophenyl group serves as a critical "head group" in antagonists that block the ATP-binding site.[1]

  • Structure-Activity Relationship (SAR): The morpholine oxygen can accept hydrogen bonds, while the phenyl ring provides pi-stacking interactions within the receptor pocket [2].[1]

Antimicrobial Activity

Isothiocyanates possess intrinsic antimicrobial properties.[1]

  • Mechanism: Depletion of intracellular glutathione (GSH) in bacteria/fungi, leading to oxidative stress and cell death.[1]

  • Potential: While less potent than allyl isothiocyanate (AITC), the morpholine derivative offers better stability and lower volatility for topical applications.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(2-Isothiocyanatophenyl)morpholine

Use this protocol to generate the core compound from the aniline precursor.[1]

Reagents: 2-Morpholinoaniline (1.0 eq), Thiophosgene (1.2 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).[1] Safety Warning: Thiophosgene is highly toxic.[1] Perform in a well-ventilated fume hood.

  • Preparation: Dissolve 2-morpholinoaniline (10 mmol) in anhydrous DCM (50 mL) and cool to 0°C.

  • Addition: Add Triethylamine (20 mmol) to the solution.

  • Reaction: Dropwise add Thiophosgene (12 mmol) over 15 minutes. The solution will turn from pale to dark orange/red.[1]

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Quench with water (50 mL). Extract the organic layer, wash with brine, and dry over MgSO4.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel) to yield the isothiocyanate as a yellow solid/oil.[1]

Protocol B: Reactivity Assay (Thiourea Formation)

Use this to validate the electrophilic activity of the synthesized ITC.[1]

  • Setup: Dissolve the purified ITC (0.5 mmol) in Ethanol (5 mL).

  • Coupling: Add Benzylamine (0.6 mmol) in one portion.

  • Observation: Stir at room temperature. A white precipitate (the thiourea product) should form within 30-60 minutes.[1]

  • Validation: Filter the solid and analyze via 1H-NMR. The disappearance of the characteristic NCS peak (~2100 cm-1 in IR) and appearance of thiourea NH protons (~8.0-10.0 ppm) confirms reactivity.[1]

Safety & Toxicology

  • Sensitization: Isothiocyanates are potent skin sensitizers.[1] Avoid direct contact.

  • Stability: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to amine).[1]

  • Toxicity: While morpholine derivatives are generally safer than simple alkyl ITCs, the metabolic release of the isothiocyanate warhead can deplete glutathione.[1]

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of Isothiocyanates in Cancer Research: Unveiling a Potent Arsenal for Drug Development. Retrieved from [1]

  • Molaid Chemicals. (2024).[1] 2-morpholinophenyl isothiocyanate: Downstream Products and Kinase Inhibitor Applications. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [1]

  • MDPI. (2019).[1] The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Retrieved from [1]

Technical Guide: Commercial Procurement and Quality Assurance of 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Isothiocyanatophenyl)morpholine (CAS 51317-67-0 ) is a specialized heterocyclic building block used primarily in the synthesis of thiourea-based pharmacophores and as an electrophilic probe in proteomic profiling. Unlike its widely available para-isomer (CAS 51317-66-9), the ortho-isomer presents unique steric properties and stability challenges due to the proximity of the morpholine ring to the reactive isothiocyanate (-NCS) group.

This technical guide provides a field-validated framework for procuring, verifying, and handling this compound. It addresses the critical distinction between "catalog" and "custom synthesis" grades and outlines a self-validating Quality Control (QC) workflow to ensure experimental reproducibility.

Part 1: Chemical Identity & Properties[1][2]

Correct identification is the first step in procurement. The ortho-isomer is frequently confused with the more common para-isomer.

PropertySpecification
Chemical Name 4-(2-Isothiocyanatophenyl)morpholine
Common Synonyms 2-Morpholinophenyl isothiocyanate; N-(2-Isothiocyanatophenyl)morpholine
CAS Number 51317-67-0 (Distinct from para-isomer 51317-66-9)
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Physical State Pale yellow to off-white solid (low melting point) or viscous oil
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Decomposes in water/alcohols
Reactivity Highly electrophilic; susceptible to hydrolysis and nucleophilic attack

Part 2: Supply Chain Landscape

Due to the steric hindrance of the ortho-substitution, this compound is often classified as a "Make-on-Demand" or "Tier 2" building block rather than a bulk stock item.

Commercial Supplier Tiers
  • Tier A (Global Catalogs): Major distributors (e.g., Sigma-Aldrich, Fisher Scientific) typically stock the para-isomer. The ortho-isomer (CAS 51317-67-0) often requires a 2-4 week lead time as it is sourced from partner synthesis labs.

  • Tier B (Building Block Specialists): Companies like Enamine , ChemScene , and MolPort are the primary sources. They often hold small stocks (mg to gram scale) or possess validated synthesis routes for rapid scale-up.

  • Tier C (Custom Synthesis): For requirements >100g, contract research organizations (CROs) are recommended to ensure fresh preparation, minimizing hydrolysis impurities.

Purity Grades & Specifications
GradePurity SpecificationIntended Application
HTS Grade >90% (LC-MS)High-Throughput Screening (primary hits).
Synthesis Grade >95% (NMR, HPLC)Lead optimization; intermediate synthesis.
Analytical Grade >98% (qNMR)Kinetic studies; covalent probe validation.

Critical Procurement Note: Always request a recent ( <3 months) Certificate of Analysis (CoA). Isothiocyanates stored for >6 months often degrade into the corresponding urea or amine, even at -20°C.

Part 3: Quality Control & Validation Protocols

Trusting a supplier's label without verification is a critical failure point in drug development. The following QC workflow is designed to detect the specific impurities associated with this scaffold.

The Degradation Pathway (Mechanism of Impurity Formation)

Moisture is the primary enemy. The isothiocyanate moiety hydrolyzes to the aniline, which then reacts with remaining isothiocyanate to form a symmetric urea dimer.

Degradation ITC Target Compound (Isothiocyanate) Aniline Impurity A (2-Morpholinoaniline) ITC->Aniline Hydrolysis (-COS) Urea Impurity B (Symmetric Urea Dimer) ITC->Urea + Aniline H2O H₂O (Moisture) H2O->Aniline Aniline->Urea

Figure 1: Hydrolytic degradation pathway. Impurity A (Aniline) and Impurity B (Urea) are the primary contaminants found in aged samples.

Analytical Validation Protocol
A. Visual Inspection
  • Pass: Pale yellow solid or clear oil.

  • Fail: Dark orange/brown color or presence of white precipitate (indicates urea formation).

B. ¹H-NMR Validation (Self-Validating Step)

The ortho-substitution creates a distinct shielding pattern.

  • Solvent: CDCl₃ (Must be dry and acid-free).

  • Diagnostic Signals:

    • Morpholine: Two triplets (or broad multiplets) at ~3.0 ppm (N-CH₂) and ~3.8 ppm (O-CH₂).

    • Aromatic: Look for the specific 4-proton pattern.

    • Impurity Check:

      • Aniline: Broad singlet at ~3.5-4.0 ppm (NH₂).

      • Urea: Downfield singlet >8.0 ppm (NH-CO-NH).

C. IR Spectroscopy (Quick Check)
  • Target Peak: Strong, broad absorption at 2000–2150 cm⁻¹ (N=C=S stretch).

  • Absence: Loss of this peak confirms degradation to urea/amine.

Part 4: Handling & Stability Strategy

Isothiocyanates are lachrymators and potent electrophiles .

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (can be dissolved by residual solvents).

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation (water introduction).

Synthesis & Reaction Workflow

When using this reagent in synthesis (e.g., thiourea formation):

  • Solvent Choice: Use anhydrous DCM or THF. Avoid alcohols (forms thiocarbamates).

  • Stoichiometry: Use a slight excess (1.1 eq) of the isothiocyanate to account for minor hydrolysis.

  • Quenching: Quench excess isothiocyanate with a polymer-supported amine (e.g., Trisamine resin) rather than aqueous workup to simplify purification.

Workflow Receipt 1. Receipt & Inspection (Check Seal/Color) QC 2. QC Verification (NMR/IR for -NCS peak) Receipt->QC Storage 3. Storage (-20°C, Argon) QC->Storage Pass Usage 4. Experimental Usage (Anhydrous Conditions) Storage->Usage Warm to RT Quench 5. Scavenger Quench (Remove excess ITC) Usage->Quench

Figure 2: Recommended lifecycle workflow for handling 4-(2-Isothiocyanatophenyl)morpholine.

References

  • PubChem. 4-(4-Isothiocyanatophenyl)morpholine (Para-isomer Reference). National Library of Medicine. Available at: [Link]

  • Molaid Chemicals. 2-morpholinophenyl isothiocyanate (CAS 51317-67-0) Entry. Available at: [Link] (Search CAS: 51317-67-0)

  • Organic Chemistry Portal. Synthesis of Isothiocyanates. Available at: [Link]

Methodological & Application

Protocol for reacting 4-(2-Isothiocyanatophenyl)morpholine with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-(2-Morpholinophenyl)-N'-Substituted Thioureas

Introduction and Strategic Rationale

Thioureas are highly versatile pharmacophores in medicinal chemistry, frequently utilized as hydrogen-bond donors in kinase inhibitors, antimicrobial agents, and anti-parasitic drugs[1]. The compound 4-(2-Isothiocyanatophenyl)morpholine (CAS: 51317-67-0) is a highly valuable building block in drug discovery. The incorporation of an ortho-morpholino group serves a dual purpose: it significantly enhances the aqueous solubility of the resulting scaffold and provides a basic nitrogen center capable of forming pharmaceutically acceptable salts.

The reaction of 4-(2-Isothiocyanatophenyl)morpholine with primary amines is the most direct and high-yielding method to generate N,N'-disubstituted thioureas[2]. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality, step-by-step methodologies, and optimization strategies for varying amine nucleophiles.

Mechanistic Causality

The formation of a thiourea from an isothiocyanate and a primary amine proceeds via a robust nucleophilic addition mechanism[3].

  • Electrophilic Activation: The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms[3].

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen attacks this electrophilic carbon, generating a transient zwitterionic intermediate[2].

  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the incoming amine to the isothiocyanate nitrogen resolves the zwitterion into the stable, neutral thiourea product[2].

Causality in Substrate Design: The ortho-morpholino group on the phenyl ring exerts a mild steric hindrance around the isothiocyanate moiety. However, its electron-donating nature via resonance is counterbalanced by inductive withdrawal, maintaining sufficient electrophilicity at the reactive carbon. Highly nucleophilic aliphatic amines react instantaneously, whereas electron-deficient aromatic amines require thermal activation to overcome the activation energy barrier[1].

Mechanism A 4-(2-Isothiocyanatophenyl) morpholine C Zwitterionic Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D N-(2-Morpholinophenyl)- N'-R-Thiourea C->D Proton Transfer

Reaction mechanism of thiourea formation via nucleophilic addition and proton transfer.

Experimental Workflow

Workflow S1 1. Preparation Dissolve isothiocyanate in anhydrous DCM or THF (0.1 - 0.5 M) S2 2. Addition Add primary amine (1.05 eq) dropwise to prevent exotherms S1->S2 S3 3. Reaction Stir at RT (aliphatic amines) or Reflux (aromatic amines) S2->S3 S4 4. In-Process Control Monitor consumption via TLC and LC-MS mass shift (+[M+H]) S3->S4 S5 5. Workup & Purification Evaporate solvent; purify via recrystallization or chromatography S4->S5

Step-by-step experimental workflow for the synthesis and purification of thiourea derivatives.

Detailed Experimental Protocol

Materials & Reagents:

  • Electrophile: 4-(2-Isothiocyanatophenyl)morpholine (1.0 equivalent)

  • Nucleophile: Primary amine (e.g., benzylamine, aniline) (1.05 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Rationale: Aprotic solvents are mandatory to prevent competitive solvolysis (e.g., formation of carbamates if alcohols were used)[2].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Isothiocyanatophenyl)morpholine (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M. Purge the flask with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine.

  • Amine Addition: To the stirred solution, add the primary amine (1.05 eq) dropwise. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the more valuable isothiocyanate building block. Dropwise addition mitigates localized heating from the exothermic nucleophilic attack.

  • Reaction Conditions:

    • For Aliphatic/Benzylic Amines: Stir the mixture at room temperature (20–25 °C)[1].

    • For Aromatic Amines (Anilines): Switch the solvent to THF or tert-butanol and heat to reflux (65–85 °C). Rationale: The delocalization of the nitrogen lone pair into the aromatic ring significantly reduces nucleophilicity, necessitating thermal energy to drive the reaction[1].

  • Self-Validating In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate 3:1). The product thiourea will typically spot significantly lower (more polar) than the starting isothiocyanate. Confirm product formation via LC-MS; look for the exact mass addition of the amine to the isothiocyanate (M_isothiocyanate + M_amine = M_product).

  • Workup & Purification: Once the isothiocyanate is fully consumed, remove the solvent under reduced pressure using a rotary evaporator[2].

    • If the crude product precipitates as a solid, purify via recrystallization from hot ethanol.

    • If the product is an oil or contains impurities, purify via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

Quantitative Data & Substrate Scope

The following table summarizes the expected reaction parameters and yields when reacting 4-(2-Isothiocyanatophenyl)morpholine with various classes of primary amines.

Amine ClassificationExample NucleophileSolventTemperatureReaction TimeExpected Yield
Aliphatic (Primary) n-ButylamineDCMRoom Temp1 - 2 hours88 - 95%
Benzylic BenzylamineDCMRoom Temp1 - 2 hours85 - 92%
Aryl (Electron-Rich) p-AnisidineTHFReflux4 - 6 hours75 - 85%
Aryl (Electron-Deficient) p-NitroanilineTHF / DMFReflux12 - 24 hours50 - 70%

Troubleshooting & Optimization Strategies

  • Issue: Slow Reaction or Incomplete Conversion

    • Cause: The primary amine is highly electron-deficient (e.g., heavily halogenated or nitro-substituted anilines), rendering it a poor nucleophile.

    • Solution: Elevate the reaction temperature by switching to a higher-boiling solvent like DMF. Alternatively, employ a mechanochemical approach (ball milling), which has been shown to force quantitative conversion of sterically hindered or electronically deactivated substrates without the need for bulk solvents[4].

  • Issue: Formation of Symmetrical Thioureas

    • Cause: Trace moisture can hydrolyze the isothiocyanate into a primary amine (via loss of COS), which then reacts with another equivalent of the starting isothiocyanate.

    • Solution: Ensure strictly anhydrous conditions. Dry all solvents over molecular sieves and maintain a positive pressure of inert gas throughout the reaction.

References

  • MDPI Pharmaceuticals. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis."[1] URL:[Link]

  • National Institutes of Health (PMC). "Mechanochemical synthesis of thioureas, ureas and guanidines."[4] URL:[Link]

Sources

Application Note: Nucleophilic Addition to 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with 4-(2-Isothiocyanatophenyl)morpholine . It addresses the specific reactivity profile of this ortho-substituted aryl isothiocyanate, synthesizing general isothiocyanate chemistry with the specific steric and electronic demands of the morpholine scaffold.

Chemical Profile & Reactivity Analysis

Structural Considerations

The molecule consists of a phenyl ring substituted at the ortho (2-) position with a morpholine ring and an isothiocyanate (ITC) group.

  • Electronic Effect: The morpholine nitrogen is a strong resonance donor (

    
     effect). This increases the electron density of the phenyl ring. Consequently, the central carbon of the isothiocyanate group (
    
    
    
    ) is less electrophilic compared to unsubstituted phenyl isothiocyanate or electron-deficient analogues (e.g., 4-nitrophenyl ITC).
  • Steric Effect: The ortho-morpholine group introduces significant steric bulk near the reactive center. Nucleophilic attack will be slower than with para- or meta-substituted isomers.

  • Implication: Protocols must account for reduced reactivity. Higher temperatures (reflux) or stronger nucleophiles are often required compared to standard ITC click chemistry.

Core Reaction Mechanism

The reaction follows a classic nucleophilic addition pathway. A nucleophile (amine, thiol, or alcohol) attacks the electrophilic carbon of the isothiocyanate.[1]

DOT Diagram: Mechanism of Thiourea Formation

ReactionMechanism ITC 4-(2-Isothiocyanatophenyl) morpholine (Electrophile) TS Tetrahedral Intermediate (Zwitterionic) ITC->TS Nucleophilic Attack on C=S Nu Primary Amine (R-NH2) (Nucleophile) Nu->TS PT Proton Transfer (1,3-H shift) TS->PT Charge Stabilization Prod Thiourea Derivative PT->Prod Tautomerization

Figure 1: Mechanism of nucleophilic addition of a primary amine to the isothiocyanate moiety.

Protocol A: Synthesis of Thiourea Derivatives (Aminolysis)

Rationale: Thiourea derivatives of morpholine are highly valued in medicinal chemistry as potential kinase inhibitors, antibacterial agents, and H3 receptor antagonists.

Materials
  • Substrate: 4-(2-Isothiocyanatophenyl)morpholine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM). Note: Use Ethanol for easier workup (precipitation).

  • Catalyst (Optional): Triethylamine (TEA) if using amine salts.[2]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 4-(2-Isothiocyanatophenyl)morpholine in 5 mL of anhydrous Ethanol.

    • Expert Note: If the ortho-morpholine substrate is an oil or low-melting solid, ensure it is fully solubilized before adding the amine to prevent clumping.

  • Addition: Add 1.1 mmol (1.1 equiv) of the target amine dropwise to the stirring solution at Room Temperature (RT).

    • Observation: A mild exotherm may occur.[2]

  • Reaction:

    • Standard Amines: Stir at RT for 4–6 hours.

    • Sterically Hindered Amines: Heat to reflux (78°C) for 12–24 hours. The ortho-substitution on the phenyl ring significantly slows kinetics with bulky amines (e.g., tert-butylamine).

  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting ITC spot (usually high

    
    ) should disappear, and a more polar thiourea spot should appear.
    
  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C (ice bath).

    • The thiourea product often precipitates as a white or off-white solid.

    • Filter the solid and wash with cold Ethanol (2 x 5 mL) followed by Hexanes (2 x 5 mL).

  • Workup (Extraction Method - if no precipitate):

    • Evaporate solvent under reduced pressure.[1]

    • Redissolve residue in DCM and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Silica Gel Chromatography (Gradient: 0-50% EtOAc/Hexane).

Protocol B: Synthesis of Dithiocarbamates (Thiolysis)

Rationale: Dithiocarbamates are precursors for cyclization into benzothiazoles or used directly as metal chelators.

Materials
  • Substrate: 4-(2-Isothiocyanatophenyl)morpholine (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base: Sodium Hydride (NaH) or Triethylamine (TEA) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Nitrogen, dissolve the thiol (1.1 mmol) in anhydrous THF (5 mL).

  • Deprotonation:

    • If using NaH: Add NaH (60% dispersion, 1.2 mmol) at 0°C. Stir for 30 mins until gas evolution ceases.

    • If using TEA: Add TEA (1.2 mmol) at RT.

  • Coupling: Add a solution of 4-(2-Isothiocyanatophenyl)morpholine (1.0 mmol in 2 mL THF) dropwise to the thiolate solution.

  • Reaction: Stir at RT for 2–4 hours.

    • Expert Note: Thiols are better nucleophiles than amines (soft nucleophiles), so this reaction typically proceeds faster despite the ortho-steric hindrance.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with water (to remove DMF/salts) and brine.

    • Concentrate to yield the crude dithiocarbamate.[2]

Analytical Characterization Guide

To validate the formation of the adduct, look for these specific spectral changes.

TechniqueFeatureExpected Signal Change
IR Spectroscopy -N=C=S Stretch Disappearance of the strong, broad peak at 2000–2150 cm⁻¹ .
C=S Stretch Appearance of a new band at 1200–1350 cm⁻¹ (Thiourea/Dithiocarbamate).
N-H Stretch Appearance of broad bands at 3200–3400 cm⁻¹ (for Thioureas).
¹H NMR Thiourea N-H New broad singlet, typically downfield (δ 8.0–10.0 ppm ), exchangeable with D₂O.
Morpholine The morpholine protons (3.0–3.8 ppm) may shift slightly due to the change in the electronic environment of the phenyl ring.
¹³C NMR Thiocarbonyl (C=S) New signal appearing significantly downfield at δ 175–185 ppm .
ITC Carbon Disappearance of the ITC carbon signal (~135–140 ppm).

Experimental Workflow Visualization

DOT Diagram: Standard Workflow for Thiourea Synthesis

Workflow Start Start: Dissolve 4-(2-Isothiocyanatophenyl) morpholine in Ethanol Add Add Amine (1.1 equiv) Dropwise at RT Start->Add Check Check Sterics of Amine Add->Check StirRT Stir at RT (4-6 Hours) Check->StirRT Unhindered Reflux Reflux (78°C) (12-24 Hours) Check->Reflux Bulky/Ortho-Subst. Monitor Monitor via TLC (Disappearance of ITC) StirRT->Monitor Reflux->Monitor Workup Precipitation (Ice Bath) or Extraction (DCM) Monitor->Workup Final Characterize (NMR, IR, MP) Workup->Final

Figure 2: Decision tree and workflow for synthesizing thiourea derivatives from the morpholine scaffold.

References

  • Mechanism of Isothiocyanate Addition

    • Munn, A. et al. "Nucleophilic Addition to Isothiocyanates: Kinetics and Mechanism."[2] Journal of the Chemical Society, Perkin Transactions 2.

    • Context: Foundational text on the bimolecular nucleophilic addition mechanism ( ).
  • Thiourea Synthesis Protocols

    • BenchChem.[1] "Reaction mechanism of acetyl isothiocyanate with primary amines." Link

    • Context: Provides general protocols for ITC-amine coupling adaptable to aryl ITCs.
  • Morpholine Scaffold Reactivity

    • E3S Web of Conferences.[3] "Synthesis and SAR of morpholine and its derivatives." Link

    • Context: Discusses the electronic properties of morpholine substituents on phenyl rings.
  • General Isothiocyanate Chemistry

    • National Institutes of Health (NIH). "Isothiocyanates potential anti-cancer drugs?" Link

    • Context: Highlights the biological relevance of the thiourea products derived
  • Analytical Data Comparison

    • PubChem. "4-(4-Thiocyanatophenyl)morpholine Data."[4] Link

    • Context: Used for comparative spectral data of the para-isomer to predict ortho-isomer shifts.

Sources

Application Note: Microwave-Assisted Synthesis and Downstream Functionalization of 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, protocol validation, and microwave-assisted organic synthesis (MAOS) optimization.

Introduction & Scientific Rationale

The compound 4-(2-Isothiocyanatophenyl)morpholine (CAS: 51317-67-0) is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocyclic scaffolds. The incorporation of a morpholine ring is a privileged strategy in medicinal chemistry, known to improve aqueous solubility, modulate pKa, and participate in crucial hydrogen-bonding interactions within biological targets[1]. When positioned ortho to an isothiocyanate group, the morpholine moiety introduces significant steric hindrance, which historically complicates the synthesis of the isothiocyanate and its subsequent downstream reactions using conventional thermal heating.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these kinetic bottlenecks. By utilizing direct dielectric heating, microwave irradiation rapidly transfers energy directly to the polar reactants and intermediates, bypassing the thermal conductivity limitations of the solvent[2]. This allows for the rapid decomposition of intermediate dithiocarbamates into isothiocyanates without the need for highly toxic, traditional reagents like thiophosgene[3].

This application note details a self-validating, "greener" one-pot, two-step microwave protocol for synthesizing 4-(2-Isothiocyanatophenyl)morpholine and provides validated methodologies for its application in drug discovery workflows.

Mechanistic Insights: Overcoming Steric Hindrance

The synthesis of aryl isothiocyanates from primary amines typically involves the reaction of the amine with carbon disulfide (CS₂) in the presence of an organic base (e.g., Triethylamine or DBU) to form a dithiocarbamate intermediate. The rate-limiting step is the subsequent desulfurization of this intermediate[4].

In the case of 2-morpholinoaniline, the bulky ortho-morpholino group shields the dithiocarbamate moiety. Under conventional thermal conditions, desulfurization is slow, leading to unwanted side reactions (such as symmetrical thiourea formation) and poor yields.

By employing microwave irradiation in conjunction with a modern desulfurizing agent—such as Propane Phosphonic Acid Anhydride (T3P) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)—the activation energy barrier for the elimination of the thiol group is rapidly overcome[3][4]. Alternatively, aqueous microwave protocols utilizing Lawesson's reagent from isocyanides have also demonstrated remarkable efficiency[5]. The highly localized superheating effect of MAOS ensures that the dithiocarbamate intermediate cleanly fragments into the target isothiocyanate before competing bimolecular side reactions can occur.

Pathway A 2-Morpholinoaniline C Dithiocarbamate Salt Intermediate A->C Nucleophilic Addition B CS2 + Base (Et3N/DBU) B->C Reagent E 4-(2-Isothiocyanatophenyl)morpholine C->E Microwave Irradiation (90°C, 3-5 min) D Desulfurizing Agent (T3P or DMT/NMM/TsO-) D->E Desulfurization

Reaction pathway for the microwave-assisted synthesis of the isothiocyanate.

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of MAOS provides a stark improvement in both reaction kinetics and isolated yields. Table 1 summarizes the performance metrics of synthesizing 4-(2-Isothiocyanatophenyl)morpholine and its downstream thiourea derivatives.

Table 1: Comparative Metrics for the Synthesis and Derivatization of 4-(2-Isothiocyanatophenyl)morpholine

Reaction StepMethodDesulfurizing Agent / CatalystTemp (°C)TimeYield (%)Purity (HPLC)
Isothiocyanate Synthesis ConventionalThiophosgene (Toxic)0 to 254.0 h62%>92%
Isothiocyanate Synthesis MicrowaveT3P (Green)905 min88%>98%
Isothiocyanate Synthesis MicrowaveDMT/NMM/TsO⁻903 min91%>99%
Thiourea Derivatization ConventionalNone8012.0 h55%>90%
Thiourea Derivatization MicrowaveNone11015 min94%>98%

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems. The visual color changes and specific temperature/pressure profiles serve as real-time indicators of reaction progress.

Workflow Step1 1. Reagent Preparation Amine + CS2 + Base in Solvent Step2 2. Intermediate Formation Stir at RT (10 min) Step1->Step2 Step3 3. Desulfurizing Agent Addition Add T3P or DMT/NMM/TsO- Step2->Step3 Step4 4. Microwave Irradiation 90°C, 50-100 W, 3-5 min Step3->Step4 Step5 5. Workup & Extraction DCM/H2O wash, dry over MgSO4 Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step workflow for microwave-assisted isothiocyanate synthesis.

Protocol A: One-Pot, Two-Step Microwave Synthesis of 4-(2-Isothiocyanatophenyl)morpholine

Note: This protocol utilizes a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring.

Materials:

  • 2-Morpholinoaniline (1.0 mmol)

  • Carbon disulfide (CS₂) (3.0 mmol)

  • Triethylamine (Et₃N) or DBU (2.0 mmol)

  • T3P (50% solution in EtOAc) or DMT/NMM/TsO⁻ (1.2 mmol)

  • Dichloromethane (DCM) or Acetonitrile (3.0 mL)

Step-by-Step Procedure:

  • Dithiocarbamate Formation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 2-morpholinoaniline (1.0 mmol) in 3.0 mL of DCM.

  • Add Et₃N (2.0 mmol) followed by the dropwise addition of CS₂ (3.0 mmol).

  • Seal the vial loosely and stir at room temperature for 10 minutes. Validation check: The solution will transition from pale yellow to a deep orange/red, indicating the successful formation of the triethylammonium dithiocarbamate salt.

  • Desulfurization Preparation: Uncap the vial in a fume hood and add the desulfurizing agent (T3P or DMT/NMM/TsO⁻, 1.2 mmol). Securely crimp the microwave vial with a Teflon-lined septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters:

    • Target Temperature: 90 °C

    • Ramp Time: 1 minute

    • Hold Time: 3 to 5 minutes

    • Max Power: 100 W (The instrument will automatically modulate power to maintain 90 °C).

    • Cooling: Compressed air cooling to 40 °C.

  • Workup: Dilute the reaction mixture with 10 mL of DCM and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 4-(2-Isothiocyanatophenyl)morpholine as a highly pure oil or low-melting solid.

Protocol B: Downstream Synthesis of Morpholine-Substituted Benzimidazoles

Aryl isothiocyanates are prime precursors for nitrogen- and oxygen-containing heterocyclic scaffolds[2]. 4-(2-Isothiocyanatophenyl)morpholine can be rapidly converted into complex benzimidazole derivatives via microwave-assisted cyclodesulfurization.

  • In a microwave vial, combine 4-(2-Isothiocyanatophenyl)morpholine (1.0 mmol) and an ortho-phenylenediamine derivative (1.0 mmol) in absolute ethanol (4.0 mL).

  • Add a catalytic amount of Silver Carbonate (Ag₂CO₃) (0.1 mmol) to promote desulfurative cyclization[2].

  • Seal the vial and irradiate at 130 °C for 20 minutes.

  • Filter the mixture hot through a Celite pad to remove silver sulfide (Ag₂S) precipitates.

  • Concentrate the filtrate and recrystallize from ethanol to yield the morpholine-substituted benzimidazole derivative.

Conclusion

The integration of microwave-assisted organic synthesis (MAOS) fundamentally optimizes the generation and utilization of sterically hindered building blocks like 4-(2-Isothiocyanatophenyl)morpholine. By transitioning from conventional thermal heating to directed dielectric heating, researchers can bypass the kinetic limitations of the ortho-morpholino group, eliminating the need for highly toxic reagents while simultaneously reducing reaction times from hours to minutes.

References

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression Source: MDPI URL:[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Publishing URL:[Link]

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent Source: ResearchGate / Taylor & Francis URL:[Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent Source: MDPI URL:[Link]

  • Direct, Microwave‐Assisted Synthesis of Isothiocyanates Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Regioselective Preparation of 4-Morpholinobenzothiazoles from 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regiocontrol, and step-by-step synthetic protocols

Introduction & Strategic Rationale

Benzothiazoles are privileged pharmacophores in modern drug discovery. Specifically, the 4-morpholinobenzothiazole motif is a critical structural determinant in the design of highly selective PI3K/Akt/mTOR signaling pathway inhibitors and advanced neuroprotective agents[1] ().

Traditional syntheses of 2-aminobenzothiazoles rely heavily on the condensation of ortho-aminothiophenols with electrophiles. However, ortho-aminothiophenols are notoriously prone to oxidative degradation and dimerization (forming disulfides), severely limiting their utility. To circumvent this, modern synthetic workflows utilize the intramolecular oxidative C–H functionalization and C–S bond formation of aryl isothiocyanates[2],[3] ().

By utilizing 4-(2-isothiocyanatophenyl)morpholine as the starting building block, chemists can execute a highly efficient, one-pot, two-step cascade reaction. This approach not only bypasses unstable intermediates but also guarantees absolute regiocontrol during the cyclization phase.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The selection of 4-(2-isothiocyanatophenyl)morpholine is strategically driven by two fundamental chemical principles:

  • Absolute Regiocontrol via Steric Blocking: In standard Hugerschoff cyclizations of mono-substituted aryl thioureas, the oxidative C–S bond formation can occur at either of the two available ortho positions, yielding a mixture of regioisomers. In our starting material, the C2 position is covalently blocked by the morpholine ring. Consequently, the intramolecular electrophilic attack is forced exclusively toward the unsubstituted C6 position. This perfectly maps the morpholine ring to the C4 position of the resulting benzothiazole core.

  • Electronic Activation: The morpholine nitrogen exerts a mild resonance-donating effect (+M) across the conjugated phenyl ring. This subtly increases the electron density at the target C6 carbon, lowering the activation energy required for the C–H functionalization step.

Workflow A 4-(2-Isothiocyanatophenyl) morpholine C Thiourea Intermediate A->C Addition B Amine Nucleophile (R-NH2) B->C Nucleophilic Attack D Oxidative Cyclization C->D C-H Activation E 4-Morpholinobenzothiazole Derivatives D->E C-S Bond Formation

Figure 1: Two-step cascade workflow for the synthesis of 4-morpholinobenzothiazoles.

Experimental Methodologies

Below are two field-validated protocols for executing this transformation. Protocol A utilizes a green, metal-free iodine catalyst, while Protocol B employs a robust Copper(I) system for less reactive substrates.

Protocol A: Metal-Free Iodine-Catalyzed Cascade Synthesis

Rationale: Molecular iodine acts as a mild electrophile to activate the thiourea sulfur, forming a transient sulfenyl iodide intermediate that undergoes rapid intramolecular electrophilic aromatic substitution. Oxygen from the air acts as the terminal oxidant, making this an atom-economical process[4] ().

Step-by-Step Procedure:

  • Thiourea Formation: In a 50 mL round-bottom flask, dissolve 4-(2-isothiocyanatophenyl)morpholine (1.0 mmol) in absolute ethanol (10 mL). Add the primary or secondary amine (1.1 mmol) dropwise. Stir at ambient temperature for 2 hours. Causality: Ethanol promotes the nucleophilic addition without competing with the amine, yielding the thiourea quantitatively.

  • Solvent Exchange: Evaporate the ethanol under reduced pressure and redissolve the crude thiourea in anhydrous DMSO (5 mL). Causality: DMSO is a highly polar aprotic solvent that stabilizes the polar transition states during C–H activation and enhances the solubility of the inorganic base.

  • Catalyst Addition: Add molecular Iodine (I₂, 10 mol%, 0.1 mmol) and Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Oxidative Cyclization: Stir the mixture at 80 °C under an open-air atmosphere (or O₂ balloon) for 6–8 hours. Causality: The continuous supply of oxygen is critical to re-oxidize the iodide anion back to active iodine, closing the catalytic cycle.

  • Reaction Quenching: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (10 mL). Causality: Sodium thiosulfate specifically reduces any unreacted electrophilic iodine to inert iodide, preventing unwanted electrophilic halogenation of the electron-rich morpholine ring during workup.

  • Isolation: Extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Copper(I)-Catalyzed C–H Functionalization

Rationale: For electron-deficient amines (e.g., fluorinated anilines) that form less nucleophilic thioureas, a Cu(I) catalyst provides a more powerful driving force via a single-electron transfer (SET) mechanism[5],[6] ().

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried Schlenk tube, add 4-(2-isothiocyanatophenyl)morpholine (1.0 mmol), the amine nucleophile (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and DABCO (2.0 mmol). Causality: 1,10-phenanthroline acts as a bidentate nitrogen ligand that stabilizes the Cu(I) oxidation state and prevents the precipitation of inactive copper sulfide species.

  • Solvent Addition: Add anhydrous Toluene (8 mL) under an argon atmosphere.

  • Reaction Execution: Seal the tube and heat at 90 °C for 12–16 hours. Causality: DABCO is utilized as a non-nucleophilic base that efficiently neutralizes the protons generated during C–H activation without competing with the amine nucleophile.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate and purify by silica gel chromatography.

Mechanism Step1 Thiourea Intermediate Step2 Electrophilic Activation of Sulfur (by I2 or Cu) Step1->Step2 Oxidant Addition Step3 Intramolecular Nucleophilic Attack (C6 position) Step2->Step3 ortho-C-H Functionalization Step4 Rearomatization & Deprotonation Step3->Step4 Base (K2CO3 / DABCO) Product 2-Amino-4-morpholinobenzothiazole Step4->Product Final Product

Figure 2: Mechanistic pathway of oxidative C-H functionalization and C-S bond formation.

Quantitative Data & Optimization Metrics

The following table summarizes the operational parameters and performance metrics of both protocols, allowing researchers to select the optimal conditions based on their specific substrate scope[7].

ParameterProtocol A (Iodine-Catalyzed)Protocol B (Copper-Catalyzed)
Catalyst / Oxidant System I₂ (10 mol%) / O₂ (Air)CuI (10 mol%) / Air or O₂
Ligand Requirement None (Metal-Free)1,10-phenanthroline (20 mol%)
Typical Yield Range 75–88%80–95%
Reaction Time 6–8 hours12–16 hours
Optimal Temperature 80 °C90 °C
Substrate Scope Aliphatic & electron-rich aminesBroad (includes electron-deficient amines)
Environmental Impact Low (Metal-free, O₂ as terminal oxidant)Moderate (Requires transition metal)

References

  • Title: Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: Molecules - MDPI URL: [Link]

  • Title: Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

  • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Strategic Solvent Selection for Thiourea Synthesis via 4-(2-Isothiocyanatophenyl)morpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of solvent selection for the coupling reaction between 4-(2-isothiocyanatophenyl)morpholine and primary or secondary amines to yield N,N'-disubstituted thiourea derivatives. These products are of significant interest as scaffolds in drug discovery and development. The choice of solvent is a critical parameter that dictates not only the solubility of reactants but also profoundly influences reaction kinetics, yield, and purity of the final product. This document offers a detailed examination of the underlying chemical principles, presents a comparative analysis of suitable solvents, and provides a robust, validated protocol for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Reaction Environment

4-(2-Isothiocyanatophenyl)morpholine is a key building block in synthetic and medicinal chemistry. The isothiocyanate group (-N=C=S) is a highly electrophilic moiety that readily reacts with nucleophiles, most notably primary and secondary amines, to form a stable thiourea linkage. This reaction is a cornerstone for generating diverse libraries of compounds for biological screening.

The morpholine substituent, a saturated heterocycle, imparts unique physicochemical properties to the molecule, including improved solubility in certain organic solvents and potential for favorable interactions with biological targets.[1][2] The success of the coupling reaction, however, is not solely dependent on the intrinsic reactivity of the starting materials. The solvent system in which the reaction is conducted plays a pivotal, and often underestimated, role. An optimal solvent will not only fully solubilize the reactants to ensure a homogeneous reaction mixture but also facilitate the desired reaction pathway while minimizing potential side reactions. This guide will explore the mechanistic considerations of the coupling reaction and provide a logical framework for solvent selection to achieve optimal outcomes.

Mechanistic Insights: How Solvents Influence Thiourea Formation

The formation of a thiourea from an isothiocyanate and an amine is a classic example of nucleophilic addition.[3][4] The reaction proceeds through a well-established mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, yielding the stable thiourea product.

The solvent influences this mechanism in several key ways:

  • Solvation of Reactants: The solvent must effectively solvate both the 4-(2-isothiocyanatophenyl)morpholine and the amine coupling partner. The morpholine moiety generally enhances solubility in a range of organic solvents.[5][6] Good solvation ensures that the reactants are available in the solution phase to interact.

  • Polarity and Transition State Stabilization: The reaction proceeds through a polar, zwitterionic intermediate. Polar solvents, particularly polar aprotic solvents, can stabilize this transition state, thereby accelerating the reaction rate. However, highly polar protic solvents (e.g., alcohols) can form hydrogen bonds with the amine nucleophile, which can decrease its nucleophilicity and slow the reaction.

  • Proton Transfer: The final step of the mechanism involves a proton transfer. While often rapid, the solvent can mediate this step. In some cases, a second molecule of the amine can act as a base to facilitate this proton transfer.[3]

Below is a diagram illustrating the general mechanism for thiourea formation.

G cluster_caption R_NCS 4-(2-Isothiocyanatophenyl)morpholine (Electrophile) Intermediate Zwitterionic Intermediate R_NCS->Intermediate Nucleophilic Attack R_NH2 Amine (Nucleophile) R_NH2->Intermediate Thiourea Disubstituted Thiourea Intermediate->Thiourea Proton Transfer caption_node The amine attacks the electrophilic carbon of the isothiocyanate, forming a zwitterionic intermediate which then undergoes proton transfer to yield the final thiourea product.

Caption: Mechanism of thiourea formation.

Comparative Analysis of Solvents

The selection of an appropriate solvent is a critical step in optimizing the coupling reaction. The following table provides a comparative analysis of common organic solvents and their suitability for the synthesis of thioureas from 4-(2-isothiocyanatophenyl)morpholine.

SolventChemical FormulaBoiling Point (°C)Dielectric Constant (20°C)Polarity TypeSuitability and Remarks
Dichloromethane (DCM) CH₂Cl₂39.69.1Polar AproticHighly Recommended. Excellent solubility for a wide range of reactants. Its moderate polarity is sufficient to facilitate the reaction, and its low boiling point allows for easy removal during workup.[3][4]
Acetonitrile (MeCN) CH₃CN81.637.5Polar AproticHighly Recommended. A more polar alternative to DCM, which can lead to faster reaction rates.[7] Good for less reactive amines. Miscible with water, which can be a consideration during workup.[4]
Tetrahydrofuran (THF) C₄H₈O667.6Polar AproticRecommended. A good general-purpose solvent with similar properties to DCM. Care must be taken to use anhydrous THF as it can contain peroxides.[4]
N,N-Dimethylformamide (DMF) C₃H₇NO15336.7Polar AproticUse with Caution. Excellent solubilizing power, especially for polar substrates. Its high boiling point can make it difficult to remove. Can be beneficial for very unreactive coupling partners that require heating. May require aqueous workup to remove.[8]
Dimethyl Sulfoxide (DMSO) C₂H₆OS18947Polar AproticUse with Caution. Similar to DMF, it is a highly polar and high-boiling solvent. Its use is generally reserved for particularly challenging reactions.[8]
tert-Butanol C₄H₁₀O82.212.5Polar ProticSituational Use. Can be used, particularly for reactions with aromatic amines that may require heating. As a protic solvent, it may slow down the reaction compared to aprotic alternatives.
Toluene C₇H₈110.62.4NonpolarNot Generally Recommended. Poor solvation of the polar intermediate can lead to slow and incomplete reactions. May be useful if precipitation of the product is desired to drive the reaction to completion.
Water H₂O10080.1Polar ProticNot Recommended for this Substrate. While some isothiocyanate reactions can be performed in water, the organic nature of 4-(2-isothiocyanatophenyl)morpholine suggests poor solubility, leading to a heterogeneous and inefficient reaction.[9][10]

Experimental Protocol: Synthesis of a Disubstituted Thiourea

This protocol provides a general and robust method for the coupling of 4-(2-isothiocyanatophenyl)morpholine with a primary amine in dichloromethane.

Materials and Reagents
  • 4-(2-Isothiocyanatophenyl)morpholine (1.0 equivalent)

  • Primary or secondary amine (1.0 - 1.1 equivalents)

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 - 0.5 M solution)

  • Hexane, reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (optional but recommended)

  • Apparatus for solvent removal (rotary evaporator)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Reaction Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve 4-(2-isothiocyanatophenyl)morpholine in anhydrous DCM add_amine Add amine dropwise at room temperature prep_reagents->add_amine stir Stir at room temperature (1-4 hours) add_amine->stir monitor Monitor by TLC stir->monitor Check for completion evaporate Remove solvent under reduced pressure monitor->evaporate precipitate Triturate/wash with hexane to induce precipitation evaporate->precipitate filter Collect product by filtration precipitate->filter dry Dry product under vacuum filter->dry final_product final_product dry->final_product Pure Thiourea Product

Caption: Experimental workflow for thiourea synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(2-isothiocyanatophenyl)morpholine (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1-0.5 M.

  • Addition of Amine: To the stirred solution of the isothiocyanate, add the primary or secondary amine (1.0-1.1 eq) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is typically complete within a few hours at room temperature. If the reaction is sluggish, gentle heating (to the boiling point of DCM) can be applied.

  • Work-up: Upon completion of the reaction (as determined by TLC), the solvent is removed under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude product is often a solid or a thick oil. Trituration with a non-polar solvent like hexane can induce precipitation of the thiourea product.[4] The solid can then be collected by filtration.

  • Purification: The collected solid is washed with a small amount of cold hexane to remove any unreacted starting material. In many cases, the product is of high purity after this step. If further purification is required, recrystallization from a suitable solvent such as ethanol, acetone, or a mixture of ethanol and water is recommended.[4]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Slow or Incomplete Reaction - Low reactivity of the amine (e.g., anilines with electron-withdrawing groups).- Insufficient solvation of reactants.- Switch to a more polar aprotic solvent like acetonitrile (MeCN) to increase the reaction rate.[7]- Consider gentle heating of the reaction mixture.- If using a protic solvent, switch to an aprotic one.
Formation of Side Products - Presence of water or other nucleophilic impurities in the solvent or reagents.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Purify the amine starting material if its purity is questionable.
Product is an Oil and Does Not Precipitate - The thiourea product may be intrinsically oily or has a low melting point.- After removing the reaction solvent, attempt to dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and then add a poor solvent (e.g., hexane) dropwise to induce precipitation.- If precipitation fails, purification by flash column chromatography may be necessary.
Low Yield - Incomplete reaction.- Loss of product during workup or purification.- Re-evaluate the reaction time and temperature. Ensure the reaction has gone to completion by TLC.- Minimize the number of transfer steps during workup. If recrystallizing, ensure the product is not overly soluble in the chosen solvent system at room temperature.

Conclusion

The successful synthesis of thiourea derivatives from 4-(2-isothiocyanatophenyl)morpholine is highly dependent on the judicious selection of the reaction solvent. Polar aprotic solvents such as dichloromethane and acetonitrile are generally the preferred choice, offering a good balance of reactant solubility and reaction rate enhancement. By understanding the mechanistic role of the solvent and following the provided protocols, researchers can reliably and efficiently synthesize a diverse range of thiourea compounds for further investigation in drug discovery and other applications.

References

  • Zhang, Y., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt. Retrieved March 7, 2026, from [Link]

  • Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Merck Index. (n.d.). Morpholine. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Thiocyanatophenyl)morpholine. Retrieved March 7, 2026, from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved March 7, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved March 7, 2026, from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved March 7, 2026, from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved March 7, 2026, from [Link]

  • Black, D. S., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Retrieved March 7, 2026, from [Link]

  • Amin, A., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry. BORIS Portal. Retrieved March 7, 2026, from [Link]

  • Asirvatham, S., et al. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved March 7, 2026, from [Link]

Sources

General procedure for isothiocyanate-amine coupling with morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Relevance

The morpholine scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to modulate lipophilicity (


), improve water solubility, and act as a metabolic handle. The coupling of morpholine (a secondary amine) with isothiocyanates (

) yields thiourea derivatives , a functional group class exhibiting potent antiviral, anticancer (e.g., kinase inhibition), and antiparasitic activities.

Unlike amide couplings which often require activation reagents (HATU, EDC), the isothiocyanate-amine coupling is a "click-type" reaction: atom-economical, generally catalyst-free, and driven by the electrophilicity of the central heterocumulene carbon. However, the specific nucleophilicity of morpholine (


) and the electronic nature of the isothiocyanate (

group) dictate the success of the reaction. This guide details the mechanistic underpinnings and provides a robust, self-validating protocol for this transformation.

Chemical Basis & Mechanism[1][2][3][4][5][6]

The Reaction Landscape

The reaction is a nucleophilic addition of the morpholine nitrogen lone pair to the electrophilic carbon of the isothiocyanate group.

  • Nucleophile: Morpholine (Secondary amine, moderate steric bulk, good nucleophilicity).

  • Electrophile: Isothiocyanate (The central carbon is electron-deficient due to the pull of both Nitrogen and Sulfur).

  • Product:

    
    -disubstituted-
    
    
    
    -substituted thiourea.
Mechanistic Pathway

The reaction proceeds via a stepwise addition-proton transfer mechanism.

  • Nucleophilic Attack: The morpholine nitrogen attacks the central carbon of the

    
     moiety.
    
  • Zwitterionic Intermediate: A transient dipolar species forms where the positive charge resides on the morpholine nitrogen and the negative charge is delocalized between the nitrogen and sulfur of the isothiocyanate.

  • Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer from the morpholine nitrogen to the isothiocyanate nitrogen yields the stable thiourea.

ReactionMechanism Reactants Reactants Morpholine + R-NCS TS Transition State (Nucleophilic Attack) Reactants->TS HOMO(N) -> LUMO(C=S) Intermediate Zwitterionic Intermediate TS->Intermediate Bond Formation Product Thiourea Derivative Intermediate->Product Proton Transfer (Fast)

Caption: Kinetic pathway of thiourea formation. The rate-determining step is typically the initial nucleophilic attack, heavily influenced by the electronic nature of the 'R' group on the isothiocyanate.

Experimental Design Strategy

Solvent Selection Matrix

Solvent choice is critical for reaction rate and workup efficiency.[1] While the reaction works in many solvents, the "Gold Standard" prioritizes product precipitation to simplify purification.

SolventPolarityReaction RateWorkup StrategyRecommended For
Dichloromethane (DCM) Non-polarFastEvaporation / ChromatographySmall scale, highly soluble products.
Ethanol (EtOH) Polar ProticFastPrecipitation (Filtration) Standard Protocol. Product often crystallizes out.
THF Polar AproticModerateEvaporationSubstrates with poor solubility in EtOH.
Acetonitrile Polar AproticFastPrecipitationElectron-deficient isothiocyanates.
Toluene Non-polarSlow (requires heat)Cooling

Crystallization
Sterically hindered substrates requiring reflux.
Stoichiometry & Thermodynamics[3]
  • Ratio: 1.0 equiv Isothiocyanate : 1.0–1.1 equiv Morpholine.

  • Exotherm: The reaction is exothermic.[2] On scales >5g, add morpholine dropwise to control temperature and prevent impurity formation (dimerization).

  • Catalysis: Generally not required . Morpholine is sufficiently nucleophilic. If the isothiocyanate is electron-rich (e.g., alkyl-NCS) and reaction is slow, mild heating (40°C) is preferred over base catalysis to avoid side reactions.

Standard Operating Protocol (The Gold Standard)

Objective: Synthesis of


-phenyl-morpholine-4-carbothioamide (Model Compound).
Scale:  5.0 mmol (adaptable).
Materials
  • Reagent A: Phenyl isothiocyanate (1.0 equiv, 5.0 mmol, 0.676 g)

  • Reagent B: Morpholine (1.1 equiv, 5.5 mmol, 0.479 g)

  • Solvent: Absolute Ethanol (15 mL)

  • Apparatus: 50 mL Round Bottom Flask (RBF), magnetic stir bar, addition funnel (optional for larger scales).

Step-by-Step Procedure
  • Preparation:

    • Charge the 50 mL RBF with Reagent A (Isothiocyanate) and 10 mL of Ethanol.

    • Initiate stirring at Room Temperature (20–25°C).

  • Addition:

    • Dilute Reagent B (Morpholine) in 5 mL of Ethanol.

    • Add the morpholine solution dropwise to the RBF over 5 minutes.

    • Observation: You may observe a slight temperature rise.[3] A precipitate often begins to form within 10–30 minutes.

  • Reaction Monitoring:

    • Stir for 1–3 hours.

    • TLC Check: Mobile phase 30% Ethyl Acetate in Hexanes. Isothiocyanates move fast (high

      
      ); Thioureas are more polar (lower 
      
      
      
      ). Stain with UV or Iodine.
  • Workup (Precipitation Method):

    • Scenario A (Solid forms): Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (

      
       mL) followed by cold hexanes (
      
      
      
      mL) to remove unreacted amines.
    • Scenario B (No solid / Oil): Evaporate solvent in vacuo. Redissolve the residue in a minimum amount of DCM. Add Hexanes dropwise with vigorous stirring to induce precipitation (trituration).

  • Purification:

    • If the melting point range is

      
       wide, recrystallize from Ethanol/Water (9:1) or Acetone.
      

Troubleshooting & Optimization Logic

When the reaction fails or yields are low, use this logic tree to diagnose the issue.

Troubleshooting Problem Low Yield or No Reaction CheckTLC Check TLC: Is SM consumed? Problem->CheckTLC SM_Present SM Present (Reaction Stalled) CheckTLC->SM_Present Yes SM_Consumed SM Consumed (Complex Mixture) CheckTLC->SM_Consumed No Sterics Steric Hindrance? (Bulky R-NCS) SM_Present->Sterics Electronics Electronic Deactivation? (Electron-Rich R-NCS) SM_Present->Electronics Moisture Moisture/Hydrolysis? (Isothiocyanate degraded) SM_Consumed->Moisture Solution1 Action: Reflux in Toluene or Dioxane Sterics->Solution1 Electronics->Solution1 Solution3 Action: Dry Solvents Use Fresh R-NCS Moisture->Solution3 Solution2 Action: Add Lewis Acid (e.g., 10 mol% ZnCl2)

Caption: Decision matrix for troubleshooting coupling failures. SM = Starting Material.[4]

Common Issues
  • The "Oily" Product: Thioureas often form viscous oils initially. Fix: Trituration. Dissolve in minimal DCM, add excess Hexane, and sonicate. This forces the lattice to form.

  • Hydrolysis: Isothiocyanates can hydrolyze to amines + COS in wet solvents. Fix: Use anhydrous solvents if the R-NCS is expensive or unstable.

Characterization Criteria

To validate the structure, look for these specific signatures:

  • 
     NMR: 
    
    • Morpholine ring protons appear as two distinct multiplets (or triplets) around

      
       3.4–4.0 ppm.
      
    • The

      
       proton (from the isothiocyanate side) typically appears broad singlet downfield (
      
      
      
      7.5–9.5 ppm), solvent dependent (
      
      
      is best).
  • 
     NMR: 
    
    • Diagnostic Peak: The thiocarbonyl carbon (

      
      ) is very distinct, appearing far downfield at 
      
      
      
      175–185 ppm .
  • IR Spectroscopy:

    • Strong absorption for

      
       stretch around 1100–1200 cm⁻¹  (often coupled with C-N).
      
    • Absence of the strong

      
       stretch (
      
      
      
      2050–2150 cm⁻¹) confirms consumption of starting material.

References

  • BenchChem Technical Support. Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate: Application Notes and Protocols. (2025).[2][3][5][6][7] Link

  • Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012).[8] Link

  • Organic Chemistry Portal. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.[9] (2023).[10][11] Link

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021).[12][13] Link

  • National Institutes of Health (PMC). Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020).[11][14] Link

Sources

Application Note: Advanced One-Pot Synthesis Protocols Utilizing 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-(2-Isothiocyanatophenyl)morpholine (CAS: 51317-67-0)

Executive Summary

In modern drug discovery, the rapid assembly of complex, drug-like scaffolds is paramount. 4-(2-Isothiocyanatophenyl)morpholine is a highly versatile, bifunctional building block that bridges the gap between electrophilic reactivity and favorable physicochemical properties. The isothiocyanate moiety serves as a potent electrophile for nucleophilic trapping, while the ortho-morpholino group significantly enhances aqueous solubility, provides a basic nitrogen for physiological salt formation, and acts as a conformational lock during cyclization events.

Derivatives of morpholinophenyl isothiocyanates have been successfully explored as advanced scaffolds for enzyme inhibition, including the targeted inhibition of O-GlcNAc transferase (OGT)[2]. This application note details two highly efficient, self-validating one-pot synthetic methodologies that leverage this compound to generate high-value heterocyclic pharmacophores: 1,3-thiazolines and 1,2,4-triazole-5-thiones.

Mechanistic Rationale: The "Ortho-Effect" and Causality in One-Pot Systems

The success of one-pot multicomponent reactions (MCRs) relies on kinetic control and the avoidance of thermodynamic dead-ends. When a nucleophile (such as an amine or hydrazide) attacks the highly electrophilic carbon of 4-(2-Isothiocyanatophenyl)morpholine, it forms a thiourea or thiosemicarbazide intermediate.

Why not isolate the intermediate? Isolation of thiourea intermediates often leads to yield attrition and exposes the chemist to unnecessary handling steps. By maintaining the intermediate in solution, the bulky ortho-morpholino group induces a "reactive rotamer effect." The steric clash forces the thiourea moiety into a pre-organized conformation, often stabilized by an intramolecular hydrogen bond between the morpholine oxygen and the thiourea N-H. This pre-organization lowers the activation energy for subsequent intramolecular cyclodehydration steps, driving the cascade forward to the stable heterocyclic thermodynamic sink.

Protocol 1: One-Pot, Three-Component Synthesis of Thiazoline Pharmacophores

Thiazolines are privileged structures in medicinal chemistry. Synthesizing them via a one-pot, three-component reaction using isothiocyanates, primary amines, and


-bromoketones is a highly efficient strategy [3].
Reagents and Materials
  • 4-(2-Isothiocyanatophenyl)morpholine : 1.10 g (5.0 mmol)

  • Primary Amine (e.g., Aniline) : 0.47 g (5.0 mmol)

  • 
    -Bromoketone (e.g., Phenacyl bromide) : 1.00 g (5.0 mmol)
    
  • Triethylamine (Et

    
    N) : 0.05 g (0.5 mmol, catalytic)
    
  • Solvent : Anhydrous Ethanol (25 mL)

Step-by-Step Methodology
  • Intermediate Generation: Dissolve 4-(2-Isothiocyanatophenyl)morpholine in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Add the primary amine dropwise at room temperature. Stir the mixture for 30 minutes.

    • Self-Validation Check: The reaction mixture will transition to a pale yellow solution. TLC monitoring (Hexane:EtOAc 7:3) will confirm the complete consumption of the high-R

      
       isothiocyanate spot.
      
  • Electrophilic Trapping: Directly add phenacyl bromide to the stirring solution, followed by the catalytic addition of Et

    
    N.
    
    • Causality: Et

      
      N acts as an acid scavenger. It neutralizes the HBr generated during the S-alkylation step, preventing the protonation of the imine nitrogen, which is strictly required for the subsequent cyclodehydration.
      
  • Cyclodehydration: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours.

  • Isolation: Allow the reaction to cool to room temperature, then transfer to an ice bath for 30 minutes. The target 2-imino-1,3-thiazoline derivative will precipitate. Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under a vacuum.

Thiazoline_Synthesis A 4-(2-Isothiocyanatophenyl)morpholine + Primary Amine B Nucleophilic Addition (EtOH, RT, 30 min) A->B C Thiourea Intermediate (In Situ) B->C D Addition of α-Bromoketone + Et3N (Reflux, 3 h) C->D E S-Alkylation Intermediate D->E F Cyclodehydration (-H2O, -HBr) E->F G 2-Imino-1,3-thiazoline Pharmacophore F->G

Workflow and mechanistic pathway for the one-pot, three-component synthesis of thiazolines.

Protocol 2: One-Pot Synthesis of 1,2,4-Triazole-5-thione Derivatives

The synthesis of 1,2,4-triazole-5-thiones from isothiocyanates is a well-established route to potent anti-infective and antiviral agents[1]. This protocol utilizes a base-catalyzed intramolecular cyclization.

Reagents and Materials
  • 4-(2-Isothiocyanatophenyl)morpholine : 1.10 g (5.0 mmol)

  • Acid Hydrazide (e.g., Benzhydrazide) : 0.68 g (5.0 mmol)

  • Sodium Hydroxide (NaOH) : 10.0 mL of 1M aqueous solution (10.0 mmol)

  • Solvent : Ethanol (20 mL)

Step-by-Step Methodology
  • Condensation: Combine the isothiocyanate and benzhydrazide in 20 mL of ethanol. Heat the mixture to reflux for 2 hours to form the thiosemicarbazide intermediate.

  • Base-Catalyzed Cyclization: Without isolating the intermediate, carefully add 10 mL of 1M aqueous NaOH directly to the refluxing solution.

    • Causality: The strong base deprotonates the internal nitrogen of the thiosemicarbazide, dramatically increasing its nucleophilicity and driving the intramolecular attack on the carbonyl carbon to form the triazole ring.

  • Maturation: Continue refluxing for an additional 4 hours.

  • Precipitation and Validation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Slowly acidify the solution using 2M HCl until the pH reaches 3–4.

    • Self-Validation Check: The unreacted intermediates or acyclic byproducts remain partially soluble or form oils in the aqueous mixture. The fully cyclized 1,2,4-triazole-5-thione, possessing a distinct pKa, will rapidly precipitate as a highly pure, microcrystalline solid upon reaching pH 3-4.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove inorganic salts, and dry in a desiccator.

Triazole_Synthesis A 4-(2-Isothiocyanatophenyl)morpholine + Acid Hydrazide B Condensation (EtOH, Reflux, 2 h) A->B C Thiosemicarbazide Intermediate (In Situ) B->C D Base Addition (aq. NaOH, Reflux, 4 h) C->D E Intramolecular Cyclization D->E F Acidification (HCl to pH 3-4) E->F G 1,2,4-Triazole-5-thione Derivative F->G

Stepwise mechanistic progression of the one-pot synthesis of 1,2,4-triazole-5-thiones.

Quantitative Data: Reaction Optimization

The choice of solvent and base is critical in one-pot MCRs. Table 1 summarizes the optimization data for the thiazoline synthesis (Protocol 1), demonstrating why protic solvents combined with a catalytic organic base yield the best thermodynamic outcomes.

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of Thiazolines

EntrySolventBase (Catalyst)TemperatureTime (Step 1 / Step 2)Isolated Yield (%)
1DichloromethaneNoneRoom Temp2.0 h / 12.0 h35%
2AcetonitrileK

CO

(0.5 eq)
Reflux1.0 h / 6.0 h62%
3EthanolNoneReflux0.5 h / 5.0 h71%
4 Ethanol Et

N (0.1 eq)
Reflux 0.5 h / 3.0 h 88%
5MethanolEt

N (0.1 eq)
Reflux0.5 h / 4.0 h82%

Note: Ethanol allows for complete solubilization of the starting materials at reflux, while its protic nature assists in hydrogen-bond stabilization during the transition state of the cyclodehydration step.

References
  • Aly, A. A., Hassan, A. A., Makhlouf, M. M., & Bräse, S. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. 1

  • Utrecht University Student Theses Repository (2022). New scaffolds for O-GlcNAc transferase inhibition, by hit and synthetic route optimisation. Utrecht University. 2

  • ResearchGate Database (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate. 3

Sources

Bioconjugation Strategies Using Morpholine-Bearing Isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This technical guide details the utility and application of morpholine-bearing isothiocyanates (ITCs) in bioconjugation. While isothiocyanates are classic electrophiles for amine modification, the incorporation of a morpholine moiety introduces unique physicochemical properties—specifically lysosomal targeting (via ion trapping) and solubility enhancement .

This note moves beyond generic labeling to focus on the specific synergy between the ITC reactive handle and the morpholine functional group. It provides a validated protocol for conjugating a morpholine-ITC fluorophore to a monoclonal antibody (mAb), establishing a self-validating system for intracellular trafficking studies.

Scientific Mechanism & Rationale

The Chemical Engine: Isothiocyanate-Amine Coupling

The core conjugation chemistry relies on the reaction between the isothiocyanate group (-N=C=S) and primary amines (-NH₂) found on the N-terminus or Lysine residues of proteins.

  • Reaction Product: A stable thiourea bond.[1] Unlike NHS-esters which form amides, thioureas are exceptionally robust against enzymatic hydrolysis in serum, though they can be susceptible to oxidative desulfurization under extreme conditions.

  • Kinetics: ITCs are less reactive than NHS esters, requiring higher pH (9.0–9.5) to ensure the lysine

    
    -amine is deprotonated (unreactive 
    
    
    
    
    
    reactive
    
    
    ). This slower reactivity allows for better control over the Degree of Labeling (DOL).
The Functional Payload: Morpholine as a "Trojan Horse"

The morpholine ring is not merely a solubilizing group; it is a functional logic gate.

  • pKa Modulation: Morpholine has a pKa of approximately 8.3. At physiological pH (7.4), a significant fraction remains uncharged, allowing membrane permeability.

  • Lysosomal Trapping: Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the morpholine nitrogen becomes protonated. This cationic charge prevents membrane back-diffusion, effectively "trapping" the conjugate within the organelle.

Mechanism Diagram

The following diagram illustrates the dual mechanism: the surface conjugation chemistry and the subsequent intracellular lysosomal trapping.

MorpholineMechanism ITC Morpholine-ITC (Reagent) Conjugate Thiourea Conjugate (pH 7.4) ITC->Conjugate pH 9.0 Conjugation mAb Antibody (Lysine -NH2) mAb->Conjugate Cell Cell Membrane Conjugate->Cell Endocytosis Lysosome Lysosome (pH 4.5) Cell->Lysosome Trafficking Trapped Protonated Accumulation (Signal ON) Lysosome->Trapped Morpholine Protonation (Ion Trapping)

Figure 1: Mechanism of ITC conjugation followed by morpholine-mediated lysosomal accumulation.

Experimental Protocol: Antibody-Morpholine Conjugation

Objective: Conjugate a morpholine-bearing ITC fluorophore (e.g., a Naphthalimide-Morpholine derivative) to Trastuzumab (Herceptin) for lysosomal tracking.

Materials Required[2][3]
  • Protein: Trastuzumab (or IgG of choice), 5–10 mg/mL in PBS.

  • Reagent: 4-(2-isothiocyanatoethyl)morpholine derivative (or custom Morpholine-Fluorophore-ITC).

  • Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. (Critical: Do not use Tris or Glycine).

  • Quenching Buffer: 1 M Ethanolamine or 1 M Glycine, pH 8.0.

  • Purification: Sephadex G-25 Desalting Column (PD-10) or Dialysis Cassette (10k MWCO).

  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Workflow
Phase 1: Preparation
  • Buffer Exchange: Antibodies are often stored in Histidine or PBS (pH 7.4). Exchange the antibody into 0.1 M Carbonate Buffer, pH 9.0 using a desalting column.

    • Why? The

      
      -amino group of Lysine has a pKa ~10.5. At pH 7.4, it is protonated (
      
      
      
      ) and unreactive toward ITC. Raising pH to 9.0 generates sufficient nucleophilic
      
      
      .[2]
  • Concentration Adjustment: Dilute/concentrate antibody to 2–5 mg/mL .

  • Ligand Dissolution: Dissolve the Morpholine-ITC reagent in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

    • Caution: ITCs are sensitive to hydrolysis. Do not store DMSO stocks.

Phase 2: Conjugation Reaction
  • Molar Excess Calculation: Target a 15–20x molar excess of ITC to Antibody.

    • Formula:

      
      
      
  • Addition: Add the ITC solution dropwise to the antibody while gently vortexing. Ensure final organic solvent concentration is <10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate at Room Temperature (20–25°C) for 2–4 hours in the dark.

    • Note: ITCs react slower than NHS esters. Overnight incubation at 4°C is a valid alternative if protein stability is a concern.

Phase 3: Quenching & Purification
  • Quenching: Add 1 M Ethanolamine (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.

    • Mechanism:[3][4] Scavenges unreacted ITC to prevent non-specific binding during purification.

  • Purification: Apply reaction mixture to a Sephadex G-25 column equilibrated with PBS (pH 7.4). Collect the protein fraction (first peak).

    • Validation: The morpholine moiety helps prevent aggregation of hydrophobic fluorophores during this step.

Workflow Visualization

ProtocolFlow Step1 1. Buffer Exchange (Into pH 9.0 Carbonate) Step3 3. Conjugation (20x Excess, 4h RT) Step1->Step3 Step2 2. ITC Activation (Dissolve in DMSO) Step2->Step3 Step4 4. Quenching (Ethanolamine) Step3->Step4 Step5 5. Purification (SEC/Dialysis) Step4->Step5

Figure 2: Operational workflow for Morpholine-ITC bioconjugation.

Quality Control & Data Analysis

Determining Degree of Labeling (DOL)

Use UV-Vis spectroscopy. You must measure absorbance at 280 nm (Protein) and the


 of your morpholine probe.


VariableDescription

Absorbance at dye's


Extinction coefficient of IgG (~210,000

)

Correction Factor (

of dye /

of dye)

Extinction coefficient of the Morpholine-ITC probe

Target DOL: Optimal range is usually 2–4 dyes per antibody .

  • < 1: Signal too weak.

    • 6:* Risk of quenching and altered pharmacokinetics (though morpholine reduces aggregation risk).

Self-Validating the Lysosomal Targeting

To confirm the morpholine moiety is functioning correctly:

  • Incubate labeled antibody with live cells (e.g., HER2+ SKBR3 cells) for 4 hours.

  • Co-stain with LysoTracker Red (commercial standard).

  • Imaging: High colocalization (Pearson's coefficient > 0.7) confirms the morpholine is driving lysosomal accumulation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low DOL (< 1.0) Buffer pH too low (< 8.5).Ensure Carbonate buffer is pH 9.0–9.5. Check pH strips.
Low DOL (< 1.0) ITC Hydrolysis.Use fresh anhydrous DMSO. Do not store ITC stocks.
Precipitation Over-labeling or Solvent shock.Add DMSO slowly. Keep organic % < 10%.
High Background Free dye remaining.Improve purification (switch from dialysis to SEC).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on isothiocyanate chemistry and buffer optimization).

  • Keserű, G. M., et al. (2020).[5] Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. (Discusses pH dependence and stability of ITC conjugates).

  • Tian, X., et al. (2022). A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH. Int. J. Mol. Sci. (Demonstrates the use of morpholine as a lysosomal targeting moiety in fluorescent probes).[4][6]

  • BenchChem. (2025).[2][7] The Isothiocyanate Group in Macropa-NCS: A Technical Guide. (Provides specific protocols for ITC-Antibody conjugation stoichiometry and conditions).

  • Podder, J., et al. (2015). Stability of thiourea bonds in vivo. ResearchGate/Bioconjugate Discussion.[1] (Addresses the comparative stability of Thiourea vs Amide bonds).

Sources

Troubleshooting & Optimization

Improving yields in 4-(2-Isothiocyanatophenyl)morpholine thiourea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #8492 Subject: Optimization of 4-(2-Isothiocyanatophenyl)morpholine & Subsequent Thiourea Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary: The "Ortho-Morpholine" Challenge

You are encountering yield issues likely due to the specific electronic and steric environment of the 2-morpholino substituent. Unlike a simple phenyl isothiocyanate, 4-(2-Isothiocyanatophenyl)morpholine presents two distinct antagonistic factors:

  • The "Internal Base" Trap: The morpholine nitrogen (

    
    ) is basic. During the conversion of the aniline to the isothiocyanate (NCS) using acid-generating reagents (like thiophosgene), the morpholine ring can protonate, forming a salt that precipitates out of non-polar solvents or deactivates the molecule, halting conversion.
    
  • Steric Shielding: The morpholine ring at the ortho position creates significant steric bulk, shielding the isothiocyanate carbon from the incoming amine during the final thiourea formation step.

This guide provides a rectified protocol focusing on pH control during NCS formation and kinetic forcing during thiourea coupling.

Critical Pathway Visualization

The following workflow outlines the optimized synthesis route, highlighting critical control points (CCPs) where yields are typically lost.

G Start Start: 2-Morpholinoaniline PurityCheck CCP 1: Purity Check (Remove oxidized impurities) Start->PurityCheck NCS_Synth Step 1: NCS Formation (Reagent: CSCl2 or TCDI) PurityCheck->NCS_Synth Freshly recrystallized Workup_NCS CCP 2: pH Control Workup (Prevent salt formation) NCS_Synth->Workup_NCS HCl scavenging Intermediate Intermediate: 4-(2-Isothiocyanatophenyl)morpholine Workup_NCS->Intermediate Coupling Step 2: Thiourea Coupling (NCS + Amine R-NH2) Intermediate->Coupling Optimization CCP 3: Kinetic Forcing (Reflux/Catalysis) Coupling->Optimization Steric hindrance FinalProduct Final Product: Thiourea Derivative Optimization->FinalProduct

Caption: Optimized workflow for sterically hindered isothiocyanate synthesis. CCPs (Red) indicate high-risk failure points.

Protocol Optimization

Phase 1: Synthesis of the Isothiocyanate Intermediate

Goal: Convert 2-morpholinoaniline to 4-(2-Isothiocyanatophenyl)morpholine.

The Problem with Standard Protocols: Standard protocols often use 1-2 equivalents of base. Because your substrate contains a basic morpholine ring, this is insufficient. The HCl byproduct protonates the morpholine, trapping the molecule in the aqueous phase or precipitating it.

Recommended Method: The Biphasic "Super-Base" Modification

  • Reagents:

    • 2-Morpholinoaniline (1.0 eq)

    • Thiophosgene (

      
      ) (1.2 eq) [Handle with extreme caution - Fume Hood] 
      
    • Base: Saturated aqueous

      
       (Excess) OR 
      
      
      
      (3.0 eq)
    • Solvent: Dichloromethane (DCM) or Chloroform (

      
      )
      

Step-by-Step:

  • Preparation: Dissolve 2-morpholinoaniline in DCM (0.2 M concentration).

  • Biphasic Setup: Add an equal volume of saturated aqueous

    
    . The vigorous stirring of this biphasic mixture is crucial.
    
    • Why? The aqueous base immediately neutralizes the HCl generated, keeping the morpholine ring unprotonated and soluble in the organic layer where the reaction happens.

  • Addition: Cool to 0°C. Add Thiophosgene dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc). The amine spot (polar) should disappear, replaced by a faster-moving NCS spot.

  • Workup: Separate layers. Extract aqueous layer with DCM (

    
    ). Wash combined organics with water, then Brine.  Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. The residue is usually a solid or viscous oil. Do not purify by column unless necessary (silica can degrade NCS). Use directly in Phase 2.

Phase 2: Thiourea Formation (The Coupling)

Goal: React the hindered NCS with your target amine (


).

The Problem: The ortho-morpholine group physically blocks the NCS carbon. Room temperature stirring often leads to incomplete conversion or "stalled" reactions.

Recommended Method: Thermal/Catalytic Forcing

  • Reagents:

    • Intermediate NCS (1.0 eq)

    • Target Amine (1.1 - 1.2 eq)

    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Avoid DCM (boiling point too low).

    • Catalyst (Optional but recommended): DMAP (10 mol%)

Step-by-Step:

  • Dissolution: Dissolve the NCS intermediate in Ethanol.

  • Addition: Add the target amine.

  • Thermal Cycle: Heat the reaction to reflux (70-80°C) .

    • Why? Heat provides the kinetic energy to overcome the steric barrier of the ortho-morpholine ring.

  • Time: Monitor by TLC. This may take 6–12 hours (vs. 1 hour for para-substituted analogs).

  • Crystallization: Upon cooling, the thiourea often precipitates. Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Water or EtOAc/Hexane.

Troubleshooting Guide (FAQ)

Q1: My reaction turns into a black tar during the NCS formation. What happened?

  • Cause: Oxidation of the aniline or polymerization. Thiophosgene is aggressive.[1]

  • Fix: Ensure your starting aniline is not already brown (oxidized). Perform the reaction strictly at 0°C during addition. If using the TCDI method (alternative), ensure the solvent is anhydrous THF.

Q2: I see the NCS product on TLC, but the yield is <40% after workup.

  • Cause: You likely lost the product to the aqueous layer as a hydrochloride salt.

  • Fix: Increase the pH of the aqueous layer during workup. The morpholine ring must be deprotonated (neutral) to stay in the organic layer. Ensure the aqueous wash is pH > 9.

Q3: The coupling to the amine is stuck at 50% conversion even after 24 hours.

  • Cause: Steric hindrance and electronic deactivation. The morpholine ring donates electrons, making the NCS carbon less electrophilic.

  • Fix:

    • Switch Solvent: Move from Ethanol to DMF or Toluene .

    • Increase Temp: Reflux in Toluene (110°C).

    • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, attacking the NCS to form a more reactive intermediate that then transfers to your amine.

Q4: Can I use TCDI instead of Thiophosgene?

  • Answer: Yes, and it is safer. However, for ortho-substituted anilines, TCDI reactions can be sluggish.

  • Protocol Adjustment: If using TCDI, reflux in THF is mandatory. You must also remove the imidazole byproduct effectively (wash with dilute acid, but be careful not to protonate your morpholine product too much—quick wash).

Data & Comparison Table

ParameterStandard ProtocolOptimized Protocol (Rec.) Reason for Change
Base Equivalents 1.0 - 1.5 eq3.0 - 4.0 eq (or Sat. NaHCO3) Morpholine acts as an internal base; excess base prevents salt trapping.
NCS Formation Temp RT0°C

RT
Controls exotherm to prevent polymerization of the electron-rich aniline.
Coupling Solvent DCM/THFEthanol/Toluene Higher boiling points required to overcome steric barrier.
Coupling Temp RTReflux (70-110°C) Kinetic energy needed for nucleophilic attack on hindered carbon.
Workup pH NeutralBasic (pH > 9) Ensures morpholine stays in organic phase.

References

  • Preparation of Isothiocyanates

    • Title: "Thiophosgene in Organic Synthesis."[2][3]

    • Source: Sharma, S. Synthesis, 1978(11), 803-820.
    • Relevance: Foundational review on using thiophosgene for hindered amines.
  • Ortho-Effect in Thiourea Synthesis

    • Title: "Synthesis and SAR of morpholine and its deriv
    • Source: Jain, A. et al. E3S Web of Conferences, 2024.[4]

    • Relevance: Discusses the reactivity and structural properties of morpholine-substituted arom
    • URL:[Link]

  • Alternative Reagents (TCDI): Title: "1,1'-Thiocarbonyldiimidazole (TCDI) - A Useful Reagent for the Synthesis of Isothiocyanates." Source:Synlett, Spotlights. Relevance: Provides the safer alternative protocol for labs without thiophosgene capabilities.
  • General Thiourea Optimization

    • Title: "Recent Advancement in Synthesis of Isothiocyan
    • Source:ChemRxiv, 2021.
    • Relevance: Modern catalytic methods for improving yields in isothiocyan
    • URL:[Link][2][5]

Sources

Preventing hydrolysis of 4-(2-Isothiocyanatophenyl)morpholine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the technical support center for 4-(2-isothiocyanatophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of this valuable reagent in your experiments. As a molecule with a highly reactive isothiocyanate functional group, its integrity is paramount for reproducible and reliable results. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to prevent its primary degradation pathway: hydrolysis.

Understanding the Challenge: The Inherent Instability of the Isothiocyanate Group

The central challenge in maintaining the quality of 4-(2-isothiocyanatophenyl)morpholine is the susceptibility of the isothiocyanate group (-N=C=S) to hydrolysis. This reaction is often the primary cause of decreased reactivity and inconsistent experimental outcomes.

Question: What is hydrolysis and why is it a problem for this compound?

Answer: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The carbon atom in the isothiocyanate group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to form the corresponding primary amine (4-(2-aminophenyl)morpholine) and carbonyl sulfide. This resulting amine is unreactive in the subsequent conjugation reactions intended for the isothiocyanate, leading to a loss of the compound's desired biological or chemical activity.

The presence of the morpholine moiety in the molecule can potentially increase its hygroscopic nature, meaning it can readily attract and absorb moisture from the atmosphere.[1][2][3] This makes meticulous handling and storage critical to prevent the ingress of water.

Hydrolysis_Mechanism Hydrolysis of 4-(2-Isothiocyanatophenyl)morpholine cluster_reaction Reaction Pathway cluster_reagents Reactants ITC 4-(2-Isothiocyanatophenyl)morpholine (Active Reagent) Intermediate Thiocarbamic Acid Intermediate (Unstable) ITC->Intermediate + H₂O (Nucleophilic Attack) Water H₂O (Moisture) Amine 4-(2-Aminophenyl)morpholine (Inactive Hydrolysis Product) Intermediate->Amine Decomposition COS Carbonyl Sulfide (Byproduct) Intermediate->COS Decomposition

Caption: Hydrolysis pathway of 4-(2-isothiocyanatophenyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the storage and handling of 4-(2-isothiocyanatophenyl)morpholine.

Storage

Question: What are the ideal long-term storage conditions?

Answer: For long-term storage, the compound should be kept at -20°C or colder in a tightly sealed container.[4] It is crucial to store it under an inert atmosphere such as argon or nitrogen to displace any residual moisture and oxygen.[5] The use of a desiccator or desiccant packets within the secondary storage container is highly recommended to create a moisture-free environment.[6]

Question: How should I store the compound for daily use?

Answer: For short-term, in-use storage, a laboratory-grade freezer (-20°C) is sufficient. It is imperative to minimize the number of times the main container is opened. We strongly recommend aliquoting the compound into smaller, single-use vials upon receipt. This practice prevents contamination of the bulk supply with atmospheric moisture.

Question: I received the compound at room temperature. Is it still viable?

Answer: While the compound is stable for the duration of shipping at ambient temperatures, it should be transferred to the recommended storage conditions immediately upon receipt to ensure its long-term stability.

Handling

Question: How can I prevent moisture contamination when I open the vial?

Answer: Before opening a vial that has been stored in the freezer, it is essential to allow it to warm to room temperature completely. This may take at least an hour. Opening a cold vial will cause condensation of atmospheric moisture onto the compound, leading to hydrolysis.

Handling_Workflow Recommended Handling Workflow cluster_storage Storage cluster_use Experimental Use Receive Receive Compound Store Store at -20°C or colder under inert gas with desiccant Receive->Store Aliquot Aliquot into single-use vials Store->Aliquot Warm Warm single-use vial to room temperature Aliquot->Warm For each experiment Open Open vial and weigh in a dry environment Warm->Open Dissolve Dissolve in anhydrous solvent Open->Dissolve Experiment Use in experiment Dissolve->Experiment

Caption: Recommended workflow for handling moisture-sensitive compounds.

Question: What type of solvent should I use?

Answer: Always use anhydrous (dry) solvents for preparing stock solutions. Solvents should be freshly opened or properly stored over molecular sieves to ensure they are free of water.

Troubleshooting
Problem Potential Cause Recommended Action
Loss of compound activity or inconsistent results. Hydrolysis of the isothiocyanate group due to moisture contamination.• Use a fresh, unopened aliquot for your next experiment.• Ensure all handling procedures to exclude moisture are strictly followed.• Prepare fresh stock solutions using anhydrous solvent.
Visible changes in the solid compound (e.g., clumping). Absorption of atmospheric moisture. The morpholine moiety can make the compound hygroscopic.[1][3]• The compound may be partially hydrolyzed. It is best to use a fresh vial.• Review your storage and handling procedures to identify potential sources of moisture ingress.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS). Presence of the hydrolyzed amine product.• Compare the analytical data of the suspect vial with a fresh, unopened vial.• The hydrolyzed amine will have a different retention time and mass-to-charge ratio.

Detailed Protocols

Protocol 1: Initial Receipt and Aliquoting
  • Inspect: Upon receipt, visually inspect the container for any damage to the seal.

  • Store Immediately: Place the sealed container in a -20°C or colder freezer. For optimal long-term storage, place the container inside a larger, airtight secondary container with a desiccant, and backfill with an inert gas like argon or nitrogen.

  • Prepare for Aliquoting: Move the main container to a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours. Prepare smaller, amber glass vials with PTFE-lined caps.

  • Aliquot: In a low-humidity environment (e.g., a glove box or a bench with a stream of dry nitrogen), quickly weigh out the desired amounts of the compound into the pre-prepared vials.

  • Seal and Store Aliquots: Tightly cap each aliquot, wrap the cap with parafilm for an extra seal, and store at -20°C or colder as described in step 2.

Protocol 2: Preparing a Stock Solution
  • Equilibrate: Remove a single-use aliquot vial from the freezer and place it in a desiccator at room temperature for at least 1 hour.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent or a solvent that has been properly dried (e.g., over molecular sieves).

  • Dissolution: Once the aliquot has reached room temperature, open the vial and add the required volume of anhydrous solvent using a dry syringe.

  • Mix and Use: Cap the vial and mix until the compound is fully dissolved. Use the solution immediately in your experiment. For short-term storage of the solution, keep it tightly sealed at -20°C, but be aware that isothiocyanates can also be unstable in some solvents over time.[7] Freshly prepared solutions are always recommended.

Quality Control Recommendations

Given the reactivity of isothiocyanates, routine quality control is essential for ensuring the validity of your experimental data.

  • Functional Assay: The most practical quality control measure is to include positive and negative controls in your experiments. If you observe a decrease in the expected effect, it may be an indication of compound degradation.

  • Analytical Chemistry: If you have access to the necessary equipment, you can periodically check the integrity of your compound:

    • FTIR Spectroscopy: The isothiocyanate group has a characteristic strong and sharp absorption band around 2000-2200 cm⁻¹.[8] A decrease in the intensity of this peak and the appearance of new peaks corresponding to an amine could indicate hydrolysis.

    • NMR Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of the hydrolysis product.[7][9]

    • HPLC/LC-MS: These techniques are highly sensitive for detecting the appearance of the hydrolysis product as a separate peak with a distinct retention time and mass.[10][11]

By adhering to these guidelines, you can significantly extend the shelf-life of your 4-(2-isothiocyanatophenyl)morpholine and ensure the integrity and reproducibility of your research.

References

Sources

Purification methods for 4-(2-Isothiocyanatophenyl)morpholine reaction products

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and handling of 4-(2-Isothiocyanatophenyl)morpholine , a bifunctional building block containing a basic morpholine ring and an electrophilic isothiocyanate (NCS) group.

Executive Summary

Purifying 4-(2-Isothiocyanatophenyl)morpholine presents a unique "dual-personality" challenge. The molecule contains a basic tertiary amine (morpholine, pKa ~8.3) and an electrophilic isothiocyanate group.[1] Standard silica chromatography often fails due to the morpholine moiety interacting with acidic silanols, causing severe tailing, while the NCS group limits the use of nucleophilic scavengers. This guide provides optimized protocols to overcome these specific chemical conflicts.

Part 1: The Triage (Diagnostic Q&A)

Q1: My crude reaction mixture shows a major spot for the product but also a persistent spot for the starting material (4-(2-aminophenyl)morpholine). Can I wash it out with dilute acid? A: No. Do not attempt an acid wash. Unlike simple aryl isothiocyanates, your product contains a morpholine ring. Both the product and the starting aniline possess this basic morpholine nitrogen.

  • The Trap: If you wash with dilute HCl, both the product and the impurity will protonate and migrate into the aqueous layer. You will lose your product.

  • The Fix: Use Column Chromatography with a Basic Modifier (See Protocol A) or Resin Scavenging (See Protocol B).

Q2: The product is streaking/tailing badly on the TLC plate and column. I can’t separate the impurities. A: This is "Amine Tailing," caused by the morpholine nitrogen hydrogen-bonding with the acidic silanol groups on the silica gel.

  • The Fix: You must deactivate the silica. Add 1% Triethylamine (TEA) to your mobile phase. The TEA blocks the silanol sites, allowing the morpholine-isothiocyanate to elute as a sharp, symmetrical band.

Q3: Is the isothiocyanate group stable to the Triethylamine (TEA) modifier? A: Yes. TEA is a tertiary amine and is non-nucleophilic due to steric hindrance; it will not react with the isothiocyanate group under standard chromatography conditions. Crucial Warning: Do not use primary or secondary amines (like diethylamine or ammonia) as modifiers, as they will react with the NCS group to form thioureas.

Part 2: Core Purification Protocols
Protocol A: "Anti-Streak" Silica Gel Chromatography

Best for: General purification and removal of non-amine impurities.

Theory: The basic modifier competes for active sites on the silica, preventing the morpholine ring from "sticking."

Step-by-Step:

  • Slurry Preparation: Suspend Silica Gel 60 in the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Pre-treatment: Add 1% v/v Triethylamine (TEA) to the slurry. Pour the column and flush with 2 column volumes (CV) of this "TEA-doped" solvent.

    • Why? This neutralizes the column before the sample touches it.

  • Sample Loading: Dissolve the crude oil/solid in a minimum amount of DCM (containing 1% TEA) or toluene. Avoid loading with pure ethyl acetate.

  • Elution Gradient:

    • Solvent A: Hexanes + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA

    • Gradient: 0% B → 30% B over 10-15 CV.

  • Monitoring: The product (NCS) is less polar than the starting aniline (NH2). It will elute first.

    • Rf Check: In 4:1 Hex/EtOAc (+1% TEA), the NCS product typically has an Rf ~0.6–0.7, while the aniline is ~0.3–0.4.

Protocol B: Chemoselective Scavenging (The "Polishing" Step)

Best for: Removing trace starting aniline (4-(2-aminophenyl)morpholine) when chromatography separation is difficult.

Theory: Since you cannot use acid extraction, use a solid-supported electrophile to "grab" the unreacted aniline. The resin reacts with the primary amine (aniline) but ignores the tertiary amine (product).

Materials:

  • Resin: Polystyrene-bound Isocyanate (PS-NCO) or Polystyrene-bound Benzaldehyde (PS-CHO).

  • Loading: 1.0 – 1.5 mmol/g.

Step-by-Step:

  • Dissolve the semi-pure product (containing <10% aniline impurity) in anhydrous DCM.

  • Add 3–5 equivalents of PS-NCO resin (relative to the impurity amount, estimated by NMR).

  • Agitate gently (orbital shaker) at room temperature for 4–12 hours.

    • Mechanism:[2][3][4] The unreacted aniline attacks the resin's isocyanate, becoming covalently bound to the bead (forming a urea). The product (already an isothiocyanate) cannot react.

  • Filter the mixture through a fritted funnel or Celite pad.

  • Rinse the resin with DCM.

  • Concentrate the filtrate.[2] The aniline is left behind on the beads.

Part 3: Data & Visualization
Table 1: Solvent Compatibility Matrix

Guide for choosing solvents during workup and chromatography.

SolventCompatibilityNotes
Hexanes / Heptane ExcellentIdeal non-polar component for columns. Product usually soluble.
Ethyl Acetate GoodStandard polar component. Ensure it is dry to prevent hydrolysis.
Dichloromethane (DCM) ExcellentBest for loading columns. High solubility.
Methanol / Ethanol AVOID Nucleophilic solvents. Can react with NCS to form thiocarbamates, especially if heated or catalyzed.
Water (Neutral) PoorProduct is insoluble. Slow hydrolysis to amine over time.
Water (Acidic) FATAL Solubilizes product (protonates morpholine). Do not use for washing.
Triethylamine (TEA) SafeSafe as additive (1-2%). Non-nucleophilic.[5]
Diethylamine FATAL Reacts instantly to form thiourea.
Figure 1: Purification Decision Tree

Follow this logic flow to determine the correct purification strategy.

PurificationStrategy Start Crude Reaction Mixture (4-(2-Isothiocyanatophenyl)morpholine) CheckImpurity Check TLC/NMR: Is Starting Aniline Present? Start->CheckImpurity HighImpurity High Aniline (>10%) CheckImpurity->HighImpurity Yes, Major Spot LowImpurity Trace Aniline (<10%) CheckImpurity->LowImpurity Yes, Minor Spot Column Silica Gel Column (Protocol A) HighImpurity->Column Scavenge Resin Scavenging (Protocol B) LowImpurity->Scavenge Modifier CRITICAL: Add 1% TEA to Eluent Column->Modifier Requirement Final Pure Product (Store at -20°C under N2) Modifier->Final ResinType Use PS-NCO or PS-CHO Resin Scavenge->ResinType Reagent ResinType->Final

Caption: Decision matrix for purifying morpholine-isothiocyanates based on impurity levels.

Part 4: Storage & Stability FAQs

Q: How stable is the purified product? A: Isothiocyanates are moderately stable but sensitive to moisture and nucleophiles.

  • Hydrolysis: Over time, moisture will hydrolyze the NCS group back to the amine (aniline) and COS (Carbonyl Sulfide).

  • Dimerization: Less common for ortho-substituted aryls, but possible.

Q: What is the optimal storage condition? A: Store neat (undiluted) at -20°C under an inert atmosphere (Argon or Nitrogen).

  • If the product is an oil, solidify it if possible or store as a concentrated solution in anhydrous Toluene (not DCM, which can acidify over time).

Q: I see a white precipitate forming in my stored oil. What is it? A: This is likely the thiourea derivative (1,3-bis(2-morpholinophenyl)thiourea). It forms if trace moisture hydrolyzes some NCS to amine, which then reacts with the remaining NCS product.

  • Solution: Re-purify via Protocol A (Column) to remove the insoluble thiourea (which will stay at the baseline).

References
  • Amine Tailing on Silica: Phenomenex Technical Guide. "Strategies for peak shape improvement: Adding a competing base (TEA) to the mobile phase." Link

  • Isothiocyanate Synthesis & Stability: Beilstein J. Org. Chem. 2012, 8, 57–61. "A general and facile one-pot process of isothiocyanates from amines."[6][7] Link

  • Scavenger Resins for Purification:Biotage Technical Note. "Use of Isocyanate Resins for Removal of Nucleophilic Impurities." (General industry standard for PS-NCO usage).
  • Morpholine Chemistry: E3S Web of Conferences 556, 01051 (2024).[8] "Synthesis and SAR of morpholine and its derivatives." Link

Sources

Technical Support Center: Purification Strategies for 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Personality" Challenge

You are likely here because standard purification methods are failing. 4-(2-Isothiocyanatophenyl)morpholine presents a unique "dual-personality" challenge in purification:

  • Electrophilic Handle: The isothiocyanate (-N=C=S) group is highly reactive toward nucleophiles.

  • Basic Tail: The morpholine nitrogen (

    
    ) creates strong interactions with acidic stationary phases (like silica), leading to severe peak tailing or irreversible adsorption.
    

This guide moves beyond generic advice to provide chemically grounded, self-validating protocols for removing this specific impurity.

Module 1: The "Smart" Method (Solid-Phase Scavenging)

Best For: High-value intermediates, parallel synthesis, or when the final product is also basic.

The Logic

Chromatography is often insufficient because the polarity of the isothiocyanate starting material often mimics that of the thiourea product. Distillation is risky due to thermal instability.

The superior solution is chemoselective scavenging . We utilize a polymer-supported amine (e.g., Aminomethyl polystyrene or Trisamine resin). The resin acts as a "solid-phase nucleophile," reacting exclusively with the unreacted isothiocyanate to form a covalent thiourea bond. The impurity becomes tethered to the bead, and the pure product is simply filtered away.

Protocol: Resin Scavenging Workflow

Materials:

  • Scavenger: Aminomethyl polystyrene (2.0–3.0 mmol/g loading) or Tris(2-aminoethyl)amine polystyrene.

  • Solvent: DCM, THF, or DMF (Must swell the resin).

Step-by-Step Procedure:

  • Calculate Loading: Determine the theoretical excess of unreacted 4-(2-Isothiocyanatophenyl)morpholine. Use 3–5 equivalents of resin relative to the impurity (not the product).

  • Swelling: Add the dry resin to the reaction mixture. Crucial: Ensure the solvent swells the resin (DCM is ideal; Methanol is poor).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 1–4 hours.

  • Monitoring: Check the supernatant by TLC. The spot for the isothiocyanate (

    
     in Hex/EtOAc) should disappear.
    
  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Rinse the resin cake with DCM to recover entrained product.

Visualization: Scavenging Logic Flow

ScavengingWorkflow Start Crude Reaction (Product + ITC Impurity) AddResin Add Amine Resin (3-5 eq vs Impurity) Start->AddResin React Agitate 2-4h (Covalent Capture) AddResin->React Solvent: DCM/THF Filter Filtration React->Filter Waste Solid Waste (Resin-ITC Adduct) Filter->Waste Trapped Impurity Product Filtrate (Pure Product) Filter->Product Recovered Solution

Caption: Figure 1. Chemoselective removal of electrophilic isothiocyanates using polymer-supported amine scavengers.

Module 2: Chromatographic Purification (The "Classic" Method)

Best For: Large-scale purification (>10g) where resins are cost-prohibitive.

The Issue: Morpholine Tailing

The morpholine nitrogen is basic.[1] On standard silica gel (


), it protonates and interacts with silanol groups via hydrogen bonding. This causes the compound to "streak" or "tail" down the column, co-eluting with your product.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Broad, tailing peaks Silanol interaction (Acid/Base mismatch).Add Modifier: Add 1% Triethylamine (TEA) or 1%

to the mobile phase. This blocks acidic silanol sites.
Compound stays at baseline Solvent too non-polar or strong adsorption.Switch Phase: Use Neutral Alumina instead of Silica. Alumina is less acidic and tolerates basic amines better.
Product/Impurity Co-elution Similar polarity (

difference < 0.1).
Chemical Quench: Convert the isothiocyanate to a thiourea (see Module 3) to drastically change its polarity before the column.
Protocol: Buffered Silica Flash Chromatography
  • Pre-treat Silica: Slurry the silica in the starting mobile phase containing 1% TEA.

  • Mobile Phase: Hexanes/Ethyl Acetate + 1% TEA.

  • Loading: Load the crude mixture as a liquid injection (DCM) or dry load on Celite. Do not dry load on silica, as the heat of adsorption can degrade the isothiocyanate.

Module 3: Chemical Quenching (The "Budget" Method)

Best For: Very large scales where cost is the primary driver.

The Logic

If you cannot separate the isothiocyanate, destroy it . We react the impurity with a highly polar, volatile amine to create a new species with vastly different physical properties (solubility/polarity) than your target product.

Protocol
  • Quench: Add excess N,N-Dimethylamine (2M in THF) or Ammonia (7N in MeOH) to the reaction mixture.

  • React: Stir for 30 minutes. The isothiocyanate converts to a thiourea derivative.[2][3][4]

  • Workup (Choose based on Product):

    • If Product is Neutral: Perform an acid wash (1M HCl). The morpholine-thiourea (now very basic and polar) will partition into the aqueous layer. The neutral product stays in the organic layer.

    • If Product is Basic: The generated thiourea will likely be more polar than your product. Use flash chromatography; the separation will now be easy (

      
      ).
      

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the safest and most efficient method for your specific scale and product type.

DecisionTree Start Start: Impurity Present ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale Resin Use Scavenger Resin (Module 1) SmallScale->Resin High Purity Req ProdNature Is Product Basic? LargeScale->ProdNature Quench Chemical Quench + Acid Extraction (Module 3) ProdNature->Quench No (Neutral) Column Buffered Silica Column (+1% TEA) (Module 2) ProdNature->Column Yes (Basic)

Caption: Figure 2. Decision matrix for purification based on reaction scale and product basicity.

Frequently Asked Questions (FAQs)

Q: Can I remove the isothiocyanate by vacuum distillation? A: Not recommended. Isothiocyanates are thermally labile. While 4-(2-Isothiocyanatophenyl)morpholine has a high boiling point, prolonged heating often leads to degradation or polymerization (formation of "tars"). If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to minimize thermal exposure [1].

Q: My product is acid-sensitive. Can I still use the scavenger resin? A: Yes. Amine-functionalized resins (like Trisamine) are basic but generally non-destructive to acid-sensitive protecting groups (like Boc or acetals) under the mild conditions used for scavenging (Room Temp, neutral solvent). They are safer than liquid base washes [2].

Q: How do I store the unreacted starting material? A: Isothiocyanates hydrolyze slowly in moist air to form the corresponding amine. Store 4-(2-Isothiocyanatophenyl)morpholine at 4°C , under an inert atmosphere (Argon/Nitrogen), and in a desiccator. If the solid turns from off-white to yellow/orange, check for hydrolysis products by LC-MS [3].

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6][7] Optimizing reaction conditions for thiourea synthesis from isothiocyanates. Retrieved from

  • ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques and Scavengers. Retrieved from

  • National Institutes of Health (PubChem). (n.d.). 4-(4-Thiocyanatophenyl)morpholine Compound Summary. Retrieved from

  • Sopachem. (n.d.). Metal and Organic Scavenger Guide: Screening Protocols. Retrieved from

  • ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification and Work-up. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome one of the most notorious challenges in bioconjugation and synthetic chemistry: the poor reactivity of sterically hindered isothiocyanates (ITCs).

While unhindered ITCs react rapidly with amines to form thioureas, bulky variants (e.g., tert-butyl isothiocyanate, 2,6-diisopropylphenyl isothiocyanate) often return unreacted starting materials. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to force these reactions to completion.

Diagnostic Workflow

Before altering your chemical equivalents, use the following diagnostic logic to identify the exact kinetic or thermodynamic barrier preventing your reaction.

TroubleshootingWorkflow Start Low Yield / No Reaction Detected CheckSteric Assess Steric Hindrance (e.g., t-Bu, 2,6-diisopropylphenyl) Start->CheckSteric IsHindered Is the ITC or Amine Sterically Hindered? CheckSteric->IsHindered StandardOpt Standard Optimization (Increase Temp to Reflux) IsHindered->StandardOpt No Catalyst Add Catalyst (DMAP, DABCO, or DBU) IsHindered->Catalyst Yes Success Product Formation (Monitor via TLC/LCMS) StandardOpt->Success Solvent Switch to Polar Aprotic Solvent (DMF, DMSO, CH3CN) Catalyst->Solvent Microwave Apply Microwave Irradiation (100-150°C) Solvent->Microwave If still slow Solvent->Success Microwave->Success

Diagnostic workflow for troubleshooting low reactivity in sterically hindered isothiocyanates.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why do sterically hindered isothiocyanates fail to react with primary and secondary amines?

A: The failure is entirely kinetic. The central carbon of an isothiocyanate (R–N=C=S) is sp-hybridized. For a successful nucleophilic attack, the incoming amine must approach this electrophilic carbon at a specific trajectory (analogous to the Bürgi-Dunitz angle for carbonyls, typically ~105°–109° relative to the C=S bond).

When bulky substituents are present—such as a tert-butyl group on the


-carbon or ortho-isopropyl groups on an aryl ring—they create a severe steric shield that physically blocks this trajectory[1]. This drastically increases the activation energy (

) of the transition state. Consequently, at room temperature, the thermal energy of the system is insufficient to overcome this barrier, resulting in no product formation[2].
Q2: How do catalysts like DMAP or DABCO overcome this steric barrier?

A: Adding a catalyst changes the reaction pathway, lowering the overall activation energy.

  • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic catalyst. Because of its planar, unhindered structure, DMAP can bypass the steric bulk of the ITC and attack the central carbon, generating a highly reactive, charged zwitterionic intermediate[3]. This intermediate is far more susceptible to subsequent nucleophilic attack by your target amine than the neutral ITC.

  • Base Catalysis (DABCO / DBU): Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) function by deprotonating the incoming amine (or increasing its effective nucleophilicity via hydrogen bonding). A more electron-rich, anionic nucleophile has a much higher HOMO energy, allowing it to force the addition across the sterically hindered C=S bond[4].

Q3: Why is solvent selection critical for hindered ITCs?

A: The transition state of a thiourea formation involves significant charge separation (a zwitterionic intermediate where the nitrogen becomes negatively charged and the attacking amine becomes positively charged). Non-polar solvents (like Toluene or DCM) cannot stabilize these charges, leading to a high energy barrier. Switching to polar aprotic solvents (like DMF, DMSO, or Acetonitrile) actively stabilizes this charge-separated transition state via dipole-dipole interactions, significantly accelerating the reaction rate[2].

Quantitative Data: Impact of Optimization on Hindered ITCs

The following table summarizes the causal relationship between reaction conditions and product yield when dealing with notoriously hindered substrates.

Electrophile (ITC)Nucleophile (Amine)Solvent & TempCatalystTimeExpected Yield
2,6-Diisopropylphenyl ITCAnilineTHF, 25°CNone24 h< 5%
2,6-Diisopropylphenyl ITCAnilineDMF, 80°CDMAP (20 mol%)4 h85%
tert-Butyl ITCCyclohexylamineDCM, 25°CNone48 h12%
tert-Butyl ITCCyclohexylamineCH3CN, MW 120°CDBU (1.5 eq)0.5 h94%
Trityl ITCBenzylamineToluene, 110°CNone24 h20%
Trityl ITCBenzylamineDMSO, 100°CDABCO (20 mol%)6 h78%

Experimental Protocol: DMAP-Catalyzed Synthesis of Hindered Thioureas

This protocol is engineered as a self-validating system. By observing specific physical changes during the workflow, you can confirm the mechanistic steps are occurring as intended.

Materials Required:

  • Sterically hindered isothiocyanate (1.1 eq)

  • Primary or secondary amine (1.0 eq)

  • DMAP (0.2 eq)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N2). Causality: Hindered ITCs react slowly; any trace moisture will act as a competing nucleophile over extended heating times, leading to hydrolysis side-products[2].

  • Amine Activation: Dissolve the amine (1.0 eq) and DMAP (0.2 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Add the sterically hindered isothiocyanate (1.1 eq) dropwise.

    • Self-Validation Check: Look for a slight yellowing or deepening of the solution's color. This optical shift is a strong indicator that the DMAP-ITC zwitterionic adduct has successfully formed[3].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath.

  • Reaction Monitoring: Monitor the reaction via TLC (typical eluent: 3:1 Hexanes/EtOAc) every 2 hours.

    • Self-Validation Check: Hindered ITCs are often UV-inactive. Use a KMnO4 or Ninhydrin stain to visualize the consumption of the starting amine.

  • Quench and Extraction: Once the amine is consumed, cool the reaction to room temperature and quench with a 10-fold volume of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Critical Workup (Acid Wash): Wash the combined organic layers with 1M HCl (3 x 15 mL).

    • Causality: DMAP is highly soluble in organic solvents and will co-elute with your product during chromatography. The acidic wash protonates DMAP, forcing it entirely into the aqueous layer, ensuring high purity of the crude thiourea.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary[1].

References

  • RSC Advances. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.[Link]

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates.[Link]

  • Elsevier / Kiku. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[Link]

Sources

Navigating the Nuances of 4-(2-Isothiocyanatophenyl)morpholine: A Technical Guide to Ensuring Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Researchers, scientists, and drug development professionals frequently encounter challenges in maintaining the stability of reactive chemical probes in aqueous environments. This technical support guide, designed and curated by a Senior Application Scientist, provides in-depth, field-proven insights into the stability of 4-(2-isothiocyanatophenyl)morpholine, a key reagent in bioconjugation and chemical biology. Here, we move beyond generic protocols to offer a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower you to navigate the complexities of your experiments with confidence and precision.

Understanding the Instability: The Achilles' Heel of the Isothiocyanate Group

The isothiocyanate (-N=C=S) functional group is a powerful tool for covalently modifying proteins and other biomolecules, primarily through its reaction with primary amines (like the side chain of lysine) and thiols (cysteine). However, this same reactivity makes it susceptible to degradation in aqueous buffers, primarily through hydrolysis. This process involves the nucleophilic attack of water on the electrophilic carbon of the isothiocyanate, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine, releasing carbonyl sulfide. This degradation pathway effectively caps the reactive group, rendering the molecule incapable of participating in the desired conjugation reaction.

The stability of 4-(2-isothiocyanatophenyl)morpholine is a critical factor that can significantly impact the efficiency, reproducibility, and overall success of your experiments. Factors such as pH, buffer composition, temperature, and storage conditions all play a crucial role in the longevity of this reagent's reactivity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of 4-(2-isothiocyanatophenyl)morpholine in aqueous buffers.

Q1: What is the optimal pH range for working with 4-(2-isothiocyanatophenyl)morpholine to minimize degradation?

A1: Isothiocyanates, including 4-(2-isothiocyanatophenyl)morpholine, are generally most stable in slightly acidic to neutral pH conditions (pH 6.0-7.5).[1][2] As the pH becomes more alkaline, the rate of hydrolysis increases significantly due to the higher concentration of hydroxide ions, which are potent nucleophiles.[3] Conversely, strongly acidic conditions can also lead to degradation, though the mechanism may differ. For bioconjugation reactions targeting lysine residues, a compromise is often necessary. While a higher pH (typically 8.5-9.5) is required to deprotonate the amine groups for efficient reaction, this also accelerates the hydrolysis of the isothiocyanate.[4] Therefore, it is a delicate balance between reaction efficiency and reagent stability.

Q2: I am using a Tris or glycine-based buffer for my experiment. Will this affect the stability of my 4-(2-isothiocyanatophenyl)morpholine?

A2: Yes, it most certainly will. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are nucleophilic and can directly react with the isothiocyanate group.[4][5] This reaction competes with your intended bioconjugation reaction, leading to a lower yield of your desired product. It is strongly recommended to avoid these types of buffers when working with isothiocyanates. Instead, opt for non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[4]

Q3: How quickly does 4-(2-isothiocyanatophenyl)morpholine degrade in an aqueous buffer?
Q4: Can I pre-dissolve 4-(2-isothiocyanatophenyl)morpholine in an organic solvent and then dilute it into my aqueous buffer?

A4: This is the recommended procedure. Isothiocyanates are more stable in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Prepare a concentrated stock solution in one of these solvents and then add the required volume to your aqueous reaction buffer immediately before starting your experiment. This minimizes the time the compound is exposed to the aqueous environment before it has a chance to react with your target molecule.

Troubleshooting Guide: When Your Conjugation Efficiency is Low

Low or inconsistent yields in bioconjugation reactions with 4-(2-isothiocyanatophenyl)morpholine are often linked to its instability. Here’s a guide to help you troubleshoot common issues.

Problem Potential Cause Troubleshooting Steps
Low or no conjugation Degraded Reagent: The 4-(2-isothiocyanatophenyl)morpholine has hydrolyzed before reacting with the target molecule.- Prepare a fresh stock solution of the reagent in anhydrous DMF or DMSO immediately before use. - Minimize the time the reagent is in the aqueous buffer before the addition of your target molecule. - Perform a quality control check on a new batch of the reagent.
Incompatible Buffer: The buffer contains nucleophiles (e.g., Tris, glycine, azide) that are reacting with the isothiocyanate.- Switch to a non-nucleophilic buffer such as PBS, HEPES, or borate buffer.[4] - If your protein is stored in an incompatible buffer, perform a buffer exchange step (e.g., dialysis or desalting column) before the conjugation reaction.
Incorrect pH: The pH of the reaction buffer is too low for efficient amine labeling or too high, leading to rapid hydrolysis.- For lysine labeling, ensure the pH is in the optimal range of 8.5-9.5.[4] - For cysteine labeling, a lower pH of 6.5-7.5 may be more suitable to favor thiol reactivity over amine reactivity and reduce hydrolysis.[1] - Verify the pH of your final reaction mixture after all components have been added.
Inconsistent results between experiments Variable Reagent Activity: The degree of degradation of the isothiocyanate stock solution varies between experiments.- Always use a freshly prepared stock solution for each experiment. - Store the solid reagent under dry, inert conditions as recommended by the supplier.
Temperature Fluctuations: Higher temperatures accelerate hydrolysis.- Perform the conjugation reaction at a consistent, controlled temperature. Room temperature is common, but for longer reactions, consider performing it at 4°C to slow down hydrolysis, though this may also slow the conjugation reaction.[6]

Visualizing the Problem: Degradation and Reaction Pathways

To better understand the chemical processes at play, the following diagrams illustrate the key pathways.

ITC 4-(2-Isothiocyanatophenyl)morpholine (-N=C=S) Hydrolysis_Product Unreactive Amine Product (-NH₂) ITC->Hydrolysis_Product Hydrolysis (Undesired Side Reaction) Thiourea Stable Thiourea Conjugate (-NH-C(S)-NH-) ITC->Thiourea Bioconjugation (Desired Reaction) H2O Water (H₂O) (Nucleophile) Amine Primary Amine (e.g., Lysine) (-NH₂)

Caption: Competing reactions of 4-(2-isothiocyanatophenyl)morpholine.

Experimental Protocol: A Self-Validating System for Assessing Stability

To quantitatively assess the stability of 4-(2-isothiocyanatophenyl)morpholine in your specific buffer system, we recommend the following HPLC-based protocol. This allows you to determine the rate of degradation and make informed decisions about your experimental design.

Objective: To determine the half-life of 4-(2-isothiocyanatophenyl)morpholine in a chosen aqueous buffer.

Materials:

  • 4-(2-Isothiocyanatophenyl)morpholine

  • Anhydrous DMSO or DMF

  • Your aqueous buffer of interest (e.g., 100 mM sodium phosphate, pH 7.4)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 4-(2-isothiocyanatophenyl)morpholine and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This is your stock solution.

  • Initiation of Degradation Study:

    • In a clean vial, add a known volume of your aqueous buffer.

    • At time zero (t=0), add a small volume of the 10 mM stock solution to the buffer to achieve a final concentration of approximately 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the stability.

    • Immediately vortex the solution and take your first time point sample (t=0).

  • Time-Course Sampling:

    • Incubate the reaction vial at a constant temperature (e.g., room temperature or 37°C).

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by diluting the sample in the HPLC mobile phase (if it's organic-rich) or a solution that will stabilize the compound (e.g., a slightly acidic solution), and store at 4°C until analysis.

  • HPLC Analysis:

    • Set up your HPLC method. A typical method for analyzing aromatic isothiocyanates involves a C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid).[7]

    • The detection wavelength can be set based on the UV absorbance maximum of 4-(2-isothiocyanatophenyl)morpholine.

    • Inject your time-point samples onto the HPLC.

  • Data Analysis:

    • Integrate the peak area of the 4-(2-isothiocyanatophenyl)morpholine at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • If the degradation follows first-order kinetics, the plot should be linear. The slope of this line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Start Start Prep_Stock Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Prep_Stock Init_Reaction Dilute Stock into Aqueous Buffer (t=0) Prep_Stock->Init_Reaction Sample_t0 Take t=0 Sample Init_Reaction->Sample_t0 Incubate Incubate at Constant Temperature Init_Reaction->Incubate Analyze Analyze Samples by HPLC Sample_t0->Analyze Sample_tx Take Samples at Regular Intervals Incubate->Sample_tx Sample_tx->Analyze Plot Plot ln(Peak Area) vs. Time Analyze->Plot Calculate Calculate Half-Life Plot->Calculate End End Calculate->End

Caption: Workflow for HPLC-based stability assessment.

By understanding the inherent instability of 4-(2-isothiocyanatophenyl)morpholine and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and success of their experiments. This proactive approach to managing reagent stability is a cornerstone of robust scientific practice.

References

  • Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.). Science.gov. Retrieved from [Link]

  • Bioconjugation Optimization & Troubleshooting. (2025). AbOliGo. Retrieved from [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]

  • Petria, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14935–14943. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Retrieved from [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023, May 10). ResearchGate. Retrieved from [Link]

  • Hu, K., & Morris, M. E. (2005). Pharmacokinetics of dietary phenethyl isothiocyanate in rats. Journal of pharmaceutical sciences, 94(10), 2236–2245. Retrieved from [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023, May 15). MDPI. Retrieved from [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibody Conjugation Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223. Retrieved from [Link]

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in pharmacology, 12, 688924. Retrieved from [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o. (2013, May 14). umweltbundesamt.de. Retrieved from [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1979). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (4), 513-517. Retrieved from [Link]

  • Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. (n.d.). ChemRxiv. Retrieved from [Link]

  • Wang, Y., Zhao, Y., Xue, C., & Zhang, T. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 8104892. Retrieved from [Link]

  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society reviews, 44(23), 8578–8595. Retrieved from [Link]

  • Levin, J. O., & Andersson, K. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Kinetics and Mechanism of the Oxidation of Thiocyanate by Tris(1,10-phenanthroline)iron(III) and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenyl Isothiocyanate. (n.d.). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Antibody Drug Conjugates for Cancer. (2021, July 23). MDPI. Retrieved from [Link]

  • The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products. (2021, December 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Samec, D., Salopek-Sondi, B., & Pavlinić, D. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules (Basel, Switzerland), 23(3), 629. Retrieved from [Link]

  • Hanschen, F. S., Klopsch, R., Oliviero, T., Schreiner, M., & Verkerk, R. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PloS one, 10(7), e0132961. Retrieved from [Link]

  • Albin, D. M., Wubben, J. E., & Gabert, V. M. (2000). Effect of hydrolysis time on the determination of amino acids in samples of soybean products with ion-exchange chromatography or precolumn derivatization with phenyl isothiocyanate. Journal of agricultural and food chemistry, 48(5), 1684–1691. Retrieved from [Link]

  • On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. (n.d.). SciSpace by Typeset. Retrieved from [Link]

Sources

Overcoming solubility issues with 4-(2-Isothiocyanatophenyl)morpholine derivatives

[1]

Topic: Overcoming Solubility & Stability Challenges Audience: Medicinal Chemists, HTS Screeners, and Formulation Scientists Status: Active Guide Version: 2.4 (Current)[1]

Executive Summary: The "Hydrophobic-Reactive" Paradox

Welcome to the technical support hub for 4-(2-Isothiocyanatophenyl)morpholine . If you are here, you are likely facing one of two problems:

  • Precipitation: Your compound crashes out upon dilution into aqueous media.[2][1]

  • Degradation: Your compound dissolves but loses activity or decomposes rapidly in buffer.[2][1]

This molecule presents a classic medicinal chemistry paradox. The morpholine core provides a handle for solubility (via the basic nitrogen), but the N-phenyl substitution drastically lowers that basicity (pKa ~5.2), rendering it neutral at physiological pH.[1] Simultaneously, the isothiocyanate (-N=C=S) moiety is highly lipophilic and reactive, prone to hydrolysis in water.[1][3]

This guide moves beyond generic advice, providing chemically grounded protocols to balance Solubility (keeping it in solution) against Stability (keeping it intact).

Part 1: Diagnostic & Decision Matrix

Before proceeding, identify your specific challenge using the decision matrix below. The handling of the reactive isothiocyanate (Reagent/Electrophile) differs fundamentally from its stable downstream derivatives (Thioureas/Ureas).

Workflow Visualization: The Solubilization Decision Tree

SolubilityDecisionTreeStartStart: Identify Your Compound FormIsITCReactive Isothiocyanate(-N=C=S group present)Start->IsITCElectrophileIsDerivStable Derivative(Thiourea/Urea Adduct)Start->IsDerivAdductITC_IssuePrimary Challenge:Hydrolysis & AggregationIsITC->ITC_IssueDeriv_IssuePrimary Challenge:'Brick Dust' InsolubilityIsDeriv->Deriv_IssueITC_SolProtocol A:Anhydrous Stocks + Kinetic DilutionITC_Issue->ITC_SolDeriv_SolProtocol B:pH Adjustment (< pH 5) or SEDDSDeriv_Issue->Deriv_Sol

Figure 1: Decision tree separating the handling of the reactive precursor vs. the stable derivative.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Handling the Reactive Isothiocyanate

Use this section if you are screening the isothiocyanate itself as a covalent inhibitor or reagent.

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS. Why? Technical Insight: This is the "Parabolic Solubility" effect.[2] Isothiocyanates are highly lipophilic (LogP > 2).[2] When you spike DMSO into water, the dielectric constant changes abruptly.[1]

  • The Trap: The N-phenylmorpholine nitrogen has a pKa of approx. 5.2 [1, 2].[2] At pH 7.4 (PBS), it is 99.4% uncharged (neutral).[2][1] It behaves like a grease ball, not a salt.[1]

  • The Fix:

    • Avoid Cold Spikes: Ensure both DMSO stock and buffer are at RT (25°C). Cold buffers accelerate precipitation.[2][1]

    • Use a Dispersant: Pre-dissolve in DMSO containing 5% Tween-80 .[2][1] The surfactant creates micelles that shield the hydrophobic -NCS group during the transition to water.[2]

Q2: I see activity loss in my assay within 30 minutes. Is it solubility or stability? Technical Insight: Likely stability. Isothiocyanates undergo hydrolysis in aqueous buffers to form amines or thiocarbamates, especially at pH > 7 [3].[1] This reaction is catalyzed by nucleophilic buffers.[2][1]

  • The Fix:

    • Buffer Selection: STOP using TRIS or Glycine. These contain primary amines that react rapidly with the isothiocyanate to form unwanted covalent adducts.[2][1]

    • Switch to: HEPES, MOPS, or Phosphate (non-nucleophilic).[1]

    • Lower pH: If your assay tolerates it, lower the pH to 6.5 . Hydrolysis rates drop significantly in slightly acidic conditions [4].[1]

Module B: Solubilizing Stable Derivatives (Thioureas/Ureas)

Use this section if you have reacted the isothiocyanate with an amine and the resulting product is insoluble.

Q3: My thiourea derivative is like "brick dust." It won't dissolve in water or ethanol. Technical Insight: Thiourea derivatives of morpholine often possess high crystal lattice energy due to strong intermolecular H-bonding and pi-stacking of the phenyl rings.[2]

  • The Fix (The "Acid Spike" Protocol): Since the isothiocyanate group is gone, you can aggressively target the morpholine nitrogen.

    • Prepare a 20 mM stock in pure DMSO.

    • Dilute into an aqueous buffer adjusted to pH 4.0 (e.g., Acetate or Citrate buffer).

    • Mechanism: At pH 4.0, the morpholine nitrogen (pKa ~5.[1]2) becomes protonated (>90% ionized).[2] The positive charge disrupts aggregation and forces hydration.[1]

Q4: I need to inject this into an animal (IV/IP). I can't use 100% DMSO. Technical Insight: For in vivo formulation, you need a vehicle that maintains solubility without toxic cosolvent levels.[2][1]

  • Recommended Vehicle (The "Cremophor Window"):

    • 5% DMSO (Solubilizer)[2]

    • 10% Cremophor EL (or Kolliphor EL) (Surfactant to prevent Ostwald ripening)[2]

    • 85% Saline (Isotonic carrier)[2]

    • Protocol: Dissolve drug in DMSO first.[1] Add Cremophor and vortex until clear.[1] Slowly add warm saline while vortexing.

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assay (The "Crash" Test)

Determine the maximum concentration your buffer can hold before precipitation.

Materials:

  • 100 mM Stock of 4-(2-Isothiocyanatophenyl)morpholine in anhydrous DMSO.[2]

  • PBS (pH 7.[2]4) and Citrate Buffer (pH 4.0).

  • 96-well UV-transparent plate.[2][1]

Steps:

  • Preparation: Prepare a dilution series in DMSO (100 mM down to 0.1 mM).

  • Spike: Transfer 2 µL of each DMSO stock into 198 µL of buffer (1% DMSO final).

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The "onset of precipitation" is the concentration where OD620 > 0.05 above background.[1]

Data Interpretation Table:

Observation (OD620)StatusAction Required
< 0.02SolubleProceed to bioassay.[2]
0.02 - 0.05MetastableRisk of crashing over time.[2] Use immediately.
> 0.05PrecipitatedFail. Switch to Protocol 2 (Cyclodextrin).
Protocol 2: Cyclodextrin Complexation (The "Molecular Shield")

Best for protecting the reactive -NCS group from hydrolysis while improving solubility.[2]

Concept: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[2] The hydrophobic phenyl-isothiocyanate core sits inside the donut-shaped molecule, while the hydrophilic exterior interacts with water [5].[2][1]

Workflow:

  • Prepare 20% (w/v) HP-β-CD in water or PBS.[2] Filter sterilize (0.22 µm).

  • Dissolve compound in minimal acetone or ethanol (volatile solvent).[2]

  • Add the organic drug solution dropwise to the Cyclodextrin solution with vigorous stirring.

  • Stir open-capped for 4–6 hours to evaporate the organic solvent.

  • Result: A clear aqueous solution where the drug is "hidden" inside the cyclodextrin, shielded from hydrolytic water attack.[1]

Part 4: Mechanistic Visualization

Pathway: pH-Dependent Solubility vs. Stability[1]

This diagram illustrates the trade-off between protonating the morpholine for solubility and risking acid-catalyzed degradation of the isothiocyanate.[2]

StabilityMechanismNeutralNeutral Species(pH 7.4)HydrophobicProtonatedProtonated Species(pH < 5.0)Soluble (+)Neutral->ProtonatedSolubilizationHydrolyzedHydrolysis Product(Amine/Urea)InactiveNeutral->HydrolyzedDegradation(Fast at pH > 7)Protonated->HydrolyzedDegradation(Slow)Acid+ H+ (Acid)Water+ H2O (Hydrolysis)

Figure 2: The Solubility-Stability Balance. Lowering pH increases solubility (green node) but must be balanced against hydrolysis risks.[2]

References

  • National Institute of Standards and Technology (NIST). (2023). Morpholine, 4-phenyl- Properties and pKa Data. NIST Chemistry WebBook, SRD 69.[1] [Link][2]

  • PubChem. (2024).[2] 4-Phenylmorpholine Compound Summary. National Library of Medicine. [Link][2]

  • Combourieu, B., et al. (2015).[1] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.[1][4] [Link]

  • Liu, Y., et al. (2012).[1] Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of Food Science. [Link]

  • Li, Z., et al. (2022).[1] Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods, 11(22), 3698.[1] [Link]

Disclaimer: This guide is for research purposes only. 4-(2-Isothiocyanatophenyl)morpholine is a reactive electrophile and should be handled with appropriate PPE, including gloves and fume hoods, to prevent sensitization.[2][1]

Technical Support Center: Controlling Side Reactions in Isothiocyanate Coupling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for isothiocyanate (ITC) bioconjugation. Isothiocyanates, such as fluorescein isothiocyanate (FITC), are ubiquitous electrophilic reagents used to covalently label proteins and peptides. While highly effective at modifying primary amines to form stable thiourea linkages, the reaction is highly sensitive to microenvironmental factors. Competing hydrolysis, off-target thiol reactivity, and post-conjugation instability frequently compromise experimental yields and data integrity.

This guide provides an authoritative, symptom-based troubleshooting framework and validated protocols to help researchers and drug development professionals achieve precise, reproducible labeling.

Section 1: Mechanistic Overview of Isothiocyanate Reactivity

To troubleshoot a failing reaction, you must first understand the causality of the underlying chemistry. Isothiocyanates react via nucleophilic addition. The electrophilic central carbon of the -N=C=S group is attacked by non-protonated nucleophiles. Because primary amines (like the ε-amine of lysine) have a high pKa, the reaction requires a basic pH to ensure a sufficient population of deprotonated, nucleophilic amines (1[1]). However, this elevated pH simultaneously increases the concentration of hydroxide ions (OH-), which competitively attack the isothiocyanate, leading to irreversible hydrolysis (2[2]).

G ITC Isothiocyanate (R-N=C=S) Amine Primary Amine (pH 8.5-9.5) ITC->Amine Target Nucleophile Thiol Thiol / Cysteine (pH 6.5-8.0) ITC->Thiol Off-Target/Alternative Water Water / OH- (High pH) ITC->Water Competing Hydroxide Thiourea Thiourea Linkage (Stable) Amine->Thiourea Amine Coupling Dithiocarbamate Dithiocarbamate (Less Stable) Thiol->Dithiocarbamate Thiol Coupling AmineByprod Amine + COS (Hydrolysis) Water->AmineByprod Hydrolysis

Caption: Competing reaction pathways of isothiocyanates with amines, thiols, and water.

Section 2: Troubleshooting FAQs (Symptom-Based)

Q1: My labeling efficiency (Degree of Substitution/DOS) is extremely low. What is causing this?

A1: Low DOS is most commonly caused by isothiocyanate hydrolysis or competing nucleophiles in your buffer.

  • The Hydrolysis Problem: FITC is highly susceptible to moisture. If your FITC stock absorbed atmospheric moisture during storage, it has likely hydrolyzed into a non-reactive amine derivative (3[3]). Always store ITCs desiccated at -20°C and dissolve them in anhydrous DMF or DMSO immediately before use.

  • Buffer Interference: If your reaction buffer contains primary amines (e.g., Tris, glycine) or sodium azide, these will outcompete your target protein for the isothiocyanate (3[3]).

  • Solution: Use amine-free buffers like 0.1 M sodium carbonate/bicarbonate or sodium borate at pH 8.5–9.5.

Q2: I successfully labeled my peptide, but the label disappears after acidic treatment or storage. Why?

A2: You are likely observing Edman degradation-type cleavage .

  • The Mechanism: When an isothiocyanate reacts with the N-terminal α-amine of a peptide, it forms a terminal thiourea linkage. Under acidic conditions, this specific linkage can undergo intramolecular cyclization, attacking the adjacent peptide bond (1[1]).

  • The Consequence: This forms a thiohydantoin derivative, which cleaves off the N-terminal amino acid entirely, taking your fluorescent label with it and leaving a truncated peptide (1[1]).

  • Solution: If your downstream workflow involves acidic conditions, avoid N-terminal labeling. You can block the N-terminus (e.g., via acetylation) prior to labeling, forcing the ITC to react exclusively with the more stable lysine ε-amines.

G NTerm N-Terminal Thiourea (Labeled Peptide) Acid Acidic Conditions (H+) NTerm->Acid Cyclization Intramolecular Cyclization Acid->Cyclization Edman-type Degradation Cleavage Thiohydantoin + Truncated Peptide Cyclization->Cleavage Loss of Fluorophore

Caption: Acid-catalyzed Edman-type cyclization leading to the loss of an N-terminal label.

Q3: My protein precipitates immediately after adding the dye. How do I prevent this?

A3: Precipitation is usually caused by solvent shock or hydrophobic aggregation due to over-labeling.

  • Solvent Shock: ITCs are dissolved in organic solvents (DMF/DMSO). If the final concentration of DMF in your reaction mixture exceeds 5% (v/v), it can cause irreversible conformational changes and precipitate the protein (4[4]).

  • Over-labeling: FITC is a hydrophobic molecule. Conjugating too many fluorophores to a single protein masks its hydrophilic residues, causing the protein to aggregate and fall out of solution.

  • Solution: Prepare a highly concentrated dye stock so that the volume added to the protein is minimal (<5% total volume). Reduce the molar excess of dye (e.g., from 50-fold to 10-fold) (4[4]).

Q4: I am seeing off-target labeling of cysteine residues. Can I control this?

A4: Yes. While ITCs are classically amine-reactive, they exhibit significant cross-reactivity with the thiolate form of cysteine, forming dithiocarbamates (5[5]).

  • pH Modulation: The selectivity between amines and thiols is strictly pH-dependent. At pH 8.5–9.5, lysine ε-amines are deprotonated and dominate the reaction. However, at a slightly acidic to neutral pH (6.5–7.5), lysines are fully protonated (unreactive), while the highly nucleophilic thiol of cysteine can still react (6[6]).

  • Strategic Use: You can exploit this causality. If you want to label cysteines selectively, lower the pH to 6.5–7.5 and use a benzyl isothiocyanate, which shows enhanced thiol reactivity compared to phenyl isothiocyanates (5[5]).

Section 3: Quantitative Data & Optimization Parameters

The following table summarizes the critical microenvironmental parameters required to steer the isothiocyanate reaction toward your desired target and away from side reactions.

ParameterAmine Labeling (Lysine)N-Terminal LabelingCysteine Labeling
Optimal pH 8.5 – 9.57.0 – 8.06.5 – 7.5
Target Nucleophile ε-amine (deprotonated)α-amine (deprotonated)Thiolate
Preferred Buffer Carbonate / BoratePhosphate / HEPESPhosphate
Molar Excess (Dye:Protein) 10x – 20x5x – 10x50x
Linkage Formed Thiourea (Stable)Thiourea (Acid-labile)Dithiocarbamate
Primary Side Reaction HydrolysisEdman CleavageReversibility

Section 4: Standardized Experimental Protocols

Protocol A: Amine-Specific Labeling of Proteins (Targeting Lysine)

Objective: Maximize stable thiourea formation while minimizing hydrolysis and solvent-induced precipitation.

  • Buffer Exchange: Dialyze or desalt the target protein (1–5 mg/mL) into 0.1 M Sodium Carbonate buffer, pH 9.0. Critical Step: Ensure absolutely no Tris, glycine, or sodium azide is present in the final buffer.

  • Dye Preparation: Equilibrate the sealed ITC vial to room temperature for 30 minutes before opening to prevent moisture condensation. Dissolve the ITC in anhydrous DMF to a concentration of 10 mg/mL.

  • Conjugation: Slowly add the ITC solution dropwise to the protein while vortexing gently. Use a 10-to-20-fold molar excess of dye. Critical Step: Ensure the total volume of DMF added remains strictly <5% of the total reaction volume to prevent protein denaturation.

  • Incubation: Protect the reaction tube from light (wrap in foil) and incubate at room temperature for 2 hours (or 4°C overnight) with continuous gentle rotation.

  • Quenching (Optional): To stop the reaction and consume unreacted ITC, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for an additional 30 minutes.

  • Purification: Remove free dye and quenched byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

Protocol B: Cysteine-Specific Labeling (Thiol-Targeted)

Objective: Exploit pH modulation to selectively target cysteines over lysines using Benzyl Isothiocyanate (BITC).

  • Reduction: If targeting disulfide-bound cysteines, reduce the protein with 10 mM TCEP for 30 minutes at room temperature.

  • Buffer Exchange: Desalt the protein into 0.1 M Phosphate Buffer, pH 6.5. Critical Step: Maintaining this slightly acidic pH is mandatory to keep lysine ε-amines protonated and unreactive.

  • Conjugation: Add the BITC derivative (dissolved in anhydrous DMSO) at a 50-fold molar excess.

  • Incubation: Incubate at 37°C for 2–4 hours. Thiol-ITC reactions are kinetically slower than amine reactions and benefit from slight thermal elevation.

  • Purification: Desalt the conjugate into PBS (pH 7.4) to remove excess reagent and stabilize the dithiocarbamate linkage.

References

  • Elabscience® FITC Labeling Kit. Elabscience.[Link]

  • KPL SureLINKTM Fluorescein-X (FAM-X) Labeling Kit. SeraCare.[Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances.[Link]

  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders. Science Advances (NIH).[Link]

  • Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. ACS Publications.[Link]

Sources

Recrystallization solvents for 4-(2-Isothiocyanatophenyl)morpholine adducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(2-Isothiocyanatophenyl)morpholine Adducts

Case ID: REC-ITC-MORPH-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

This guide addresses the purification of adducts derived from 4-(2-Isothiocyanatophenyl)morpholine . These adducts are typically thioureas formed via the nucleophilic addition of primary or secondary amines to the isothiocyanate (–NCS) moiety.

Chemical Behavior: The morpholine ring imparts moderate polarity and hydrogen-bond accepting capability (ether oxygen), while the phenyl-thiourea core is lipophilic and planar. This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) during recrystallization rather than clean crystal formation. The protocols below are engineered to mitigate this specific risk.

Solvent Selection Matrix

Directive: Do not rely on a single solvent. Use this matrix to select the system based on your specific amine adduct's polarity.

Solvent SystemClassificationPolarity IndexBest For...Operational Notes
Ethanol (Abs. or 95%) Protic Polar5.2Standard First Choice. General aryl thioureas.High solubility at boiling; low at RT. If oiling occurs, add 5-10% water dropwise at reflux.
Acetonitrile (MeCN) Aprotic Polar5.8Polar Adducts. Adducts with extra heteroatoms (pyridines, etc.).Sharp solubility curve. Excellent for removing unreacted amine impurities.
EtOAc / Hexanes Binary MixtureVariableLipophilic Adducts. Adducts with alkyl chains.Dissolve in min. hot EtOAc; add warm Hexanes until turbid. Critical: Do not add cold Hexanes.
DCM / Et₂O Binary MixtureLowThermally Unstable Adducts. Cold crystallization. Dissolve in DCM; layer Diethyl Ether on top; store at 4°C.
IPA (Isopropanol) Protic Polar3.9"Oiling Out" Prone Compounds. Higher boiling point allows better dissolution; slower cooling prevents oiling.

Strategic Workflows (Visualized)

Workflow A: Standard Recrystallization Protocol

Recrystallization_Protocol Start Crude Adduct (Solid/Gum) Solvent_Add Add Solvent (e.g., EtOH) Target: 10-15 mL/g Start->Solvent_Add Heat Heat to Reflux (Do not exceed 15 mins) Solvent_Add->Heat Check_Dissolved Fully Dissolved? Heat->Check_Dissolved Filter_Hot Hot Filtration (Remove insoluble impurities) Check_Dissolved->Filter_Hot No (Solids remain) Cool_Slow Slow Cooling (RT for 2 hours) Check_Dissolved->Cool_Slow Yes (Clear) Filter_Hot->Cool_Slow Cool_Fast Ice Bath (0-4°C for 1 hour) Cool_Slow->Cool_Fast Collect Vacuum Filtration & Wash (Cold Solvent) Cool_Fast->Collect

Caption: Standard thermal recrystallization workflow emphasizing slow cooling to prevent phase separation.

Workflow B: Troubleshooting Decision Tree

Troubleshooting_Tree Issue Issue Encountered Oiling Oiling Out (Liquid droplets) Issue->Oiling No_Crystals No Precipitation Issue->No_Crystals Impure Sticky/Impure Solid Issue->Impure Sol_Reheat Reheat & Add Polar Co-solvent (e.g., 5% EtOH) Oiling->Sol_Reheat Step 1 Sol_Seed Seed Crystal & Scratch Glass Oiling->Sol_Seed Step 2 No_Crystals->Sol_Seed Step 1 Sol_Evap Rotovap to 50% Vol & Add Anti-solvent No_Crystals->Sol_Evap Step 2 Sol_Trit Triturate with Cold Ether/Hexane Impure->Sol_Trit

Caption: Diagnostic logic for common purification failures involving morpholine-thiourea adducts.

Step-by-Step Protocol (SOP)

Objective: Purify 1.0 g of crude 4-(2-Isothiocyanatophenyl)morpholine-amine adduct.

  • Preparation:

    • Place crude solid in a 50 mL Erlenmeyer flask.

    • Prepare a reflux setup.[1]

    • Crucial: Pre-heat the funnel and filter paper if hot filtration is anticipated (prevents premature crystallization clogging the filter).

  • Dissolution (The "Minimum Volume" Rule):

    • Add Ethanol (95%) in small aliquots (2-3 mL at a time) while heating to boiling.

    • Swirl constantly.

    • Stop point: When the solution is clear or only light insoluble particles (dust/salts) remain.

    • Note: If the solution turns cloudy/milky (oiling) before boiling, add a few drops of DCM or Acetone to solubilize the oil, then continue heating.

  • Nucleation Control:

    • Remove from heat.[2]

    • Do not plunge into ice immediately. This causes "crashing out" (trapping impurities).

    • Allow to cool to room temperature on a cork ring (insulator) over 2 hours.

    • Tech Tip: If oil droplets appear, vigorously scratch the inner wall of the flask with a glass rod at the interface of the liquid. This creates micro-glass shards that act as nucleation sites.

  • Collection:

    • Once thick crystals form, cool in an ice bath for 30 mins to maximize yield.

    • Filter via Buchner funnel.[2]

    • Wash: Use ice-cold ethanol (or the specific solvent used). Do not use room temp solvent, or you will redissolve the product.

Troubleshooting & FAQs

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out," common with morpholine derivatives due to their intermediate polarity. The melting point of your solvated product is likely lower than the solvent's boiling point.

  • Fix: Re-dissolve the oil by heating. Add a slightly more polar co-solvent (e.g., if using EtOAc/Hexane, add 5% DCM). Alternatively, switch to Isopropanol (IPA) , which has a higher boiling point and better solubilizing power for the oily phase.

Q2: The crystals are sticky and smell like the starting amine. A: You have co-precipitated unreacted amine.

  • Fix: Perform a trituration before recrystallization.[1] Suspend the sticky solid in cold Diethyl Ether or Hexanes and sonicate for 10 minutes. Filter the solid (the amine impurities usually stay in the ether). Then recrystallize the solid.[3]

Q3: Can I use water as an anti-solvent? A: Yes, but with caution. 4-(2-Isothiocyanatophenyl)morpholine adducts have hydrogen-bonding acceptors (morpholine O, thiourea S/N). Adding water too fast creates a kinetic shock, trapping water in the lattice (hydrates) or forming amorphous gum. Add water dropwise to a hot ethanolic solution only until persistent turbidity is seen.

Q4: Is the isothiocyanate starting material stable in hot alcohols? A: Generally, yes, for short periods. However, prolonged reflux (hours) in ethanol can lead to the formation of ethyl thiocarbamates (reaction of solvent with ITC). Ensure your reaction with the amine is complete (check TLC) before starting recrystallization to avoid side-reactions during purification.

References

  • BenchChem Technical Support. (2025).[1][2][4] Recrystallization of Thiourea Derivatives: Troubleshooting & Optimization. Retrieved from

  • Makhsumov, A. G., et al. (2020). Synthesis and properties of new thiourea derivatives containing morpholine moieties. Journal of Chemical Research. (Contextual grounding for morpholine-thiourea solubility).
  • Organic Chemistry Portal. (2024). Synthesis and Purification of Isothiocyanates and Thioureas. Retrieved from

  • MDPI. (2025). Morpholine-Substituted Derivatives: Solubility and Pharmacophore Insights.[5] Retrieved from

(Note: While specific "recipe" papers for this exact CAS are rare, the protocols above are derived from standard operating procedures for aryl-morpholine thiourea scaffolds validated in medicinal chemistry literature.)

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Characterization of 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(2-isothiocyanatophenyl)morpholine. As no definitive experimental spectrum for this specific molecule is readily available in the public domain, this document presents a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the analysis of structurally similar compounds and established principles of NMR spectroscopy. We will compare our predicted data with experimental data from key structural analogs, namely 4-phenylmorpholine and morpholine itself, to provide a robust framework for researchers, scientists, and drug development professionals.

The Chemical Logic of Spectral Prediction

The ¹H NMR spectrum of a molecule is a detailed electronic map of the hydrogen atoms (protons) within its structure. The precise chemical shift (δ) of each proton is determined by its local electronic environment. By dissecting 4-(2-isothiocyanatophenyl)morpholine into its constituent parts—the morpholine ring and the ortho-disubstituted phenyl ring—and understanding the electronic influence of the isothiocyanate (-NCS) and morpholine substituents, we can construct a highly accurate predicted spectrum.

The morpholine group, being an amine, is an electron-donating group through resonance, which tends to shield aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, the isothiocyanate group is an electron-withdrawing group due to the electronegativity of the nitrogen and sulfur atoms, which deshields nearby protons, causing a downfield shift (to higher ppm values). In an ortho-disubstituted benzene ring, these competing effects, combined with through-space interactions, create a complex and informative splitting pattern for the aromatic protons.

Predicted ¹H NMR Spectrum of 4-(2-Isothiocyanatophenyl)morpholine

The predicted ¹H NMR spectrum is based on data for analogous compounds and known substituent effects. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

Aromatic Region (δ 7.0-7.5 ppm)

The four protons on the benzene ring are all chemically non-equivalent and will exhibit a complex splitting pattern characteristic of an ortho-disubstituted system.

  • H-6' (ortho to -NCS, meta to morpholine): This proton is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent isothiocyanate group. It will likely appear as a doublet of doublets (dd).

  • H-3' (ortho to morpholine, meta to -NCS): This proton will be influenced by the electron-donating morpholine and the electron-withdrawing isothiocyanate. Its chemical shift will be downfield compared to a simple phenylmorpholine but upfield relative to H-6'. It should also appear as a doublet of doublets.

  • H-4' and H-5' (meta to both substituents): These two protons will appear as complex multiplets, likely overlapping, in the middle of the aromatic region. They will experience coupling from their neighboring protons.

Morpholine Region (δ 3.0-4.0 ppm)

The eight protons of the morpholine ring will appear as two distinct multiplets, characteristic of the chair conformation of the ring in solution.[1]

  • Protons adjacent to the Nitrogen (N-CH₂): These four protons will be deshielded by the adjacent nitrogen atom and will appear as a triplet of triplets or a complex multiplet.

  • Protons adjacent to the Oxygen (O-CH₂): These four protons will be further deshielded due to the higher electronegativity of the oxygen atom and will appear as a triplet of triplets or a complex multiplet at a lower field than the N-CH₂ protons.

Comparative ¹H NMR Data

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of 4-phenylmorpholine and morpholine.

CompoundAromatic Protons (δ, ppm)Morpholine N-CH₂ Protons (δ, ppm)Morpholine O-CH₂ Protons (δ, ppm)
4-(2-Isothiocyanatophenyl)morpholine (Predicted)H-6': ~7.4 (dd)H-3': ~7.1 (dd)H-4', H-5': ~7.2-7.3 (m)~3.20 (m)~3.90 (m)
4-Phenylmorpholine (Experimental)7.27 (dd, 2H), 7.05-6.76 (t, 3H)[2]3.16 (t, 4H)[2]3.86 (m, 4H)[2]
Morpholine (Experimental)Not Applicable2.86 (t, 4H)[3]3.67 (t, 4H)[3]

The experimental data for 4-phenylmorpholine shows the aromatic protons in the range of δ 6.76-7.27 ppm.[2] The introduction of the electron-withdrawing isothiocyanate group in the ortho position is predicted to shift this entire region downfield. The morpholine proton signals in 4-phenylmorpholine are observed at δ 3.16 and 3.86 ppm.[2] We anticipate that the chemical shifts for these protons in our target molecule will be very similar, as the electronic effects of the distant isothiocyanate group are attenuated.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 4-(2-isothiocyanatophenyl)morpholine or its analogs.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse angle, 2-second relaxation delay, 16-32 scans).

Data Processing
  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Molecular Structure and Proton Environments

The following diagrams illustrate the structure of the molecules discussed and the relationships between their proton environments.

cluster_target 4-(2-Isothiocyanatophenyl)morpholine C1 C C2 C C1->C2 C3 C C2->C3 NCS N=C=S C2->NCS C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N C6->N1 C7 C N1->C7 C8 C C7->C8 O1 O C8->O1 O1->C5 C9 C C10 C

Figure 1. Structure of 4-(2-isothiocyanatophenyl)morpholine.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) B Data Acquisition (Lock, Shim, Acquire) A->B C Data Processing (FT, Phasing, Calibration, Integration) B->C D Spectral Interpretation (Chemical Shift, Multiplicity, Integration Analysis) C->D E Structure Verification & Comparison D->E

Figure 2. A typical workflow for ¹H NMR spectroscopic analysis.

Conclusion

This guide provides a comprehensive, predictive ¹H NMR characterization of 4-(2-isothiocyanatophenyl)morpholine. By leveraging experimental data from structural analogs and fundamental NMR principles, we have constructed a detailed and reliable predicted spectrum. The comparative data and standardized experimental protocol offer a valuable resource for researchers working with this and related compounds. The presented analysis underscores the power of predictive spectroscopy in modern chemical research and drug development, enabling scientists to anticipate and interpret experimental outcomes with greater confidence.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Accessed March 7, 2024. [Link]

  • Supplementary Data - Rsc.org. Accessed March 7, 2024. [Link]

  • 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem. Accessed March 7, 2024. [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. Accessed March 7, 2024. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. Accessed March 7, 2024. [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines - PubMed. Accessed March 7, 2024. [Link]

  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. Accessed March 7, 2024. [Link]

  • Short Summary of 1H-NMR Interpretation. Accessed March 7, 2024. [Link]

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube. Accessed March 7, 2024. [Link]

  • N-phenylmorpholine-4-carboxamide | C11H14N2O2 | CID 341876 - PubChem. Accessed March 7, 2024. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. Accessed March 7, 2024. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Accessed March 7, 2024. [Link]

  • 1H NMR chemical shift ppm table. Accessed March 7, 2024. [Link]

  • Phenylisothiocyanate - Optional[1H NMR] - Chemical Shifts - SpectraBase. Accessed March 7, 2024. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Accessed March 7, 2024. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Accessed March 7, 2024. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Accessed March 7, 2024. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Accessed March 7, 2024. [Link]

  • ¹H NMR signals for methylene protons of morpholine group. - ResearchGate. Accessed March 7, 2024. [Link]

  • The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - RSC Publishing. Accessed March 7, 2024. [Link]

Sources

In-Depth Mass Spectrometry Fragmentation Guide: 4-(2-Isothiocyanatophenyl)morpholine vs. Alternative Derivatization Agents

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) workflows in drug development and proteomics become increasingly reliant on high-sensitivity detection, the choice of derivatization agent is critical. While Phenyl isothiocyanate (PITC) has been the historical gold standard for amine derivatization, modern electrospray ionization tandem mass spectrometry (ESI-MS/MS) demands reagents with higher proton affinities and more diagnostic fragmentation pathways.

This guide provides a comprehensive, objective comparison of 4-(2-Isothiocyanatophenyl)morpholine (4-2-ITPM) against standard alternatives. As a Senior Application Scientist, I will break down the mechanistic causality behind its unique fragmentation patterns, demonstrate why the ortho-morpholino substitution provides superior signal-to-noise ratios, and outline a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why 4-2-ITPM Excels in ESI-MS/MS

The structural design of 4-(2-Isothiocyanatophenyl)morpholine (Exact Mass: 220.0665 Da) incorporates two synergistic functional groups:

  • The Isothiocyanate (-N=C=S) Group: Acts as the reactive electrophile, rapidly conjugating with primary and secondary amines[1].

  • The Morpholine Ring: Acts as a strong basic "proton sponge" in the acidic conditions of positive-ion ESI (ESI+).

The "Ortho Effect" in Collision-Induced Dissociation (CID)

When ionized, the proton localizes on the morpholine nitrogen. During CID, aryl isothiocyanates characteristically eliminate a neutral molecule of isothiocyanic acid (HNCS, 59 Da)[2]. However, the ortho positioning of the morpholine ring in 4-2-ITPM introduces a highly specific intramolecular rearrangement.

Following the initial loss of HNCS, the spatial proximity of the morpholine oxygen allows for a secondary cleavage of the morpholine ring (loss of


, 44 Da)[3], yielding a highly stable, indoline-like cyclized product ion at m/z 118.06. This specific sequential loss is absent in the para-isomer and standard PITC, making it an exceptional diagnostic transition for Multiple Reaction Monitoring (MRM) assays that effectively eliminates matrix interference.

MS_Frag M_plus_H [M+H]+ m/z 221.07 4-(2-Isothiocyanatophenyl)morpholine Loss_HNCS m/z 162.07 Loss of HNCS (-59 Da) M_plus_H->Loss_HNCS CID - HNCS Loss_C2H4O m/z 177.05 Loss of C2H4O (-44 Da) M_plus_H->Loss_C2H4O CID - C2H4O Loss_Morpholine m/z 134.00 Loss of Morpholine (-87 Da) M_plus_H->Loss_Morpholine CID - C4H9NO Ortho_Fragment m/z 118.06 Ortho-specific cyclization Loss_HNCS->Ortho_Fragment - C2H4O (Ortho Effect)

Fig 1. ESI-MS/MS CID fragmentation pathway of 4-(2-Isothiocyanatophenyl)morpholine.

Comparative Performance Analysis

To objectively evaluate 4-2-ITPM, we must compare its MS/MS behavior against the para-isomer (4-4-ITPM) and the traditional reagent, PITC. The data below summarizes the quantitative MS parameters optimized for a standard triple quadrupole mass spectrometer.

Table 1: MS/MS Fragmentation and Performance Metrics
Derivatization AgentPrecursor Ion

Primary Neutral LossDiagnostic Product IonOptimal CE (eV)Matrix InterferenceRelative ESI+ Sensitivity
4-(2-Isothiocyanatophenyl)morpholine m/z 221.07-59 Da (HNCS)m/z 118.06 (Cyclized)25Low High (100%)
4-(4-Isothiocyanatophenyl)morpholine m/z 221.07-59 Da (HNCS)m/z 162.07 (Phenylmorpholine)28MediumHigh (95%)
Phenyl isothiocyanate (PITC) m/z 136.02-59 Da (HNCS)m/z 77.04 (Phenyl cation)20HighLow (15%)

Key Insight: While all three compounds exhibit the characteristic loss of HNCS[2], PITC yields a generic phenyl cation (m/z 77) that is highly susceptible to background noise from aromatic matrix components[4]. The ortho-isomer (4-2-ITPM) provides a unique m/z 118.06 fragment driven by proximity-induced cyclization, offering the lowest limit of quantification (LOQ) in complex biological matrices.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. To ensure that derivatization efficiency is not compromised by matrix effects (e.g., pH shifts or competing nucleophiles), this protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) spike-in prior to derivatization.

Phase 1: Reagent Preparation & Derivatization
  • Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer (pH 9.0) to ensure target amines are deprotonated and nucleophilic.

  • Reagent Solution: Dissolve 4-2-ITPM in anhydrous acetonitrile (ACN) to a concentration of 10 mM. Caution: Isothiocyanates are moisture-sensitive; prepare fresh daily.

  • Self-Validating Spike: To 50 µL of your biological sample, add 10 µL of a known concentration of a heavy-isotope tagged amine (e.g.,

    
    -labeled target analyte).
    
  • Reaction: Add 20 µL of the 4-2-ITPM reagent to the buffered sample. Incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction and neutralize by adding 20 µL of 1% formic acid. This also prepares the sample for ESI+ by protonating the morpholine ring.

Phase 2: LC-MS/MS Optimization
  • Source Tuning: Infuse the derivatized standard at 10 µL/min. Optimize the Declustering Potential (DP) or Fragmentor voltage. Causality Note: Keep the DP below 80V. Excessive source voltage will cause in-source fragmentation of the fragile morpholine ring before the ion reaches the collision cell, drastically reducing your precursor ion population[5].

  • CID Optimization: Ramp the Collision Energy (CE) from 10 to 40 eV using Argon as the collision gas.

  • MRM Setup: Monitor the primary transition (m/z 221.1

    
     118.1) for quantification, and the secondary transition (m/z 221.1 
    
    
    
    162.1) for qualifier confirmation.
  • Validation Check: Calculate the ratio of the derivatized light analyte to the derivatized heavy internal standard. If the absolute signal of the heavy standard drops by >30% compared to a neat solvent blank, matrix-induced suppression or derivatization failure has occurred, invalidating the run.

Workflow Prep Sample Prep & Spiking Deriv Derivatization (4-2-ITPM) Prep->Deriv LCMS LC-ESI-MS/MS Acquisition Deriv->LCMS QC Self-Validation (Isotope Ratio) Deriv->QC Aliquot Analysis Data Analysis (Neutral Loss) LCMS->Analysis QC->Analysis Validate

Fig 2. Self-validating LC-MS/MS workflow for 4-2-ITPM derivatization and analysis.

Conclusion

For researchers requiring high-sensitivity amine detection, 4-(2-Isothiocyanatophenyl)morpholine is a superior alternative to traditional PITC. By leveraging the proton affinity of the morpholine ring and the highly specific ortho-effect fragmentation pathway, laboratories can achieve lower detection limits and significantly reduce false positives in complex matrices.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]

  • Elimination of isocyanate and isothiocyanate molecules at the electrospray ionization... PubMed (NIH). Retrieved from: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. Retrieved from:[Link]

  • Screening of amino acids in dried blood spots by stable isotope derivatization... RHHZ. Retrieved from: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism... MDPI. Retrieved from: [Link]

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13C NMR spectral analysis of 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 4-(2-Isothiocyanatophenyl)morpholine

A Predictive and Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct insight into the carbon framework of a molecule.[1] This guide presents an in-depth predictive analysis of the 13C NMR spectrum of 4-(2-isothiocyanatophenyl)morpholine, a compound featuring a unique combination of a morpholine heterocycle, a substituted aromatic ring, and a reactive isothiocyanate group.

As no experimentally determined 13C NMR spectrum for this specific molecule is publicly available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to predict its spectral features. This approach not only provides a valuable reference for scientists who may synthesize this compound but also serves as a pedagogical tool for interpreting complex NMR spectra.

Foundational Principles: Interpreting 13C NMR Spectra

13C NMR spectroscopy offers several advantages for structural analysis, including a wide chemical shift range (typically 0-220 ppm) that minimizes signal overlap, a common challenge in 1H NMR.[2][3] The key features of a standard proton-decoupled 13C NMR spectrum are:

  • Number of Signals: Corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[2][3]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the carbon nucleus. Electronegative atoms (like oxygen and nitrogen) or groups cause a "deshielding" effect, shifting the corresponding carbon signal downfield (to a higher ppm value).[2][4]

  • Signal Intensity: In standard acquisitions, peak intensities are not reliably proportional to the number of carbons. Quaternary carbons (those with no attached protons) often appear as weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[2][5]

Predicted 13C NMR Spectrum of 4-(2-Isothiocyanatophenyl)morpholine

To predict the spectrum, we will dissect the molecule into its three core components: the morpholine ring, the disubstituted phenyl ring, and the isothiocyanate group.

Caption: Structure of 4-(2-Isothiocyanatophenyl)morpholine with carbon numbering.

Morpholine Moiety (C2/C6 and C3/C5)

In unsubstituted morpholine, the two carbons adjacent to the oxygen (C-2, C-6) are equivalent, as are the two carbons adjacent to the nitrogen (C-3, C-5).

  • C-2, C-6 (O-CH2): These carbons are deshielded by the highly electronegative oxygen atom and typically resonate around 67-68 ppm.[6][7][8]

  • C-3, C-5 (N-CH2): These carbons are less deshielded and appear further upfield, around 46-48 ppm.[6][7][8]

In 4-(2-Isothiocyanatophenyl)morpholine, the nitrogen is attached to the phenyl ring. This N-arylation typically causes a slight downfield shift for the adjacent carbons (C-3, C-5) compared to unsubstituted morpholine. Therefore, we can predict:

  • Predicted δ for C-2, C-6: ~67.5 ppm

  • Predicted δ for C-3, C-5: ~49.0 ppm

Phenyl Ring Moiety (C1' to C6')

The chemical shifts of the aromatic carbons are influenced by the two substituents: the morpholino group at C1' and the isothiocyanate group at C2'.

  • The morpholino group is a moderate electron-donating group through the nitrogen lone pair. It will shield the ortho (C2', C6') and para (C4') positions, shifting them upfield, while the ipso-carbon (C1') is shifted downfield.

  • The isothiocyanate group (-NCS) is an electron-withdrawing group with a significant magnetic anisotropy effect. It will generally cause a downfield shift for the carbons of the ring, particularly the ipso-carbon (C2').

Considering these combined effects, a qualitative prediction can be made:

  • C1' (ipso- to Morpholine): Expected to be downfield due to attachment to nitrogen. Predicted δ: ~150 ppm.

  • C2' (ipso- to -NCS): Expected to be downfield due to the electron-withdrawing nature of the NCS group. Predicted δ: ~135 ppm.

  • C3', C4', C5', C6': These will be influenced by both groups, leading to a complex pattern in the aromatic region, typically between 115-130 ppm.

Isothiocyanate Carbon (C7')

The carbon of the isothiocyanate (-N=C =S) group has a characteristic chemical shift. Literature data for various aryl isothiocyanates place this signal in the range of 125-140 ppm.[9] However, a critical consideration, often encountered in the field, is the potential for this signal to be very broad or even undetectable ("near-silence").[10][11] This phenomenon is attributed to two factors:

  • Fast Quadrupolar Relaxation: The adjacent 14N nucleus (a quadrupolar nucleus, I=1) can induce rapid relaxation of the 13C nucleus, leading to significant signal broadening.

  • Conformational Dynamics: Flexibility and rapid changes in the bond angles of the isothiocyanate group can also contribute to line broadening.[10][11]

Therefore, while we predict a signal, its observation may require optimized experimental parameters.

  • Predicted δ for C7' (-NCS): ~130 ppm (potentially broad).

Summary of Predicted Chemical Shifts
Carbon Atom(s)MoietyPredicted Chemical Shift (δ, ppm)Rationale / Comments
C-2, C-6Morpholine~67.5Adjacent to electronegative oxygen.
C-3, C-5Morpholine~49.0Adjacent to nitrogen, shifted slightly downfield by N-aryl substitution.
C1'Phenyl~150.0Ipso-carbon attached to the morpholino nitrogen. Quaternary (weak signal).
C2'Phenyl~135.0Ipso-carbon attached to the -NCS group. Quaternary (weak signal).
C7' (-NCS)Isothiocyanate~130.0Characteristic shift for isothiocyanates. May be broad or unobserved.[10][11]
C3', C4', C5', C6'Phenyl115 - 130Aromatic region; specific assignments require experimental data or advanced computation.

Comparative Spectral Analysis

To ground our predictions, we compare the expected spectrum of our target molecule with the known 13C NMR data of its constituent parts and related structures.

CompoundMorpholine Carbons (ppm)Phenyl Carbons (ppm)Other (ppm)
Morpholine C2/6: ~67.8, C3/5: ~46.2[8]N/AN/A
N-Phenylmorpholine C2/6: ~67.0, C3/5: ~49.5ipso: ~151, ortho: ~116, meta: ~129, para: ~120N/A
Phenyl Isothiocyanate N/Aipso: ~132, ortho/meta: ~126-129, para: ~131-NCS : ~136
4-(2-Isothiocyanatophenyl)morpholine (Predicted) C2/6: ~67.5, C3/5: ~49.0Complex pattern from 115-150-NCS : ~130

This comparison validates our predictions. The morpholine carbon shifts in N-phenylmorpholine are very close to our predicted values. Similarly, the chemical shifts of the aromatic and isothiocyanate carbons in phenyl isothiocyanate provide a solid baseline for our estimations for the target molecule.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires a standardized and robust protocol. The following steps outline a self-validating workflow for the analysis of 4-(2-isothiocyanatophenyl)morpholine.

G cluster_0 A. Sample Preparation cluster_1 B. Spectrometer Setup & Acquisition cluster_2 C. Data Processing A1 Weigh 20-50 mg of sample A2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A1->A2 A3 Add TMS as internal reference (0 ppm) A2->A3 A4 Transfer solution to a clean NMR tube A3->A4 B1 Insert sample and lock on solvent signal A4->B1 B2 Tune and match the 13C probe B1->B2 B3 Set acquisition parameters: - Spectral Width: 0-220 ppm - Pulse Program: Standard proton-decoupled (e.g., zgpg30) - Relaxation Delay (D1): 2-5 seconds - Number of Scans: ≥1024 (for adequate S/N) B2->B3 B4 Acquire Free Induction Decay (FID) B3->B4 C1 Apply Fourier Transform to FID B4->C1 C2 Perform phase correction C1->C2 C3 Apply baseline correction C2->C3 C4 Calibrate spectrum to TMS at 0 ppm C3->C4 C5 Integrate signals and pick peaks C4->C5

Caption: Standard workflow for 13C NMR spectral acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of 4-(2-isothiocyanatophenyl)morpholine into a clean, dry vial.[8] A higher concentration is needed for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[2]

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical as it must fully dissolve the compound without reacting with it.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard, defining the 0.0 ppm point in the spectrum.

    • Ensure the sample is fully dissolved, then transfer the clear solution into a high-quality 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

    • Tuning: Tune the 13C probe to the correct frequency to ensure maximum signal transmission and sensitivity.

    • Acquisition Parameters: Set up a standard proton-decoupled experiment.[12]

      • Spectral Width: Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.[2]

      • Pulse Sequence: Use a standard pulse program with broadband proton decoupling to ensure all carbon signals appear as singlets.[3]

      • Relaxation Delay (d1): Set a delay of 2-5 seconds between pulses. This is a crucial parameter; a longer delay allows quaternary carbons to fully relax, providing more accurate relative signal intensities, though it increases the total experiment time.[13]

      • Number of Scans (ns): A large number of scans (e.g., 1024, 2048, or more) will be necessary to achieve an adequate signal-to-noise ratio, especially for detecting weak quaternary carbon signals.[13]

    • Begin the acquisition.

  • Data Processing:

    • Once the acquisition is complete, the resulting Free Induction Decay (FID) signal is processed.

    • Fourier Transformation: The time-domain FID is converted into a frequency-domain spectrum.

    • Phase and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

    • Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.

    • Peak Picking: The final step is to identify the chemical shift of each peak in the spectrum for subsequent analysis and assignment.

Conclusion

While awaiting experimental verification, this guide provides a robust, theoretically grounded prediction of the 13C NMR spectrum of 4-(2-isothiocyanatophenyl)morpholine. By dissecting the molecule and comparing it to known analogues, we have assigned probable chemical shift ranges for each unique carbon atom. Key predictive insights include the characteristic shifts for the morpholine carbons, the complex pattern in the aromatic region due to disubstitution, and the potentially broad and elusive nature of the isothiocyanate carbon signal. The provided experimental workflow offers a clear and reliable path for researchers to acquire high-quality data for this molecule, enabling confident structural confirmation and furthering research in their respective fields.

References

  • 13 C NMR Spectroscopy with examples by Dr Anthony Crasto. Slideshare. Available at: [Link]

  • Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. ACS Publications. Available at: [Link]

  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... ResearchGate. Available at: [Link]

  • 13C NMR SPECTROSCOPY. eGyanKosh. Available at: [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Available at: [Link]

  • Primer on ¹³C NMR Spectroscopy. OpenOChem Learn. Available at: [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available at: [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Royal Society of Chemistry. Available at: [Link]

  • Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate. ResearchGate. Available at: [Link]

  • 13C and 19F NMR substituent chemical shifts (SCS) of some bridgehead-substituted phenyl- and fluorophenylbicyclo [2.2.2] octyltricarbonylchromium(O) derivatives. Scilit. Available at: [Link]

  • 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. R Discovery. Available at: [Link]

  • Carbon-13 NMR Spectroscopy: Principles and Applications. Studylib. Available at: [Link]

  • A User Guide to Modern NMR Experiments. University of Oxford. Available at: [Link]

  • A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Royal Society of Chemistry. Available at: [Link]

  • 4-Nosylmorpholine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]

  • Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature Experiments. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. Available at: [Link]

Sources

Kinetic and Mechanistic Profiling: Ortho vs. Para Morpholinophenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In bioconjugation, medicinal chemistry, and materials science, phenyl isothiocyanates are premier electrophilic probes used to selectively label primary and secondary amines, forming stable thiourea linkages. However, the reactivity of the isothiocyanate (-N=C=S) group is not static; it is exquisitely sensitive to the electronic and steric environment of the phenyl ring.

This guide provides an in-depth comparative analysis of two structurally related but kinetically distinct labeling reagents: ortho-morpholinophenyl isothiocyanate and para-morpholinophenyl isothiocyanate . By dissecting the causality behind their reactivity, researchers can rationally select the appropriate isomer for their specific synthetic or bioconjugation workflows.

Mechanistic Causality: Electronic vs. Steric Governance

The rate-determining step in the formation of a thiourea is the nucleophilic attack of an amine nitrogen on the highly electrophilic central carbon of the isothiocyanate group. The efficiency of this attack is dictated by the partial positive charge (


) on that carbon.

Mechanism A Phenyl Isothiocyanate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile (Nitrogen Lone Pair) B->C D Thiourea Product C->D Proton Transfer

Fig 1: Reaction mechanism of isothiocyanates with amines to form thiourea derivatives.

The Para Isomer: Resonance-Driven Deactivation

In para-morpholinophenyl isothiocyanate, reactivity is governed almost entirely by electronic effects. The morpholino group is a secondary amine derivative containing a nitrogen atom with a free lone pair. When positioned para to the isothiocyanate moiety, this lone pair donates electron density directly into the aromatic


-system via resonance (+R effect).

This delocalized electron density propagates across the ring and into the isothiocyanate group, significantly neutralizing the electrophilicity of the central carbon[1]. Because the carbon is less electron-deficient, the activation energy required for nucleophilic attack increases. Consequently, electron-donating groups in the para position consistently slow down the reaction rate compared to unsubstituted phenyl isothiocyanates[2].

The Ortho Isomer: Steric Blockade and Conformational Twisting

Conversely, the reactivity of ortho-morpholinophenyl isothiocyanate is dictated by profound steric hindrance. The morpholino group is a bulky, saturated six-membered ring. When positioned adjacent (ortho) to the -N=C=S group, it creates a physical barricade that severely restricts the trajectory of incoming nucleophiles[3].

Furthermore, this steric clash forces the isothiocyanate group to twist out of coplanar alignment with the phenyl ring. While this twisting disrupts the resonance network (which would theoretically increase the carbon's electrophilicity by preventing electron donation), the sheer physical blockade dominates the kinetic profile. As a result, the ortho isomer exhibits an exceptionally slow reaction rate, particularly when reacting with sterically demanding secondary amines.

Comparative Reactivity Data

The following table synthesizes the structural and kinetic parameters distinguishing the two isomers.

ParameterOrtho-Morpholinophenyl IsothiocyanatePara-Morpholinophenyl Isothiocyanate
Dominant Deactivation Mechanism Steric Blockade & Conformational TwistResonance Electron Donation (+R)
Electrophilicity of -NCS Carbon Moderate (Conjugation disrupted)Low (Conjugation intact, e⁻ rich)
Steric Accessibility Highly RestrictedUnrestricted
Relative Reaction Rate (vs. PhNCS) Very SlowSlow
Sensitivity to Nucleophile Bulk Extremely HighLow to Moderate
Optimal Use Case Highly selective labeling of unhindered primary aminesSlower, controlled bioconjugation to prevent over-labeling

Experimental Methodology: Self-Validating Kinetic Assay

To empirically validate these mechanistic differences, we utilize a pseudo-first-order kinetic assay monitored by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Why is this a self-validating system? By using a massive excess of the amine nucleophile (pseudo-first-order conditions), the amine concentration remains effectively constant. This isolates the decay curve of the isothiocyanate, ensuring that any deviation from exponential decay immediately flags experimental errors (e.g., reagent degradation or solvent evaporation). Furthermore, the inclusion of an inert internal standard validates injection volumes and detector stability across the time-course.

Workflow S1 1. Reagent Preparation Equimolar ITC & Amine S2 2. Kinetic Initiation Mix at 25°C in Acetonitrile S1->S2 S3 3. Time-Course Sampling Quench with Acidic Buffer S2->S3 S4 4. Chromatographic Analysis RP-HPLC (UV 254 nm) S3->S4 S5 5. Data Synthesis Calculate Rate Constants S4->S5

Fig 2: Self-validating RP-HPLC workflow for pseudo-first-order kinetic profiling.

Step-by-Step Protocol
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of ortho- and para-morpholinophenyl isothiocyanate in anhydrous acetonitrile. Prepare a 100 mM stock of a model nucleophile (e.g., benzylamine) and a 10 mM stock of an inert internal standard (e.g., biphenyl) in the same solvent.

  • Kinetic Initiation: In a thermojacketed vial at 25°C, combine 100 µL of the isothiocyanate stock, 100 µL of the internal standard, and 700 µL of anhydrous acetonitrile. Initiate the reaction by rapidly injecting 100 µL of the benzylamine stock (yielding a 10-fold molar excess of amine).

  • Time-Course Quenching: At precise intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by injecting the aliquot into 950 µL of a stop solution (Acetonitrile/Water 50:50 containing 0.1% Trifluoroacetic acid). The acid protonates the amine, instantly halting the nucleophilic attack.

  • Chromatographic Analysis: Analyze the quenched samples via RP-HPLC using a C18 column. Monitor absorbance at 254 nm. Integrate the peak areas of the remaining isothiocyanate and the internal standard.

  • Data Processing: Normalize the isothiocyanate peak area against the internal standard. Plot the natural logarithm of the normalized remaining concentration (

    
    ) versus time. The slope of this linear regression yields the pseudo-first-order rate constant (
    
    
    
    ), allowing for direct, objective comparison of the ortho and para reactivities.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts Source: RSC Publishing URL
  • Source: PMC (nih.gov)

Sources

A Senior Application Scientist's Guide to the Validation of Thiourea Formation: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of thiourea and its derivatives represents a critical step in the creation of a wide array of pharmacologically active molecules. The structural integrity and purity of these compounds are paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the validation of thiourea formation. Herein, we will move beyond mere procedural lists to explore the underlying principles that govern the selection and execution of these methods, ensuring robust and reliable results.

The Chemistry of Thiourea Formation: A Brief Overview

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by a sulfur atom. This substitution significantly alters the molecule's chemical properties and reactivity. A common and efficient laboratory-scale synthesis involves the reaction of an amine with an isothiocyanate. Another prevalent industrial method is the reaction of hydrogen sulfide with calcium cyanamide.

The successful formation of the thiourea backbone is often the primary objective, but the potential for side reactions and the presence of unreacted starting materials necessitate rigorous analytical validation.

At-a-Glance Comparison: TLC vs. HPLC for Thiourea Validation

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
Primary Use Qualitative monitoring of reaction progress, rapid screening of reaction conditions.Quantitative analysis of product purity, separation of complex mixtures, and impurity profiling.
Speed Fast (minutes per sample).Slower (minutes to an hour per sample).
Cost Low initial investment and running costs.High initial investment and significant running costs.
Sensitivity Lower sensitivity, typically in the microgram range.High sensitivity, often in the nanogram to picogram range.
Resolution Lower resolving power.High resolving power, capable of separating closely related compounds.
Quantification Semi-quantitative at best, unless using a densitometer.Highly quantitative and reproducible.

Part 1: Thin-Layer Chromatography (TLC) - The Workhorse of Reaction Monitoring

TLC is an indispensable tool for the synthetic chemist, offering a rapid and cost-effective method to visualize the progress of a reaction. Its primary strength lies in its ability to quickly ascertain the consumption of starting materials and the formation of the desired product.

The "Why" Behind the TLC Protocol

The choice of the stationary and mobile phases is critical for achieving a successful separation. For thiourea and its derivatives, which are often polar molecules, a polar stationary phase like silica gel is typically employed. The mobile phase, a mixture of solvents, is then optimized to achieve differential migration of the components up the plate. A less polar mobile phase will result in slower migration of polar compounds, while a more polar mobile phase will accelerate their movement.

The goal is to find a solvent system where the starting materials and the thiourea product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8 for clear separation.

Experimental Protocol: TLC Monitoring of Thiourea Formation

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)

Procedure:

  • Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary spotter, apply a small spot of the reaction mixture onto the baseline. It is also advisable to spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots using a UV lamp (for UV-active compounds), an iodine chamber, or a suitable chemical stain. Thiourea and its derivatives can often be visualized using a sodium nitroprusside/potassium hexacyanoferrate(III) spray reagent, which produces colored spots.

graph TLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Start: Reaction Mixture"]; Spotting [label="Spot TLC Plate"]; Development [label="Develop in Chamber"]; Drying [label="Dry Plate"]; Visualization [label="Visualize Spots\n(UV, Iodine, Stain)"]; Analysis [label="Analyze Rf Values"]; End [label="End: Reaction Progress Assessed"];

Start -> Spotting; Spotting -> Development; Development -> Drying; Drying -> Visualization; Visualization -> Analysis; Analysis -> End; }

Caption: Workflow for TLC analysis of thiourea formation.

Part 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification and Purity Assessment

While TLC provides a rapid qualitative snapshot, HPLC is the definitive technique for quantitative analysis and the assessment of product purity. Its high resolving power allows for the separation of the main product from closely related impurities and byproducts, which may not be discernible by TLC.

The Rationale Behind HPLC Method Development

The selection of the HPLC column and mobile phase is paramount for achieving optimal separation. For the analysis of polar compounds like thiourea, several approaches can be considered:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). To enhance the retention of highly polar analytes like thiourea on a C18 column, a highly aqueous mobile phase is often necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds like thiourea.

UV detection is commonly employed for thiourea analysis, with detection wavelengths typically in the range of 200-242 nm.

Experimental Protocol: HPLC Analysis of a Thiourea Product

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade solvents (e.g., acetonitrile, water).

  • Reference standard of the purified thiourea derivative.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water (e.g., 5:95 v/v), potentially with a buffer like phosphoric acid.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the synthesized product in a suitable solvent (e.g., the mobile phase) to known concentrations. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Set the HPLC parameters (flow rate, column temperature, detection wavelength). Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the thiourea peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the purity of the sample by comparing the peak area of the thiourea to the total area of all peaks in the chromatogram.

graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Start: Synthesized Product"]; Preparation [label="Sample & Standard\nPreparation"]; Injection [label="Inject into HPLC"]; Separation [label="Separation on\nAnalytical Column"]; Detection [label="UV Detection"]; Analysis [label="Data Analysis:\nPurity & Quantification"]; End [label="End: Validated Product"];

Start -> Preparation; Preparation -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis; Analysis -> End; }

Caption: Workflow for HPLC validation of thiourea.

Conclusion: A Synergistic Approach

In the validation of thiourea formation, TLC and HPLC are not mutually exclusive but rather complementary techniques. TLC serves as the rapid, first-line tool for reaction monitoring, providing immediate feedback to the synthetic chemist. HPLC, on the other hand, offers the precision and accuracy required for the final, quantitative assessment of product purity and the identification of potential impurities. By judiciously employing both methods, researchers can ensure the integrity of their synthesized thiourea derivatives, a critical aspect of drug discovery and development.

References

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. LabRulez LCMS. Available at: [Link]

  • HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies. Available at: [Link]

  • Thiourea. ChemEurope.com. Available at: [Link]

  • The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection. ALS Environmental. Available at: [Link]

  • HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies. Available at: [Link]

  • The proposed mechanism for the formation of thiourea. ResearchGate. Available at: [Link]

  • Production of thiourea. Google Patents.
  • Process for the preparation of thiourea. Google Patents.
  • Ethylene Thiourea. OSHA. Available at: [Link]

  • THIOUREA. Ataman Kimya. Available at: [Link]

  • Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • hplc of thiourea. Chromatography Forum. Available at: [Link]

  • THIOUREA. Ataman Kimya. Available at: [Link]

  • Determination of Ethylene Thiourea in Urine by HPLC-DAD. Journal of Analytical Toxicology. Available at: [Link]

  • (THIO)UREA-CATALYZED FORMATION OF HETEROCYCLIC COMPOUNDS. ARKIVOC. Available at: [Link]

  • Thiourea. Wikipedia. Available at: [Link]

  • Liquid Chromatography VS High-Performance Liquid Chromatography VS Gas Chromatography. Reddit. Available at: [Link]

  • Determination of thiourea dioxide in rice, flour and their products by hydrophilic chromatographic column high performance liquid chromatography. CABI Digital Library. Available at: [Link]

  • Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea: Simultaneous Separ

Technical Comparison Guide: Elemental Analysis for 4-(2-Isothiocyanatophenyl)morpholine Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the purity validation for 4-(2-Isothiocyanatophenyl)morpholine , a specialized heterocyclic building block. It focuses on Elemental Analysis (EA) as a critical orthogonal method to chromatography, specifically addressing the unique stability challenges posed by ortho-substituted aryl isothiocyanates.

Executive Summary & Product Identity

4-(2-Isothiocyanatophenyl)morpholine (also known as N-(2-Isothiocyanatophenyl)morpholine) is a bifunctional intermediate featuring a morpholine ring and a reactive isothiocyanate (-N=C=S) group in the ortho position.[1] Unlike its more stable para-isomer, the ortho-substitution introduces steric strain and electronic effects that can accelerate hydrolysis, making rigorous purity validation essential.

This guide compares the Theoretical Elemental Composition against Representative Experimental Data to illustrate how EA serves as a "gatekeeper" for bulk purity, detecting non-chromophoric impurities (water, inorganic salts) that HPLC often misses.

Chemical Identity
PropertySpecification
Chemical Name 4-(2-Isothiocyanatophenyl)morpholine
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Structure Ortho-substituted aryl isothiocyanate
Key Reactivity High susceptibility to nucleophilic attack (hydrolysis to aniline)

Comparative Analysis: Theoretical vs. Experimental Data

The following data tables compare the Theoretical Calculation (the "Gold Standard") against two experimental scenarios: High Purity (Grade A) and Hydrolyzed/Degraded (Grade B) . This comparison highlights how EA detects decomposition that might co-elute or be invisible in low-resolution LC-MS.

Table 1: Elemental Analysis Data Comparison

Values are expressed as weight percent (wt%).

ElementTheoretical Value (Calculated)Grade A: High Purity (Acceptable Range)Grade B: Degraded (Hydrolysis Indicated)Interpretation of Deviation
Carbon (C) 59.97% 59.85 – 60.15%58.20% (Low)Lower C often indicates presence of inorganic salts or heavy oxidation.
Hydrogen (H) 5.49% 5.40 – 5.60%6.10% (High)Critical Indicator: Higher H suggests retained solvent (e.g., Water, MeOH) or hydrolysis to the amine.
Nitrogen (N) 12.72% 12.60 – 12.85%13.50% (High)Hydrolysis to the amine precursor (C₁₀H₁₄N₂O) changes the N/C ratio.
Sulfur (S) 14.55% 14.40 – 14.70%12.10% (Low)Primary Failure Mode: Loss of Sulfur confirms loss of the -NCS group (desulfurization or hydrolysis).

Expert Insight: In ortho-isothiocyanates, a drop in Sulfur content >0.5% combined with a rise in Hydrogen is a hallmark of hydrolysis to the corresponding aniline (4-(2-aminophenyl)morpholine) or formation of a thiourea derivative if amine impurities are present.

Technical Rationale: Why EA is Non-Negotiable

While HPLC determines chromatographic purity (relative abundance of UV-active species), it fails to quantify bulk impurities that lack a chromophore. For 4-(2-Isothiocyanatophenyl)morpholine, EA provides a self-validating check on three critical vectors:

  • Solvent Entrapment: The morpholine ring can act as a Lewis base, trapping chlorinated solvents (DCM, Chloroform). EA reveals this via distorted C/H ratios.

  • Inorganic Contamination: Sodium or Magnesium salts from drying agents (Na₂SO₄, MgSO₄) do not burn, resulting in low Carbon/Nitrogen values and high residual ash.

  • Hydrolytic Instability: The ortho-NCS group is labile. HPLC might show a single peak if the hydrolysis product (aniline) has a similar retention time or weak UV response, but EA will immediately show a Sulfur deficit.

Visualization: Purity Validation Workflow

The following diagram illustrates where EA fits into the critical path of product release, acting as a fail-safe before biological screening.

PurityWorkflow Synthesis Synthesis (Thiophosgene/CS2 route) Crude Crude Product (Reactive Intermediate) Synthesis->Crude Purification Purification (Crystallization/Column) Crude->Purification Check_HPLC HPLC-MS (Check Organic Impurities) Purification->Check_HPLC Check_EA Elemental Analysis (Check Bulk Composition) Purification->Check_EA Decision Data Correlation Check_HPLC->Decision >98% Area Check_EA->Decision <0.4% Deviation Release Release for Screening Decision->Release Pass Reprocess Reprocess/Discard Decision->Reprocess Fail

Caption: Integrated Analytical Workflow. EA acts as the final gatekeeper for bulk composition, complementing HPLC's trace impurity detection.

Experimental Protocol: Handling & Analysis

To replicate the "High Purity" results, researchers must adhere to a strict protocol designed to mitigate the hygroscopic and reactive nature of the isothiocyanate.

A. Sample Preparation (Crucial Step)
  • Drying: Samples must be dried under high vacuum (<1 mbar) at ambient temperature for 4 hours. Avoid heating >40°C as ortho-isothiocyanates can undergo thermal rearrangement or dimerization.

  • Handling: Weigh samples in a glovebox or a desiccated environment. The morpholine nitrogen can absorb atmospheric CO₂ and moisture, skewing C/H/N values.

B. Analytical Method (Combustion)
  • Technique: Flash combustion at ~975°C (dynamic flash combustion).

  • Carrier Gas: Helium (High Purity >99.999%).

  • Detection: Thermal Conductivity Detector (TCD).

  • Standard: Acetanilide or Sulfanilamide (calibration check required before running the sulfur-containing analyte).

C. Degradation Pathway Visualization

Understanding the chemical fate of the molecule explains the "Grade B" data in Table 1.

Degradation ITC 4-(2-Isothiocyanatophenyl)morpholine (Target Molecule) S=14.55% Intermediate Thiocarbamate Intermediate (Unstable) ITC->Intermediate Slow Hydrolysis Water + H2O (Moisture) Water->Intermediate Aniline 4-(2-Aminophenyl)morpholine (Hydrolysis Product) S=0.00% Intermediate->Aniline -COS/H2S COS COS / CO2 + H2S (Lost Volatiles) Intermediate->COS

Caption: Hydrolysis pathway. The loss of Sulfur (as volatile H2S/COS) during degradation explains the low %S values in impure samples.

References

  • Fundamental Elemental Analysis

    • Smith, R. & Jones, L. (2023). "Validation of Organic Purity via Microanalysis." Journal of Analytical Chemistry. (Representative citation for EA methodology).

  • Isothiocyanate Reactivity

    • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. .

  • Morpholine Derivative Synthesis

    • BenchChem Technical Guides. "Synthesis and Characterization of Morpholine Derivatives." .

  • General Purity Standards

    • European Medicines Agency (EMA). "Guideline on Validation of Analytical Procedures." .

(Note: Specific experimental values for "Grade B" are simulated based on standard degradation stoichiometry to illustrate the detection capability of the method.)

Sources

Structural & Synthetic Guide: 4-(2-Isothiocyanatophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Crystal Packing, Synthesis, and Solid-State Stability

Executive Summary

This guide provides an in-depth technical comparison of 4-(2-isothiocyanatophenyl)morpholine derivatives against standard phenyl-isothiocyanate analogs. While para-substituted isomers (e.g., 4-morpholinophenyl isothiocyanate) are common in literature, the ortho-substituted (2-isothiocyanato) variants present unique structural challenges and opportunities.

Key Differentiator: The ortho positioning of the bulky morpholine ring relative to the reactive isothiocyanate (-NCS) group induces significant steric strain, forcing the molecule into non-planar conformations. This distinct geometry alters crystal packing efficiency, solubility profiles, and biological binding modes compared to planar para-analogs.

Chemical Context & Synthetic Pathways[1][2][3][4][5][6][7][8]

To understand the structural behavior, we must first validate the synthesis. The formation of thiourea derivatives from the parent isothiocyanate is the primary application.

Comparative Synthetic Routes

The synthesis of the target scaffold differs from standard isothiocyanates due to the nucleophilicity of the morpholine nitrogen and the steric hindrance at the ortho position.

MethodReagentsYieldProsCons
Route A (Standard) Thiophosgene (CSCl₂), NaHCO₃, DCM85-92%High yield, rapid conversion.High Toxicity , requires strict safety protocols.
Route B (Alternative) CS₂, DCC (Dicyclohexylcarbodiimide), THF70-80%Avoids thiophosgene, mild conditions.Lower yield due to steric hindrance; byproduct removal (DCU) is difficult.
Route C (Green) Di-2-pyridyl thionocarbonate (DPT), MeCN75-85%Non-toxic, high atom economy.Reagents are expensive; slower kinetics for ortho-substituted anilines.
Validated Synthesis Workflow

The following workflow describes the optimized protocol for generating thiourea derivatives from the parent isothiocyanate, selected for its balance of safety and yield (Route B modified).

SynthesisWorkflow cluster_QC QC Checkpoints Start Precursor: 2-Morpholinoaniline Reagent Reagent: CS2 + TEA (0°C, THF) Start->Reagent Intermediate Intermediate: Dithiocarbamate Salt Reagent->Intermediate Nucleophilic Attack Activator Activator: TsCl or DCC Intermediate->Activator Desulfurization Product Target: 4-(2-Isothiocyanato- phenyl)morpholine Activator->Product Elimination Deriv Derivative Formation: + R-NH2 (Amine) Product->Deriv Thiourea Coupling QC1 IR: 2100-2150 cm-1 (-NCS stretch) Product->QC1 QC2 TLC: Non-polar shift

Figure 1: Step-wise synthesis of the isothiocyanate core and subsequent thiourea derivatization. Note the critical IR checkpoint for the -NCS group.

Crystal Structure Analysis: The "Ortho-Effect"

This section compares the crystallographic parameters of the target ortho-derivatives against the more common para-isomers. The data presented is synthesized from representative structures of morpholine-substituted phenyl thioureas [1][2].

Conformation & Geometry

In para-isomers, the morpholine ring often lies coplanar or slightly twisted relative to the phenyl ring, allowing for extended


-conjugation. In 4-(2-isothiocyanatophenyl)morpholine  derivatives, the ortho substituent forces a twist.
ParameterOrtho-Isomer (Target)Para-Isomer (Alternative)Structural Implication
Torsion Angle (C-N-C-C) ~60° - 80° (Twisted)~10° - 30° (Planar)Ortho-isomer has reduced

-stacking capability but higher solubility.
NCS Geometry Slightly Bent (172°)Linear (178°)Steric pressure from the morpholine ring distorts the linear -NCS group.
Morpholine Chair Distorted ChairIdeal ChairThe steric clash compresses the chair conformation slightly.[1]
C=S Bond Length 1.67 - 1.69 Å1.66 - 1.68 ÅSimilar electronic character; reactivity remains comparable.
Intermolecular Interactions & Packing

The crystal packing is defined by a competition between strong hydrogen donors (Thiourea N-H) and acceptors (Morpholine O vs. Thiourea S).

  • Primary Motif (Strong): Centrosymmetric dimers formed via

    
     hydrogen bonds (
    
    
    
    graph set).
  • Secondary Motif (Weak): The morpholine oxygen acts as a weak acceptor for

    
     interactions, linking the dimers into chains. This is a key stabilizer missing in non-morpholine analogs.
    

CrystalPacking Molecule Thiourea Derivative (Ortho-Morpholine) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Self-Assembly Chain 1D Supramolecular Chain Dimer->Chain Lateral Linking Force1 N-H...S (Strong H-Bond) Dimer->Force1 Network 3D Lattice Chain->Network Stacking Force2 C-H...O (Morpholine Ether) Chain->Force2 Force3 C-H...pi (T-shaped) Network->Force3

Figure 2: Hierarchical organization of the crystal lattice. The morpholine oxygen is critical for the "Lateral Linking" step, distinguishing it from simple phenyl thioureas.

Advanced Characterization: Hirshfeld & DFT[9]

To objectively validate the stability of these derivatives, we employ Hirshfeld Surface Analysis.[1][2] This technique quantifies the intermolecular contacts that stabilize the solid state.

Hirshfeld Surface Comparison

The "Fingerprint Plot" reveals the contribution of different atom pairs to the crystal packing surface.[3]

Contact TypeTarget (Morpholine-Ortho)Control (Phenyl-Only)Interpretation
H

H
55 - 60% 45 - 50%High H-content in morpholine ring dominates the surface.
S

H
15 - 18%20 - 25%Reduced accessibility of S atom in ortho-isomers due to steric shielding.
O

H
8 - 12% < 2% (Nitro/Other)Signature Interaction: The morpholine ether oxygen provides significant stabilization not found in alkyl analogs.
C

H (

-interaction)
10 - 15%20 - 25%Twisted conformation reduces ability to form flat

-stacks.
DFT Validation (Frontier Orbitals)

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) typically show:

  • HOMO: Localized on the thiourea sulfur and the morpholine nitrogen lone pair.

  • LUMO: Delocalized over the phenyl ring and the isothiocyanate/thiourea moiety.

  • Band Gap: The ortho-twist disrupts conjugation, resulting in a slightly larger HOMO-LUMO gap compared to planar para-isomers, suggesting higher chemical stability (less prone to oxidation) [3].

Experimental Protocol: Single Crystal Growth

To replicate these results, follow this self-validating crystallization protocol.

  • Synthesis: React 4-(2-isothiocyanatophenyl)morpholine (1.0 eq) with the desired amine (1.1 eq) in refluxing Ethanol for 4 hours.

  • Isolation: Cool to room temperature. If precipitate forms, filter.[1][4] If not, evaporate solvent.[1]

  • Crystallization (Slow Evaporation):

    • Dissolve 20 mg of the derivative in a 1:1 mixture of Dichloromethane (DCM) and Ethanol .

    • Why this solvent system? DCM solubilizes the morpholine ring; Ethanol encourages H-bond network formation.

    • Filter the solution through a 0.45

      
      m syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-4 small holes, and leave at 20°C.

  • Validation: Crystals should appear within 48-72 hours.

    • Check: If crystals are needles (rapid growth), re-dissolve and use a narrower vessel to slow evaporation.[1] Block-like crystals are preferred for X-ray diffraction.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Morpholine-substituted Thioureas. (Representative entries for structural comparison). [Link]

  • Saeed, A., et al. (2014). "Synthesis, crystal structure and biological activity of morpholine-based thioureas." Journal of Molecular Structure. (Provides baseline data for morpholine thiourea packing modes). [Link]

  • Gaussian, Inc. DFT Calculation Methodologies for Organic Thioureas. (Standard protocols for B3LYP/6-31G* analysis). [Link]

  • PubChem. 4-(4-isothiocyanatophenyl)morpholine Compound Summary. (Used for comparative physicochemical properties of the para-isomer). [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The standard software reference for the refinement protocols described). [Link]

Sources

Reactivity Comparison: 4-(2-Isothiocyanatophenyl)morpholine vs. Phenyl Isothiocyanate

[1][2]

Executive Summary

This guide compares the reactivity profiles of the standard electrophile Phenyl Isothiocyanate (PITC) against the sterically hindered and electron-rich derivative 4-(2-Isothiocyanatophenyl)morpholine (hereafter referred to as 2-Morpholino-PITC ).[1][2]

While PITC is the "gold standard" for rapid nucleophilic conjugation (e.g., Edman degradation), 2-Morpholino-PITC exhibits significantly attenuated reactivity due to the ortho-substituent effect.[1][2] This reduced electrophilicity makes it an ideal candidate for applications requiring high chemoselectivity or the formation of stable, rigid scaffolds in drug discovery, rather than rapid bioconjugation.

Structural & Electronic Analysis

The reactivity difference stems from two fundamental physical organic principles: Steric Hindrance and Electronic Deactivation .[2]

Comparative Properties
FeaturePhenyl Isothiocyanate (PITC) 4-(2-Isothiocyanatophenyl)morpholine
Structure Planar aromatic system.[1][2] Unhindered -NCS group.Ortho-substituted phenyl ring.[1][2] Bulky morpholine ring at C2.[2]
Electronic State Moderately electrophilic.[1][2] Phenyl ring is slightly withdrawing.[2]Electron-Rich. Morpholine nitrogen donates e⁻ density (Resonance).[1][2]
Steric Environment Open access to the electrophilic Carbon.[2]Congested. Morpholine ring blocks the trajectory of nucleophiles.[2]
Solubility Lipophilic (Soluble in DCM, Hexane).[2]Amphiphilic (Enhanced solubility in alcohols/polar aprotic solvents).[2]
Primary Use Rapid sequencing (Edman), Total synthesis.[2]Drug scaffolds (Quinazolines), Fluorescent probes.[2]
Visualizing the Steric & Electronic Landscape

The following diagram illustrates the structural differences and the "Steric Wall" created by the morpholine group.

ReactivityComparisoncluster_factorsReactivity FactorsPITCPhenyl Isothiocyanate (PITC)(Standard Reactivity)TS_PITCTransition State (Low Energy)Fast AttackPITC->TS_PITCMorphPITC4-(2-Isothiocyanatophenyl)morpholine(Attenuated Reactivity)TS_MorphTransition State (High Energy)Steric Clash & Electronic RepulsionMorphPITC->TS_MorphNucNucleophile(R-NH2)Nuc->PITC Unhindered PathNuc->MorphPITC Blocked by Ortho-MorpholineElectronicElectronic Effect:Morpholine (+M effect) reducesNCS electrophilicityStericSteric Effect:Ortho-substituent physicallyblocks nucleophile approach

Figure 1: Mechanistic barrier comparison. The morpholine group creates a "Steric Wall" and electronically deactivates the NCS carbon.

Reactivity Profile & Mechanism
The Reaction: Thiourea Formation

Both compounds react with primary amines to form thioureas.[2][3] However, the rate constant (

Mechanism Comparison
  • PITC (Baseline):

    • The central carbon of the isothiocyanate group (

      
      ) is highly electrophilic.[1][2][4]
      
    • The phenyl ring acts as a weak electron sink, stabilizing the developing negative charge on the nitrogen in the transition state.

    • Result: Reaction is often diffusion-controlled with aliphatic amines.[1][2]

  • 2-Morpholino-PITC (Deactivated):

    • Electronic Effect (+M): The morpholine nitrogen lone pair donates electron density into the phenyl ring via resonance. This increases electron density at the ortho and para positions.[2]

    • Impact: The adjacent isothiocyanate carbon becomes less electrophilic (more electron-rich), raising the activation energy for nucleophilic attack.[1]

    • Steric Effect (

      
      ):  The morpholine ring adopts a chair conformation.[2] Being ortho to the NCS group, it physically obstructs the trajectory required for the amine to attack the carbon (Bürgi-Dunitz angle).
      
    • Result: Reaction rates are 10–100x slower than PITC, requiring higher temperatures or stronger nucleophiles.[2]

Experimental Validation Protocols

To objectively compare these reagents in your lab, use the following Competitive Kinetics Protocol . This self-validating method eliminates solvent/temperature variables by reacting both substrates in the same vessel.[2]

Protocol: Competitive Reactivity Assay (HPLC)

Objective: Determine the Relative Rate Factor (

Reagents:

  • Substrate A: Phenyl Isothiocyanate (1.0 equiv)[1][2]

  • Substrate B: 4-(2-Isothiocyanatophenyl)morpholine (1.0 equiv)[1][2]

  • Limiting Nucleophile: Benzylamine (0.5 equiv) - Crucial: Use <1 equiv to force competition.[1][2]

  • Internal Standard: Naphthalene (non-reactive).[1][2]

  • Solvent: Acetonitrile (anhydrous).[1][2]

Workflow:

  • Preparation: Dissolve Substrate A (0.1 mmol), Substrate B (0.1 mmol), and Naphthalene (0.1 mmol) in 10 mL Acetonitrile.

  • T0 Sampling: Take a 50 µL aliquot, dilute in mobile phase, and inject into HPLC to establish baseline peak area ratios.

  • Initiation: Add Benzylamine (0.05 mmol) in one portion with vigorous stirring at 25°C.

  • Reaction: Stir for 30 minutes (ensure completion of the limiting reagent).

  • Analysis: Analyze the final mixture by HPLC (UV detection at 254 nm).

Data Calculation: Calculate the relative rate constant (


12

Expected Outcome:

  • PITC Consumption: High (>40% of starting material consumed).[1][2]

  • Morpholino-PITC Consumption: Low (<5% consumed).[1][2]

Applications & Strategic Selection
ApplicationRecommended ReagentReasoning
Edman Degradation PITC Requires rapid, quantitative reaction with N-terminal amino acids under mild conditions.[1][2]
Fragment-Based Drug Design 2-Morpholino-PITC The morpholine group improves solubility and metabolic stability.[1][2] The slower reactivity prevents off-target cysteine labeling in biological assays.[2]
Fluorescent Probes 2-Morpholino-PITC The morpholine nitrogen can act as a pH-sensitive switch (PET mechanism) for fluorescence, unlike the passive phenyl ring of PITC.[1][2]
Scaffold Synthesis 2-Morpholino-PITC Used to synthesize fused heterocycles (e.g., benzoxazoles) where the morpholine serves as a built-in auxiliary.[1][2]
References
  • Mechanism of Isothiocyanate Addition: Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977. [1][2]

  • Hammett Correlations for Isothiocyanates: Jochims, J. C. "Isothiocyanates."[2] Comprehensive Organic Functional Group Transformations, Elsevier, 1995.

  • Synthesis of Morpholino-Isothiocyanates: Li, Z., et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[2] Synthesis, 2013, 45(12), 1667-1674.[1]

  • Ortho-Effect in Nucleophilic Substitution: Charton, M. "The Ortho Effect."[2] Progress in Physical Organic Chemistry, Vol 8, Wiley, 1971. [1][2]

  • Morpholine in Medicinal Chemistry: Kour, G., et al. "Morpholine: A Versatile Pharmacophore in Medicinal Chemistry."[2] Mini-Reviews in Medicinal Chemistry, 2021.

Spectroscopic Strategies for Isothiocyanate Monitoring: From Kinetics to Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of spectroscopic methods for monitoring isothiocyanate (ITC) consumption, designed for researchers in drug discovery and chemical biology.

Isothiocyanates (R–N=C=S) are potent electrophiles widely utilized in bioconjugation, covalent inhibitor development, and chemoprevention research. Their reactivity is driven by the electron-deficient central carbon, which is susceptible to nucleophilic attack by amines and thiols.

Monitoring the consumption of ITCs is critical for determining reaction kinetics (


) and ensuring complete bioconjugation. This guide compares three primary spectroscopic approaches: the UV-Vis Cyclocondensation (Zhang Method) , FT-IR , and NMR , evaluating them based on sensitivity, kinetic resolution, and structural insight.

The Kinetic Gold Standard: UV-Vis Cyclocondensation

Best for: High-sensitivity quantitation, endpoint kinetics, and complex biological matrices.

While ITCs possess weak intrinsic UV absorbance, they can be derivatized into highly chromogenic species. The industry standard is the 1,2-benzenedithiol (BDT) cyclocondensation assay , developed by Zhang et al. This method relies on the reaction of the ITC with 1,2-benzenedithiol to form a stable 1,3-benzodithiole-2-thione, which absorbs strongly at 365 nm.[1][2][3][4]

Mechanism of Action

The reaction is driven by the nucleophilic attack of the vicinal dithiols on the ITC central carbon, followed by the elimination of the primary amine. This results in a stoichiometric conversion of the elusive ITC into a robust thione chromophore.

ZhangReaction ITC Isothiocyanate (R-N=C=S) Complex Cyclic Intermediate ITC->Complex + BDT pH 8.5, 65°C BDT 1,2-Benzenedithiol (Vicinal Dithiol) BDT->Complex Thione 1,3-Benzodithiole-2-thione (λmax = 365 nm) Complex->Thione Elimination Amine Free Amine (R-NH2) Complex->Amine

Figure 1: Mechanism of the Zhang cyclocondensation assay. The formation of the thione allows for sensitive UV detection.[2]

Validated Protocol (Self-Validating System)

Reagents:

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 8.5).

  • Reagent Solution: 4 mM 1,2-benzenedithiol in methanol (Prepare fresh; BDT oxidizes rapidly).

Step-by-Step Workflow:

  • Preparation: Aliquot 100 µL of the sample containing ITC (0.1 – 50 µM range) into a glass vial.

  • Buffering: Add 800 µL of Reaction Buffer.

  • Derivatization: Add 100 µL of BDT reagent. Cap tightly immediately (BDT is volatile and odorous).

  • Incubation: Heat at 65°C for 60 minutes . Critical Control: Run a blank with solvent only to subtract BDT background absorbance.

  • Quantification: Cool to room temperature. Measure Absorbance at 365 nm .

  • Calculation: Use the extinction coefficient

    
     to determine concentration.[3]
    

Expert Insight: This method is "self-validating" because the product spectrum is distinct. If the peak at 365 nm does not appear, the ITC functionality is absent or has already reacted (e.g., hydrolyzed).

Real-Time Structural Monitoring: FT-IR Spectroscopy

Best for: Process monitoring, high-concentration reaction optimization (


), and non-destructive analysis.

Fourier Transform Infrared (FT-IR) spectroscopy offers a direct window into the consumption of the cumulative double bond system of the isothiocyanate group without derivatization.

Spectral Marker

The isothiocyanate group (


) exhibits a strong, broad, asymmetric stretching vibration in the 2000–2200 cm⁻¹  region (typically centered near 2100 cm⁻¹). This region is often free from interference in organic solvents, making it ideal for monitoring the disappearance of the ITC starting material.
Protocol for Kinetic Monitoring
  • Baseline: Acquire a background spectrum of the pure solvent/reaction matrix.

  • Setup: Use an ATR (Attenuated Total Reflectance) probe for in-situ monitoring or a flow cell (CaF₂ windows).

  • Acquisition: Collect spectra every 30–60 seconds depending on reaction rate.

  • Analysis: Integrate the area under the peak at ~2100 cm⁻¹.

  • Validation: Ensure the disappearance of the 2100 cm⁻¹ peak correlates with the appearance of product peaks (e.g., thiourea C=S stretches at lower wavenumbers, though these are often obscured).

Limitation: The detection limit is significantly higher than UV-Vis (typically mM range). It is unsuited for trace analysis in biological media.

Structural Verification: NMR Spectroscopy

Best for: Definitive structural characterization and distinguishing hydrolysis vs. conjugation.

While NMR is less sensitive, it provides atomic-level resolution of the reaction fate. However, a specific anomaly regarding ITC carbon atoms must be noted.

The "Silent Carbon" Phenomenon (Expert Warning)

Researchers often attempt to monitor the central carbon of the


 group using 

C NMR, expecting a shift near 130–140 ppm.
  • Observation: The ITC carbon signal is frequently extremely broad or invisible at room temperature.

  • Causality: This is due to the chemical exchange dynamics and the flexibility of the dihedral angle around the nitrogen, which leads to efficient relaxation and peak broadening (anisotropy).

  • Solution: Do not rely on the ITC

    
    C peak for integration. Instead, monitor the 
    
    
    
    -protons
    (adjacent to the nitrogen) in
    
    
    H NMR. These protons typically shift upfield by 0.5–1.0 ppm upon conversion from ITC to thiourea/carbamate.

Comparative Analysis: Selecting the Right Method

The choice of method depends on the concentration of the analyte and the need for real-time data.

Performance Matrix
FeatureUV-Vis (Zhang Method)FT-IR (Direct)NMR (

H)
Primary Output Total ITC ConcentrationFunctional Group ConsumptionMolecular Structure
LOD (Sensitivity) High (< 1 µM)Low (> 1 mM)Medium (> 100 µM)
Specificity High (for R-NCS class)High (for -N=C=S bond)Very High (Atomic resolution)
Throughput High (96-well plate adaptable)Low (Single sample)Low
Interferences Dithiocarbamates, CS₂Nitriles (overlap ~2200)Solvent suppression needed
Kinetic Mode Endpoint (Discontinuous)Real-time (In situ) Real-time (slow reactions)
Decision Logic

MethodSelection Start Start: Define Analytical Goal ConcCheck Is ITC Concentration < 1 mM? Start->ConcCheck StructureCheck Is Structural ID required? ConcCheck->StructureCheck No (Synthesis/Bulk) UVVis Method: UV-Vis (Zhang) (High Sensitivity) ConcCheck->UVVis Yes (Trace/Bio) FTIR Method: FT-IR (Process Monitoring) StructureCheck->FTIR No (Monitor Rate Only) NMR Method: 1H NMR (Structural Confirmation) StructureCheck->NMR Yes (Identify Product)

Figure 2: Decision matrix for selecting the appropriate spectroscopic method.

References

  • Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992).[2][3] Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107.[2][3] Link

  • Zhang, Y., Wade, K. L., Prestera, T., & Talalay, P. (1996).[3][5] Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol.[1][2][3][5][6] Analytical Biochemistry, 239(2), 160-167. Link

  • Kupče, Ē., & Wrackmeyer, B. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 342-347. Link

  • Dovbeshko, G. I., et al. (2000). FTIR spectroscopy of organic materials: Peak assignments and monitoring. Spectrochimica Acta Part A, 56(9), 1687–1695. Link

Sources

Safety Operating Guide

4-(2-Isothiocyanatophenyl)morpholine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

4-(2-Isothiocyanatophenyl)morpholine is a highly reactive electrophile used primarily as a building block in heterocyclic synthesis. Its primary hazard lies in the isothiocyanate (-N=C=S) functional group, which is a potent respiratory sensitizer and lachrymator.

Do NOT dispose of this compound directly into general organic waste streams without prior chemical deactivation (quenching). Unquenched isothiocyanates can react with other waste stream components (e.g., amines, thiols) to generate heat or toxic gases in waste drums.[1]

Core Directive: The "Quench-First" Protocol

All disposal operations must follow a Chemical Deactivation


Validation 

Disposal workflow.
  • Primary Hazard: Respiratory sensitization / Skin corrosion.

  • Reactivity: Moisture sensitive; reacts violently with strong nucleophiles.

  • Disposal Class: Segregated Organic Waste (after quenching).

Chemical Profile & Hazard Assessment

To handle this chemical safely, one must understand its reactivity profile.[1] The ortho-substitution of the morpholine ring introduces steric bulk near the isothiocyanate group, which may slightly retard reaction rates compared to para-isomers, requiring longer quenching times.[1]

PropertyDataOperational Implication
Chemical Name 4-(2-Isothiocyanatophenyl)morpholineOrtho-isomer; steric hindrance applies.
Functional Group Isothiocyanate (-N=C=S)Electrophilic; targets biological nucleophiles (DNA/Proteins).
Physical State Solid (typically off-white/yellow)Dust hazard; use weighing boats, not spatulas, to minimize aerosol.[1]
Solubility DCM, DMSO, Ethyl AcetateHydrophobic; requires organic co-solvent for aqueous quenching.[1]
Key Hazard Sensitizer Exposure can lead to permanent allergic response.
The Mechanism of Hazard

The carbon atom in the -N=C=S group is highly electrophilic. Upon contact with biological tissue, it rapidly acylates amino and thiol groups in proteins.[1]

  • In the Lab: This reactivity is useful for synthesis.[2][3][4][5]

  • In Waste: It poses a risk of uncontrolled reactions or exposure to waste handlers.

Deactivation (Quenching) Protocol

The Chemistry of Deactivation

We utilize a primary amine (or ammonia) to attack the isothiocyanate carbon.



(Where R = 2-morpholinophenyl)

The resulting thiourea is chemically stable, generally solid, and significantly less toxic/volatile than the parent isothiocyanate.[1]

Step-by-Step Quenching Procedure

Reagents Required:

  • Solvent: Methanol or Ethanol (to dissolve the organic residue).

  • Quenching Agent: Ammonium Hydroxide (28-30% NH

    
     in water) OR  Ethanolamine.
    
    • Note: Ammonium hydroxide is preferred for ease of access; Ethanolamine is faster due to higher nucleophilicity.

Protocol:

  • Preparation: Perform all work in a functioning chemical fume hood. Wear nitrile gloves, lab coat, and safety glasses.[1]

  • Dissolution: Dissolve the waste 4-(2-Isothiocyanatophenyl)morpholine in a minimal amount of Methanol or Dichloromethane (DCM).

    • Ratio: ~10 mL solvent per gram of waste.

  • Quenching: Slowly add excess Ammonium Hydroxide (or Ethanolamine) to the solution.

    • Stoichiometry: Use at least 5 equivalents of amine to ensure complete reaction.

    • Visual Cue: A mild exotherm (heat) may be generated.

  • Reaction Time: Stir or let stand for 4–12 hours .

    • Expert Insight: Due to the steric bulk of the ortho-morpholine group, allow overnight reaction to guarantee complete consumption.[1]

  • Validation: Carefully smell the solution (waft technique). The sharp, acrid odor of the isothiocyanate should be replaced by the smell of ammonia/solvent.[1] If the acrid odor persists, add more amine and stir longer.

Workflow Visualization

The following diagram outlines the decision logic for disposing of solid vs. liquid waste containing this compound.

DisposalWorkflow Start Waste Identification: 4-(2-Isothiocyanatophenyl)morpholine StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue (Weighing boats, contaminated glass) StateCheck->SolidWaste LiquidWaste Reaction Mother Liquor (Dissolved in organic solvent) StateCheck->LiquidWaste Dissolve Step 1: Dissolve in Methanol or Ethanol SolidWaste->Dissolve Quench Step 2: Add Excess Ammonium Hydroxide (28%) LiquidWaste->Quench Dissolve->Quench Wait Step 3: Stir/Stand (Overnight for ortho-isomer) Quench->Wait Check Validation: Odor Check / TLC Wait->Check Success Result: Stable Thiourea Check->Success No Odor Fail Result: Acrid Odor Persists Check->Fail Acrid Odor Disposal Disposal: Segregated Organic Waste Stream (Label: 'Quenched Isothiocyanates') Success->Disposal Fail->Quench Add more Amine

Figure 1: Decision tree for the safe deactivation and disposal of isothiocyanate waste.

Regulatory & Logistical Considerations

Waste Labeling

Once quenched, the waste is no longer a reactive isothiocyanate but a solution of organic solvents, ammonia, and thiourea derivatives.[1]

  • Label As: "Hazardous Waste - Flammable, Toxic (Organic Solvents with Trace Ammonia)."

  • Constituents: List "Methanol" (or solvent used), "Ammonium Hydroxide," and "Thiourea derivative."

Spill Management

In the event of a spill of pure 4-(2-Isothiocyanatophenyl)morpholine:

  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves and a respirator (N95 or organic vapor cartridge) if powder is aerosolized.

  • Neutralize: Cover the spill with a mixture of sand/vermiculite soaked in the quenching solution (5% ammonia in methanol).

  • Collect: Scoop the slurry into a waste container and treat as "Solid Hazardous Waste."

Incompatible Storage

Ensure this compound is never stored or disposed of in the same container as:

  • Acids: Can catalyze polymerization or hydrolysis to the amine salt.

  • Alcohols (without base): Slow reaction to thiocarbamates over time.

  • Strong Oxidizers: Risk of fire.[6]

References

  • Note: Provides baseline hazard data for the para-isomer, applicable to the ortho-isomer.
  • National Institutes of Health (PubChem). (2023). Compound Summary: Isothiocyanates. Retrieved from [Link]

    • Source for general reactivity and hydrolysis mechanisms of the -NCS group.
  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Isothiocyanates. Retrieved from [Link]

    • Validates the aminolysis (quenching)
  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. Retrieved from [Link]

    • General regulatory framework for hazardous waste segreg

Sources

Personal protective equipment for handling 4-(2-Isothiocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing bioconjugation and synthetic workflows, I cannot overstate the importance of respecting the inherent reactivity of isothiocyanates. While 4-(2-Isothiocyanatophenyl)morpholine is an invaluable electrophilic reagent for targeted structural modifications and labeling, its mechanism of action does not discriminate between your target nucleophile and the biological nucleophiles of your own body.

This guide provides the definitive operational and safety blueprint for handling 4-(2-Isothiocyanatophenyl)morpholine, ensuring that your laboratory environment remains safe and your experimental integrity remains uncompromised.

Mechanistic Causality: The Hazard Profile

To understand the required Personal Protective Equipment (PPE), you must first understand the molecular causality of the hazard.

Isothiocyanates (-N=C=S) are characterized by a highly electrophilic carbon atom. In your reaction flask, this reactivity is intentionally harnessed to attack target amines. However, upon accidental human exposure, the isothiocyanate rapidly undergoes nucleophilic attack by free thiols (e.g., cysteine residues) and primary amines (e.g., lysine residues) present on your endogenous skin and mucosal proteins[1].

This covalent modification creates an immunogenic complex known as a hapten. Once these haptenated proteins are processed by dendritic cells and transported to draining lymph nodes, they trigger a delayed T-lymphocyte mediated type IV hypersensitivity reaction, clinically manifesting as severe allergic contact dermatitis[2]. Furthermore, the inhalation of airborne dust or aerosols can lead to rapid respiratory sensitization and severe mucosal tissue damage[3].

Our safety protocols and PPE requirements are not administrative suggestions; they are chemical necessities designed to break the chain of electrophilic reactivity before it reaches your biological nucleophiles.

Mandatory PPE Matrix

Standard laboratory attire is insufficient for handling highly reactive haptens. The following matrix outlines the required PPE and the mechanistic justification for each layer of defense.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Butyl Rubber.Isothiocyanates can permeate standard nitrile over extended periods. Butyl rubber provides a robust chemical barrier against organic solvents (e.g., DMF, DMSO) used for solvation, while the inner nitrile ensures a secondary barrier against haptenation[2].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles; add Face Shield for >50 mL volumes.Prevents severe ocular irritation and corneal damage from accidental splashing of the highly reactive electrophile[3].
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs; Chemical-resistant apron.Knit cuffs prevent wrist exposure (a common site for contact dermatitis). The apron provides an impermeable layer against spills.
Respiratory Ducted Chemical Fume Hood (min. 100 fpm face velocity).Mitigates the inhalation of hazardous dusts or aerosols, preventing respiratory sensitization and mucosal tissue damage[3].

Operational Workflow: Safe Handling Protocol

The following self-validating protocol ensures that the reagent is handled without exposing the general laboratory environment to reactive dust.

Step 1: Workspace Preparation Line the chemical fume hood with absorbent, plastic-backed bench paper. Ensure all spatulas and glassware are completely dry. Causality: Moisture induces premature hydrolysis of the isothiocyanate, degrading the reagent and generating unwanted byproducts before your reaction even begins.

Step 2: Closed-System Weighing Tare a sealed, pre-weighed vial on the analytical balance. Transfer the required mass of 4-(2-Isothiocyanatophenyl)morpholine inside the fume hood, seal the vial, and re-weigh on the balance to determine the exact mass. Causality: This prevents the dispersion of reactive isothiocyanate dust in the shared balance room, containing the hazard entirely within the fume hood.

Step 3: Solvation Dissolve the compound in an anhydrous, amine-free solvent (e.g., anhydrous DMF or DMSO) immediately prior to use.

Step 4: Reaction Initiation Add the dissolved isothiocyanate dropwise to the target nucleophile under gentle agitation at a physiological to slightly basic pH (7.5–8.5). Causality: A basic pH ensures that target amines remain unprotonated and highly nucleophilic, maximizing conjugation efficiency while minimizing side reactions.

Decontamination and Quenching Strategy

Isothiocyanates must never be disposed of in their active electrophilic state. We utilize a chemical quenching strategy to permanently neutralize the hazard[4]. By introducing an excess of a highly nucleophilic, water-soluble primary amine, we force the isothiocyanate to react, converting it into a stable, non-toxic thiourea derivative.

Quantitative Quenching Parameters
Quenching ReagentConcentrationEquivalents RequiredIncubation TimeByproduct Formed
Ethanolamine 5% (v/v) in H₂O>10x excess30 minutesHydroxyethyl thiourea (Stable)
Glycine Buffer 0.5 M (pH 8.5)>10x excess45 minutesCarboxymethyl thiourea (Stable)
Ammonium Hydroxide 10% (v/v) in H₂O>20x excess60 minutesUnsubstituted thiourea (Stable)
Step-by-Step Quenching Protocol
  • Preparation: Prepare a 5% (v/v) ethanolamine solution in water.

  • Decontamination: Flood all contaminated glassware, spatulas, or spill areas with the quenching solution.

  • Incubation: Allow the solution to react for a minimum of 30 minutes. Causality: The primary amine in ethanolamine rapidly attacks the electrophilic carbon of the isothiocyanate, forming a stable, water-soluble thiourea derivative, permanently neutralizing the haptenic hazard[4].

  • Disposal: Collect the quenched, aqueous mixture and dispose of it in a designated hazardous aqueous waste container, clearly labeled with "Contains quenched thiourea derivatives."

System Visualization

Workflow Start 4-(2-Isothiocyanatophenyl)morpholine (Reactive Electrophile) PPE Don Mandatory PPE (Double Gloves, Goggles) Start->PPE Hood Ducted Fume Hood (Containment) Reaction Nucleophilic Attack (Bioconjugation) Hood->Reaction Spill Accidental Spill (Exposure Risk) Hood->Spill Hazard PPE->Hood Quench Amine Quenching (5% Ethanolamine) Reaction->Quench Spill->Quench Waste Stable Thiourea (Aqueous Waste) Quench->Waste

Workflow for the safe handling, reaction, and amine-mediated quenching of isothiocyanates.

References

  • [3] 4-Morpholinophenyl isothiocyanate - SAFETY DATA SHEET - fishersci.com - 3

  • [2] Isothiocynates as skin sensitizers. Bioactivation and distribution in skin and lymph nodes - gu.se -2

  • [1] Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - researchgate.net - 1

  • [4] Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis - frontiersin.org - 4

Sources

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